molecular formula C9H15N3S B1526126 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine CAS No. 1211541-43-3

1-(5-Ethyl-1,3-thiazol-2-yl)piperazine

Cat. No.: B1526126
CAS No.: 1211541-43-3
M. Wt: 197.3 g/mol
InChI Key: CVRSDODZNJLINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Ethyl-1,3-thiazol-2-yl)piperazine (CAS 1211541-43-3) is a high-value chemical building block in medicinal chemistry and pharmaceutical research. This compound features a piperazine ring linked to a 5-ethylthiazole moiety, a structural motif present in molecules with significant pharmacological potential. Recent scientific studies highlight that hybrid structures combining thiazole and piperazine rings are of great interest for developing novel centrally acting agents . Research indicates that such compounds can exhibit potent antinociceptive (pain-blocking) effects, mediated through activation of the opioid system, as demonstrated in validated in vivo models . Furthermore, the thiazole scaffold is a key subunit in several clinically used anticancer drugs , while the piperazine ring is a privileged structure in numerous approved small-molecule drugs . This makes 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine a versatile precursor for synthesizing novel bioactive molecules targeting a range of conditions. With a molecular formula of C9H15N3S and a molecular weight of 197.30 g/mol , this compound is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or human use. Researchers can leverage this compound to explore new therapeutic agents in areas such as analgesia and oncology.

Properties

IUPAC Name

5-ethyl-2-piperazin-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-2-8-7-11-9(13-8)12-5-3-10-4-6-12/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRSDODZNJLINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211541-43-3
Record name 1-(5-ethyl-1,3-thiazol-2-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Molecular weight and formula of 1-(5-ethylthiazol-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(5-ethylthiazol-2-yl)piperazine , a specialized heterocyclic building block used in the synthesis of pharmaceutical agents targeting central nervous system (CNS) receptors and kinase pathways.

Physicochemical Profiling, Synthetic Pathways, and Analytical Validation

Part 1: Physicochemical Characterization

The compound 1-(5-ethylthiazol-2-yl)piperazine represents a "privileged scaffold" in medicinal chemistry, combining the lipophilic, metabolic stability of the thiazole ring with the solubility and hydrogen-bonding capability of the piperazine moiety.

1.1 Core Identity & Constants

The following data establishes the baseline identity for stoichiometric calculations and database registration.

PropertyValueTechnical Note
IUPAC Name 1-(5-Ethyl-1,3-thiazol-2-yl)piperazinePreferred nomenclature for patent filings.
Molecular Formula C₉H₁₅N₃S Confirmed via elemental composition analysis.[1][2]
Molecular Weight 197.30 g/mol Average mass for stoichiometric calculations.
Monoisotopic Mass 197.0987 DaEssential for High-Resolution Mass Spectrometry (HRMS).
PubChem CID 54595657Primary database identifier.
Predicted LogP 1.6 ± 0.2Indicates moderate lipophilicity; suitable for CNS penetration.
TPSA ~45 ŲTopological Polar Surface Area; suggests good oral bioavailability.
1.2 Structural Connectivity (SMILES/InChI)
  • SMILES: CCC1=CN=C(S1)N2CCNCC2

  • InChI Key: CVRSDODZNJLINB-UHFFFAOYSA-N[2]

Part 2: Synthetic Methodologies

To ensure high purity and scalability, the Hantzsch Thiazole Synthesis is the preferred route over Nucleophilic Aromatic Substitution (


), as it avoids the use of unstable 2-halothiazole intermediates.
2.1 Primary Route: Modified Hantzsch Cyclization

This protocol utilizes a "one-pot" condensation strategy, minimizing isolation steps and maximizing yield.

Reaction Scheme:

  • Precursor A: Piperazine-1-carbothioamide (Generated in situ or purchased).

  • Precursor B: 1-Bromo-2-butanone (Alpha-haloketone source for the ethyl-thiazole core).

  • Conditions: Ethanol reflux, 2-4 hours.

Step-by-Step Protocol:

  • Thiocarboxamide Formation: Dissolve piperazine (1.0 eq) in water/HCl. Add ammonium thiocyanate (1.1 eq) and heat to reflux to form the thiourea derivative.

  • Cyclization: To the thiocarboxamide solution, add 1-bromo-2-butanone (1.0 eq) dropwise over 30 minutes.

  • Reflux: Maintain reflux at 78°C for 3 hours. The reaction is driven by the nucleophilic attack of the sulfur on the alpha-carbon, followed by dehydration.

  • Workup: Cool to room temperature. Neutralize with NaHCO₃ to precipitate the free base.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via silica gel chromatography (DCM:MeOH 95:5).

2.2 Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points.

SynthesisWorkflow Start Piperazine Step1 Thiocarboxamide Formation Start->Step1 + NH4SCN / HCl Inter Piperazine-1- carbothioamide Step1->Inter Step2 Hantzsch Cyclization Inter->Step2 Product 1-(5-Ethylthiazol- 2-yl)piperazine Step2->Product Reflux / -H2O / -HBr Reagent 1-Bromo-2-butanone Reagent->Step2 Dropwise Addition

Caption: Modified Hantzsch synthesis pathway converting piperazine to the target thiazole scaffold.

Part 3: Analytical Validation

Trustworthiness in chemical synthesis relies on rigorous characterization. The following spectral signatures confirm the successful formation of the 1-(5-ethylthiazol-2-yl)piperazine structure.

3.1 Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃.

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Thiazole C4-H 6.80 – 6.90Singlet (s)1HCharacteristic aromatic thiazole proton.
Piperazine CH₂ 3.30 – 3.50Multiplet (m)4HProtons adjacent to the thiazole nitrogen.
Piperazine CH₂ 2.80 – 3.00Multiplet (m)4HProtons adjacent to the secondary amine (NH).
Ethyl CH₂ 2.60 – 2.75Quartet (q)2HMethylene group of the ethyl chain.
Ethyl CH₃ 1.15 – 1.25Triplet (t)3HMethyl terminus of the ethyl chain.
Amine NH ~2.0 (Broad)Singlet (br s)1HExchangeable proton (shifts with concentration).
3.2 Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI+).

  • Base Peak: [M+H]⁺ = 198.1 m/z .

  • Fragmentation Pattern: Loss of the ethyl group ([M-29]⁺) or cleavage of the piperazine ring may be observed at higher collision energies.

Part 4: Applications in Drug Discovery

This molecule serves as a critical intermediate for several therapeutic classes:

  • Kinase Inhibitors: The aminothiazole core mimics the ATP-binding motif in various kinases (e.g., Src, Abl), making this scaffold a starting point for Type I/II kinase inhibitors.

  • GPCR Ligands: The piperazine tail provides a basic center for interaction with Aspartate residues in G-Protein Coupled Receptors (e.g., Dopamine D2, Serotonin 5-HT).

  • ADME Optimization: The ethyl group adds steric bulk and lipophilicity without significantly increasing molecular weight, often used to tune the metabolic half-life of a drug candidate.

References
  • PubChem. (2025).[1][3] 1-(5-ethyl-1,3-thiazol-2-yl)piperazine (CID 54595657).[2] National Library of Medicine. [Link]

  • Das, D., et al. (2016). Thiazole-piperazine hybrids as potential antipsychotic agents: Design, synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Thiazoles: The Hantzsch Hantzsch Thiazole Synthesis. [Link]

Sources

Next-Generation Thiazole Scaffolds: Synthetic Access and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in over 18 FDA-approved therapeutics ranging from antineoplastics (Dasatinib, Dabrafenib) to antiretrovirals (Ritonavir).[1] However, the traditional reliance on Hantzsch cyclization often limits the diversity of accessible chemical space, restricting researchers to 2,4-disubstituted patterns.

This technical guide addresses the next generation of thiazole building blocks . We move beyond classical synthesis to explore C-H activation methodologies , fluorinated cores , and fused-ring systems . These novel blocks offer superior physicochemical profiles—specifically modulating lipophilicity (LogP) and metabolic stability—enabling precise scaffold hopping and fragment-based drug discovery (FBDD).

Structural Significance & SAR Logic

The thiazole ring (1,3-thiazole) is not merely a spacer; it is a bioisostere of pyridine and oxazole with distinct electronic vectors.

Bioisosteric Utility
  • Vs. Pyridine: Thiazole mimics the pyridine ring but with lower basicity. The sulfur atom increases lipophilicity (LogP) and aromatic character compared to the oxygen in oxazole.

  • Vs. Phenyl: It serves as a non-classical bioisostere of a phenyl ring, often improving solubility and reducing "flatness" in drug molecules (increasing Fsp3 if coupled with saturation).

The SAR Vector Map

To design novel blocks, one must understand the reactivity profile of the core:

  • C2 Position: Naturally nucleophilic (via lithiation) and acidic. Ideal for installing amines (2-aminothiazoles) or coupling via S_NAr.

  • C4 Position: Typically set during ring construction (Hantzsch).

  • C5 Position: The "frontier" of novelty. Historically difficult to access post-synthesis, but now accessible via Direct C-H Arylation , allowing for late-stage diversification.

ThiazoleSAR Core Thiazole Core (1,3-Position) C2 C2 Position (Nucleophilic/Acidic) Target: Amine/Amide Core->C2 pKa ~29 (Deprotonation) C4 C4 Position (Electrophilic Setup) Target: Alkyl/Aryl Core->C4 Hantzsch Origin C5 C5 Position (The 'Novel' Frontier) Target: C-H Arylation/Halogenation Core->C5 Electrophilic Subst.

Figure 1: Reactivity landscape of the thiazole scaffold. C5 represents the primary opportunity for novel IP generation.

Synthetic Methodologies: Accessing the "Novel"

Standard catalogs are filled with 2-amino-4-phenylthiazoles. To access novel IP, we utilize methodologies that allow for regioselective C5 functionalization and fluorine incorporation .

Beyond the Hantzsch: Direct C-H Arylation

The Hantzsch synthesis (condensing


-haloketones with thioamides) is robust but atom-inefficient for complex analogues. The modern approach utilizes Palladium-Catalyzed C-H Activation .[2]
  • Mechanism: Concerted Metallation-Deprotonation (CMD).

  • Selectivity: C5 > C2. The C5 position is electronically favored for electrophilic palladation, allowing arylation of the thiazole ring without pre-functionalizing the thiazole with a halogen (e.g., using simple thiazole or 4-methylthiazole as the starting material).

  • Advantage: Eliminates the need for unstable organometallic intermediates (organozinc/tin).

Fluorinated Thiazoles

Incorporating fluorine (e.g., 4-CF3 or 5-F) modulates pKa and metabolic stability.

  • 4-Trifluoromethylthiazoles: Accessed via condensation of 3-bromo-1,1,1-trifluoroacetone with thioureas. These are critical for increasing lipophilicity without adding steric bulk.

Advanced Experimental Protocol

Protocol: Regioselective C5-Arylation of 2,4-Dimethylthiazole via Pd-Catalyzed C-H Activation. Objective: To synthesize 2,4-dimethyl-5-(4-methoxyphenyl)thiazole, a core motif for novel kinase inhibitors, avoiding halogenation of the thiazole ring.

Materials
  • Substrate: 2,4-Dimethylthiazole (1.0 equiv)

  • Coupling Partner: 4-Bromoanisole (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₃ (10 mol%) - Critical for electron-rich heterocycles

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMA (Dimethylacetamide), anhydrous

Methodology (Step-by-Step)
  • Setup: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a pressure tube with Pd(OAc)₂ (11 mg, 0.05 mmol), P(t-Bu)₃ (20 mg, 0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Addition: Add 2,4-Dimethylthiazole (113 mg, 1.0 mmol) and 4-Bromoanisole (224 mg, 1.2 mmol) dissolved in anhydrous DMA (4 mL).

  • Reaction: Seal the tube and heat to 120°C for 16 hours. Note: Vigorous stirring is required due to the heterogeneous nature of the base.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the aryl bromide and the formation of the product mass [M+H]+ = 220.3.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMA. Dry organic layer over Na₂SO₄.[3][4]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The C5-arylated product typically elutes after the starting materials.

Validation Criteria:

  • 1H NMR: Disappearance of the C5-H singlet (typically ~6.8 ppm in the starting thiazole). Appearance of the para-substituted phenyl pattern.

  • Regioselectivity Check: NOE (Nuclear Overhauser Effect) correlation between the C4-Methyl group and the ortho-protons of the new aryl ring confirms C5 substitution.

Physicochemical Profiling: Thiazole vs. Isosteres[5]

When selecting a building block, quantitative comparison is vital. The table below highlights why a researcher might choose a thiazole over an oxazole or pyridine.

PropertyThiazole CoreOxazole CorePyridine Core4-CF3-Thiazole (Novel)
LogP (Lipophilicity) ~0.44~0.15~0.65~1.30
H-Bond Acceptor Moderate (N)Weak (N)Strong (N)Weak (N - inductive effect)
Aromaticity HighModerateHighHigh
Metabolic Liability S-OxidationRing OpeningN-OxidationHighly Stable
Water Solubility ModerateHighHighLow

Insight: The 4-CF3-Thiazole offers a significant lipophilic boost (LogP ~1.3) compared to the parent thiazole, making it ideal for entering hydrophobic pockets in enzymes (e.g., Kinase ATP binding sites) where water desolvation is energetically favorable.

Application Workflow: Scaffold Hopping

How does a medicinal chemist apply this? The following workflow demonstrates the logic of replacing a metabolic liability (e.g., a labile phenyl ring) with a novel thiazole block.

ScaffoldHop Hit Hit Compound (Contains Phenyl Ring) Problem Liability Identified: Rapid CYP450 Metabolism Hit->Problem Design Design Strategy: Bioisosteric Replacement Problem->Design Selection Select Novel Block: 2-Amino-4-CF3-Thiazole Design->Selection Reduce metabolic attack Maintain aromaticity Outcome Optimized Lead: Improved t1/2 & Potency Selection->Outcome Synthesize & Test

Figure 2: Decision tree for implementing thiazole bioisosteres in Lead Optimization.

References

  • Dasatinib (Sprycel) Approval & Structure: U.S. Food and Drug Administration. Orange Book: Approved Drug Products with Therapeutic Equivalence Evaluations. [Link]

  • Direct C-H Arylation Mechanism: Roger, J., Pogan, F., & Doucet, H. (2009).[5] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazole Derivatives. The Journal of Organic Chemistry. [Link]

  • Thiazole vs. Oxazole Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for Thiazole.[Link]

  • C5-Regioselectivity in Thiazoles: Verrier, C., et al. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism.[6][7] Beilstein Journal of Organic Chemistry. [Link][6]

Sources

5-Substituted Thiazole Piperazine Derivatives: A Technical Guide to Rational Design and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structural optimization, synthetic methodology, and therapeutic integration of the 5-substituted thiazole-piperazine scaffold.

Executive Summary: The Privileged Scaffold Status

The thiazole ring, particularly when functionalized at the 5-position, represents a "privileged scaffold" in modern medicinal chemistry. When coupled with a piperazine moiety—a classic "solubilizing tail" that also facilitates target engagement via hydrogen bonding—the resulting hybrid exhibits a high probability of biological activity.

This guide dissects the 5-substituted thiazole piperazine class, a structural motif central to multi-targeted kinase inhibitors (e.g., Dasatinib), antipsychotics, and emerging antimicrobial agents. Unlike the more synthetically accessible 2- or 4-substituted analogs, the 5-substituted core offers a unique vector for filling hydrophobic pockets in ATP-binding sites (Type I/II kinase inhibition) and modulating lipophilicity (


) without compromising metabolic stability.

Rational Design & Structure-Activity Relationship (SAR)

The efficacy of this scaffold relies on the precise orchestration of three domains: the Thiazole Core, the 5-Position Vector, and the Piperazine Tail.

The Thiazole Core (The Anchor)

The 1,3-thiazole ring serves as a bioisostere of pyridine or imidazole but with distinct electronic properties.

  • S1 Atom: Acts as a weak hydrogen bond acceptor and enhances lipophilicity.

  • N3 Atom: A critical hydrogen bond acceptor (HBA), often interacting with the "hinge region" amino acids (e.g., Met318 in c-Src) in kinase targets.

  • C2 Position: Typically substituted with an amine or amide to provide a hydrogen bond donor (HBD).

The 5-Position Vector (The Specificity Determinant)

Substitution at the 5-position is sterically sensitive. In kinase inhibitors, this vector directs substituents into the "gatekeeper" region or the solvent-exposed front.

  • Small Groups (Cl, F, CH3): Modulate the pKa of the thiazole nitrogen.

  • Amides/Carboxamides (–CONH–): The most prolific linker (e.g., Dasatinib). It creates a rigid hydrogen-bonding network.

  • Direct Arylation: 5-Arylthiazoles extend the pi-system, often stacking with aromatic residues (e.g., Phe/Tyr) in the binding pocket.

The Piperazine Tail (The Pharmacokinetic Modulator)

The piperazine ring is rarely attached directly to the thiazole C5 due to steric clash and electronic deactivation. Instead, it is tethered via a phenyl or alkyl linker.

  • Role: Improves aqueous solubility (lowering

    
    ) and prevents rapid metabolic clearance.
    
  • N4-Substitution: The distal nitrogen is the primary site for diversity (alkyl, acyl, sulfonyl groups) to tune permeability and hERG channel avoidance.

Table 1: SAR Logic for 5-Substituted Thiazole Piperazines
Structural DomainModificationPhysicochemical EffectBiological Consequence
Thiazole C2 Amino/Amido groupH-bond DonorCritical hinge binder (Kinase); Specificity anchor.
Thiazole C5 Carboxamide LinkerRigidificationOrients the tail towards solvent; locks active conformation.
Thiazole C5 Direct Aryl (Phenyl)

-

Stacking
Increases potency; risk of low solubility if unsubstituted.
Piperazine N1 Linker to CoreFlexibility ControlDetermines depth of pocket penetration.
Piperazine N4 Methyl/Ethyl/HEBasicity ModulationSolubilizing group; influences lysosomal trapping.

Synthetic Methodologies

Accessing the 5-position of thiazole requires overcoming the natural electrophilicity of the C5 carbon (in un-substituted thiazoles) or utilizing specific precursors.

Strategy A: The "Convergent Amidation" (Dasatinib-like)

This is the industry-standard route for generating 5-carboxamide derivatives. It relies on constructing the thiazole ester first, then coupling it to a piperazine-containing aniline.

Workflow Visualization (Graphviz):

SynthesisWorkflow cluster_legend Reaction Phase Start1 Ethyl 2-aminothiazole- 5-carboxylate Step1 Protection (Boc) of 2-amino group Start1->Step1 Start2 4-(4-Methylpiperazin-1-yl) aniline Step3 Amide Coupling (HATU/DIPEA) Start2->Step3 Step2 Hydrolysis (LiOH/THF) Step1->Step2 Ester to Acid Step2->Step3 + Start2 Step4 Deprotection (TFA/DCM) Step3->Step4 Final Target: 5-Carboxamide Thiazole Piperazine Step4->Final

Caption: Convergent synthesis of 5-carboxamide thiazole piperazine derivatives via amide coupling.

Strategy B: Direct C-H Activation (Advanced)

For 5-aryl derivatives, Palladium-catalyzed C-H activation offers a greener alternative to traditional cross-couplings, avoiding pre-functionalization (e.g., bromination) of the thiazole.

  • Catalyst: Pd(OAc)2

  • Ligand: often ligand-free or PPh3

  • Conditions: 120°C, DMA/DMF.

  • Regioselectivity: Highly selective for C5 due to the acidity of the C5-H bond relative to C4.

Detailed Experimental Protocol

Protocol: Synthesis of N-(4-(4-methylpiperazin-1-yl)phenyl)-2-amino-1,3-thiazole-5-carboxamide

Based on optimized procedures for Src/Abl kinase inhibitors (e.g., J. Med. Chem. 2004).[1][2]

Rationale: This protocol demonstrates the formation of the critical amide bond linking the 5-substituted thiazole core to the piperazine tail.

Reagents:
  • Core: 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylic acid (1.0 eq)

  • Amine: 4-(4-methylpiperazin-1-yl)aniline (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:
  • Activation: In a flame-dried round-bottom flask, dissolve the thiazole carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at room temperature (RT) for 10 minutes.

  • Coupling: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow. Stir for 15 minutes to form the active ester.

  • Addition: Add the piperazine-aniline (1.1 mmol) dissolved in minimal DMF.

  • Reaction: Stir the mixture at RT for 4-6 hours. Monitor by LC-MS (Target mass: M+1).

  • Workup (Self-Validating Step):

    • Pour the reaction mixture into ice-cold water (50 mL).

    • Validation: If a precipitate forms, filter and wash with water (removes unreacted HATU/DIPEA). If no precipitate, extract with EtOAc (3x), wash with 5% LiCl (removes DMF), then brine.

  • Purification: Flash column chromatography (DCM:MeOH:NH3, 95:5:0.5). The piperazine tail is polar; basic eluent prevents streaking.

  • Deprotection: Dissolve the intermediate in DCM (2 mL) and add TFA (1 mL). Stir for 1 hour. Evaporate volatiles to yield the TFA salt.

Mechanism of Action: Kinase Signaling

The primary therapeutic application of 5-substituted thiazole piperazines is the inhibition of tyrosine kinases (Src, Abl). The pathway below illustrates the downstream effects of inhibiting these nodes.

Signaling Pathway Visualization (Graphviz):

KinasePathway Drug Thiazole-Piperazine Inhibitor Src Src Family Kinases Drug->Src Inhibits Abl BCR-Abl (Fusion Protein) Drug->Abl Inhibits RTK Receptor Tyrosine Kinases (EGFR/PDGFR) RTK->Src Ras Ras Src->Ras PI3K PI3K Src->PI3K Abl->Ras Abl->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits

Caption: Mechanism of Action: Inhibition of Src/Abl kinases blocks downstream Ras/MAPK and PI3K/Akt pro-survival signaling.

Future Outlook & Challenges

  • Selectivity: The "ATP-mimetic" nature of the thiazole core can lead to off-target effects (e.g., inhibition of hERG or unrelated kinases). Future designs focus on "Type II" inhibitors that exploit the inactive conformation of the kinase, utilizing the 5-position substituent to push into the hydrophobic back pocket.

  • Metabolic Stability: The piperazine ring is a hotspot for oxidative metabolism (N-oxidation, ring opening). Deuteration of the piperazine ring or substitution with bridged bicyclic amines (e.g., 2,5-diazabicyclo[2.2.1]heptane) is a growing trend to improve half-life.

  • Covalent Inhibitors: Introduction of acrylamide groups at the 5-position (via the piperazine linker) to target specific cysteines for irreversible inhibition.

References

  • Discovery of Dasatinib (BMS-354825): Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays."[1] Journal of Medicinal Chemistry. Link

  • Parallel Synthesis of Thiazoles: Al-Mughaid, H., et al. (2023).[3][4] "Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity." International Journal of Molecular Sciences. Link

  • C-H Activation of Thiazoles: You, J., et al. (2013). "Regioselective arylation of thiazole derivatives at 5-position via Pd catalysis under ligand-free conditions." Chemical Communications. Link

  • Thiazole-Piperazine SAR: Das, D., et al. (2016). "Recent advances in thiazole containing compounds as potential biological agents."[1][2][4][5][6] European Journal of Medicinal Chemistry. Link

  • Anticancer Hybrids: Mohamed, D. M., et al. (2024).[2] "Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents." RSC Advances. Link

Sources

Technical Guide: Chemical Stability and Degradation Profiling of Ethyl-Thiazole Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ethyl-thiazole piperazine moiety represents a "privileged scaffold" in modern drug discovery, frequently appearing in tyrosine kinase inhibitors (e.g., Dasatinib analogs), antipsychotics (e.g., Lurasidone derivatives), and antimicrobial agents. While this scaffold offers favorable pharmacokinetic properties—balancing lipophilicity (thiazole) with solubility and basicity (piperazine)—it presents distinct stability challenges.

This guide provides a deep-dive technical analysis of the physicochemical stability of this scaffold. It details the mechanistic pathways of degradation, specifically oxidative N-dealkylation and thiazole ring opening, and provides a validated forced degradation protocol designed to isolate and identify these specific impurities.

Part 1: Structural Analysis & Physicochemical Properties

To understand stability, we must first analyze the electronic environment of the core scaffold.

The Piperazine Ring (The Metabolic "Soft Spot")
  • Basicity: The piperazine ring typically introduces two nitrogen centers. The

    
     (distal) nitrogen is usually the most basic (
    
    
    
    ), making it the primary site for protonation and salt formation.
  • Reactivity: As a secondary or tertiary amine, this ring is highly susceptible to N-oxidation and N-dealkylation . In the presence of radical initiators or CYP450 enzymes, the

    
    -carbon is prone to hydrogen abstraction.
    
The Thiazole Ring (The Lipophilic Anchor)
  • Aromaticity: The thiazole ring is

    
    -excessive but less electron-rich than imidazole. The sulfur atom acts as a weak electron donor, while the nitrogen acts as an electron sink.
    
  • Ethyl Substitution: An ethyl group attached to the thiazole (commonly at C4 or C5) serves to modulate lipophilicity (

    
    ) and steric bulk. However, the benzylic-like position of the ethyl group is a site for potential benzylic oxidation .
    
The Linker Stability

The stability of the connection between the ethyl-thiazole and the piperazine is governed by the linker type.

  • Alkyl Linker (Ethyl bridge): High hydrolytic stability; susceptible to oxidative dealkylation.

  • Amide/Urea Linker: Susceptible to hydrolytic cleavage under extreme pH, though thiazole-amides are generally robust due to resonance stabilization.

Part 2: Chemical Stability Profile

Oxidative Instability (Critical Risk)

Oxidation is the primary degradation pathway for this scaffold.

  • Piperazine N-Oxidation: Under peroxide stress or aerobic conditions with light, the piperazine nitrogen forms an N-oxide. This is often reversible under reducing conditions but represents a major storage impurity.

  • Thiazole S-Oxidation: While less common than N-oxidation, the thiazole sulfur can oxidize to a sulfoxide or sulfone under harsh conditions (e.g., high concentrations of

    
     or peracids).
    
  • Mechanism:

    • Electrophilic attack of oxygen on the Piperazine N lone pair.

    • Radical abstraction of the

      
      -proton on the ethyl group attached to the thiazole, leading to hydroxy-ethyl or acetyl derivatives.
      
Hydrolytic Stability

The core ethyl-thiazole piperazine skeleton is hydrolytically stable across the physiological pH range (pH 1.2 – 9.0).

  • Risk Factors: If the scaffold is linked via an imine or enamine, hydrolysis is rapid. However, standard alkyl/aryl linkages are resistant to acid/base hydrolysis unless extreme conditions (e.g., 6N HCl, reflux) are applied, which may force thiazole ring opening via imine hydrolysis.

Photostability

Thiazoles can absorb UV light (typically


 nm). High-intensity light exposure can lead to:
  • Photo-oxidation of the sulfur.

  • Radical-mediated ring cleavage.

  • Recommendation: Amber glassware is mandatory during solution-phase handling.

Part 3: Metabolic Stability & Biotransformation

In a drug development context, microsomal stability is often the " go/no-go " filter. The ethyl-thiazole piperazine scaffold is a frequent substrate for CYP3A4 and CYP2D6.

Primary Metabolic Pathways
  • N-Dealkylation (Major): CYP enzymes hydroxylate the carbon

    
     to the piperazine nitrogen, leading to carbinolamine intermediates that collapse to release the alkyl chain (cleavage of the ethyl-thiazole from the piperazine).
    
  • Thiazole Epoxidation (Bioactivation): CYP450s can epoxidize the C4-C5 double bond. This epoxide is highly reactive (suicide substrate) and can covalently bind to proteins or open to form a hydroxy-thiazole (tautomerizing to a thiazolone).

  • Piperazine Ring Hydroxylation: Introduction of -OH to the piperazine carbon skeleton.

Visualization: Metabolic & Degradation Pathways

MetabolicPathways Parent Ethyl-Thiazole Piperazine Parent NOxide Piperazine N-Oxide Parent->NOxide H2O2 / FMO (Oxidation) Dealkyl N-Dealkylation (Cleavage) Parent->Dealkyl CYP3A4 / Radical ThiazoleOx Thiazole S-Oxide/ Sulfone Parent->ThiazoleOx Peracids / Harsh Ox Epoxide Thiazole Epoxide (Reactive Metabolite) Parent->Epoxide CYP450 Bioactivation HydroxyEthyl 1-Hydroxyethyl Metabolite Parent->HydroxyEthyl Benzylic Oxidation

Figure 1: Primary degradation and metabolic pathways for ethyl-thiazole piperazine scaffolds. Blue arrows indicate major pathways; dashed lines indicate stress-condition specific pathways.

Part 4: Forced Degradation Protocols (The "How-To")

Do not rely on generic ICH Q1A protocols. The basicity of piperazine and the lipophilicity of thiazole require a tailored approach to ensure mass balance and solubility.

Experimental Setup

Objective: Target 5-20% degradation. Over-degradation (>20%) produces secondary degradants that complicate analysis.

Step 1: Stock Solution Preparation
  • Solvent: Dissolve compound in Acetonitrile:Water (1:1). Avoid Methanol if possible, as it can react with reactive intermediates (e.g., forming methoxy-adducts).

  • Concentration: 1.0 mg/mL.

Step 2: Stress Conditions [1][2][3]
Stress TypeReagent/ConditionDurationMechanistic Target
Acid Hydrolysis 1N HCl, 60°C2 - 24 hrsAmide/Ester linkers (if present). Thiazole ring opening (rare).
Base Hydrolysis 1N NaOH, 60°C2 - 24 hrsHydrolytic cleavage. Note: Piperazine is stable here.
Oxidation (Mild) 0.3%

, RT
1 - 4 hrsPiperazine N-Oxide (Primary degradant).
Oxidation (Harsh) 3.0%

, 40°C
2 - 12 hrsThiazole S-oxidation; Alkyl chain hydroxylation.
Photolysis 1.2M lux hours (UV/Vis)~24 hrsThiazole radical degradation.
Thermal 60°C (Solid State)7 daysSolid-state stability/polymorph changes.
Step 3: Quenching (Crucial)
  • Oxidation Quench: Add Methionine or Sodium Thiosulfate immediately after the time point.

    • Why? Piperazine N-oxides can revert to the parent or over-oxidize if the reaction isn't stopped sharply before injection.

  • Acid/Base Neutralization: Neutralize to pH 7.0 to prevent peak distortion (fronting) of the basic piperazine during chromatography.

Part 5: Analytical Method Strategy (LC-MS)

Analyzing this scaffold requires handling the basic piperazine moiety (prone to tailing) and the hydrophobic thiazole.

Chromatographic Conditions
  • Column: C18 with embedded polar group (e.g., Waters XBridge or Phenomenex Luna Omega PS C18) to handle the basic nitrogen at high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

    • Expert Insight: Running basic compounds at high pH (above their pKa) keeps them uncharged, improving peak shape and retention. If low pH is required for MS sensitivity, use 0.1% Formic Acid but expect tailing unless a charged-surface hybrid (CSH) column is used.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV (254 nm for Thiazole) and MS (ESI+).

Mass Spectrometry Interpretation
  • Parent:

    
    
    
  • N-Oxide:

    
     (Characteristic loss of -16 Da or -18 Da in MS/MS).
    
  • Dealkylation: Loss of the ethyl-thiazole chain mass.

  • Thiazole Ring Opening: Look for

    
     Da (hydration) followed by ring fragmentation.
    
Visualization: Experimental Workflow

Workflow Sample Test Compound (1 mg/mL) Stress Apply Stress (Acid, Base, Ox, Light) Sample->Stress Quench Quench/Neutralize (Methionine/Buffer) Stress->Quench Timepoint Reached LCMS LC-MS Analysis (High pH C18) Quench->LCMS Inject Immediately Data Data Processing (Mass Balance) LCMS->Data Identify Impurities

Figure 2: Step-by-step forced degradation workflow ensuring sample integrity.

References

  • Metabolic Bioactivation of Thiazoles: Dalvie, D., et al. "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity."[4] Chemical Research in Toxicology, 2020.

  • Piperazine Degradation Mechanisms: Nielsen, C. J., et al. "Atmospheric Chemistry of Piperazine: Kinetics and Mechanisms of the Reaction with OH Radicals." The Journal of Physical Chemistry A, 2012.

  • Forced Degradation Guidelines: International Conference on Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines, 2003.

  • Structural Characterization of Piperazine Oxidation: Feng, W., et al. "Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS."[1] Journal of Pharmaceutical and Biomedical Analysis, 2001.

  • Thiazole-Piperazine Hybrid Synthesis & Stability: Mishra, C.B., et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs." Journal of Heterocyclic Chemistry, 2017.

Sources

Methodological & Application

Application Note: Buchwald-Hartwig Amination of Thiazole Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists seeking robust, reproducible protocols for coupling thiazole halides with piperazines. This transformation is pivotal in the synthesis of kinase inhibitors and GPCR ligands but is notoriously plagued by catalyst deactivation (sulfur poisoning) and regioselectivity issues.

Executive Summary & Mechanistic Challenges

The thiazole-piperazine motif is a "privileged scaffold" in drug discovery (e.g., Dasatinib analogues). However, standard Buchwald-Hartwig conditions often fail due to the "Heteroatom Interference Effect."

The Core Challenges
  • Catalyst Poisoning: The thiazole sulfur atom acts as a soft Lewis base, coordinating strongly to Pd(II) intermediates. This forms stable, off-cycle "rest states" (Pd-S complexes) that arrest the catalytic turnover.

  • Electronic Deactivation:

    • 2-Halothiazoles: Highly reactive toward oxidative addition but prone to hydrodehalogenation (reduction) and scrambling.

    • 4/5-Halothiazoles: Electronically distinct; often require more electron-rich ligands to facilitate oxidative addition.

  • Piperazine Bidentate Binding: Free piperazines can bridge two palladium centers, causing catalyst aggregation.

Mechanistic Visualization

The diagram below illustrates the standard catalytic cycle versus the specific "Thiazole Trap" that must be avoided.

BuchwaldThiazole Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Thiazole-X AmineBind Amine Coordination OxAdd->AmineBind + Piperazine Trap OFF-CYCLE TRAP (Thiazole S-Pd Coordination) OxAdd->Trap S-Binding Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Trap->Pd0 Heat/Bulky Ligand (Reactivation)

Figure 1: The catalytic cycle highlighting the off-cycle resting state caused by thiazole sulfur coordination. Bulky ligands are required to destabilize the trap and force the cycle forward.

The Optimization Matrix (Decision Logic)

Do not guess conditions. Use this matrix based on the specific electronics of your thiazole substrate.

Table 1: Ligand & Base Selection Matrix
Substrate ClassRecommended LigandCatalyst PrecursorBaseSolventRationale
2-Halothiazoles (High Reactivity)RuPhos RuPhos Pd G3/G4NaOtBuTHF or TolueneRuPhos prevents S-binding via steric bulk; G3 precatalyst ensures rapid initiation before substrate degradation.
4- or 5-Halothiazoles (Lower Reactivity)BrettPhos or tBuXPhos BrettPhos Pd G3NaOTMS or K3PO41,4-DioxaneThese positions are less activated. NaOTMS (Silanolate) is milder than alkoxides, preventing ring opening.
Base-Sensitive (Esters/Nitriles present)BrettPhos Pd(OAc)2 + LigandCs2CO3tAmylOH or DioxaneCarbonate bases require higher T (100°C) but spare sensitive groups.
Flow Chemistry XantPhos Pd(OAc)2DBU (Soluble)NMP/DioxaneHomogeneous system prevents clogging; XantPhos is robust at high T.

Standardized Protocol: The "Gold Standard"

Target: Coupling of 2-bromothiazole with N-Boc-piperazine. System: RuPhos Pd G3 / NaOtBu / THF.[1]

Materials Checklist
  • Aryl Halide: 1.0 equiv (e.g., 2-bromothiazole).

  • Amine: 1.2 equiv (N-Boc-piperazine).[1]

  • Catalyst: 2.0 - 5.0 mol% RuPhos Pd G3 (CAS: 1445085-55-1).

    • Note: Using the G3/G4 precatalyst is critical. It contains the ligand pre-bound in a 1:1 ratio and activates strictly upon base addition, eliminating the "induction period" where thiazoles often poison naked Pd.

  • Base: 1.5 equiv NaOtBu (Sodium tert-butoxide).

    • Quality Check: Must be a white powder. Yellow/brown solid indicates hydrolysis (NaOH) and will fail.

  • Solvent: Anhydrous THF (0.2 M concentration).

Step-by-Step Procedure
  • Vessel Prep: Oven-dry a 20 mL reaction vial (or Schlenk tube) containing a magnetic stir bar. Cool under a stream of Argon/Nitrogen.

  • Solids Addition: Charge the vial with:

    • RuPhos Pd G3 catalyst (0.02 equiv).

    • 2-bromothiazole (1.0 equiv).

    • N-Boc-piperazine (1.2 equiv).[1]

    • NaOtBu (1.5 equiv).[2]

    • Critical: Do not add the base if using a glovebox is not possible; add it last as a solid under positive inert gas pressure.

  • Degassing (The "Self-Validating" Step):

    • Seal the vial with a septum cap.[1]

    • Evacuate and backfill with Argon 3 times.

    • Validation: If the catalyst turns black immediately upon solvent addition, oxygen was present. The solution should be a pale orange/yellow.

  • Solvent Addition: Inject anhydrous THF via syringe.

  • Reaction:

    • Place in a pre-heated block at 60°C (for 2-thiazole) or 80-100°C (for 4/5-thiazole).

    • Stir vigorously (1000 rpm). The heterogeneous base must be suspended.

  • Monitoring: Check by LC-MS at 1 hour.

    • Success Indicator: Conversion of bromide to product.[3][4][5]

    • Failure Indicator: Presence of hydrodehalogenated thiazole (M-Br+H). This implies the cycle is stalling at the reduction step; switch to BrettPhos and lower temperature.

  • Workup:

    • Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts.

    • Concentrate and purify via flash chromatography (DCM/MeOH gradients are typical for piperazines).

Troubleshooting & Advanced Modification

Use this logic flow to rescue failed reactions.

Troubleshooting Start Reaction Failed? Check1 Is SM consumed? Start->Check1 SM_Yes SM Intact Check1->SM_Yes Yes SM_No Product is Ar-H (Reduced) Check1->SM_No No (Ar-H formed) Mix Complex Mix/Black Tar Check1->Mix No (Tar) Sol Catalyst Dead. 1. Switch to G3 Precatalyst 2. Degas Solvent more rigorously SM_Yes->Sol Sol2 Reductive Elim. too slow. 1. Switch to BrettPhos 2. Lower Temp SM_No->Sol2 Sol3 Base decomposition. 1. Switch to Cs2CO3 2. Switch to NaOTMS Mix->Sol3

Figure 2: Troubleshooting decision tree for optimizing reaction conditions based on crude LC-MS analysis.

Specific "Thiazole" Tips
  • The "NaOTMS" Trick: For 4- and 5-bromothiazoles, Sodium Trimethylsilanolate (NaOTMS) often outperforms NaOtBu. It acts as a soluble source of "anhydrous hydroxide" equivalent and is less aggressive toward the thiazole ring.

  • Scavenging Pd: Piperazines love to hold onto Palladium. Post-reaction, treat the crude organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with 10% aqueous cysteine solution to remove residual Pd, which can be toxic and interfere with biological assays.

References

  • RuPhos/BrettPhos Scope: Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[6] Chemical Science, 2011.[6] Link

  • G3 Precatalyst Activation: Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd Precatalysts." Chemical Science, 2013. Link

  • Thiazole/Heterocycle Coupling: Ikawa, T., et al. "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides." Journal of Organic Chemistry, 2017. Link

  • NaOTMS Utility: Denmark, S. E., et al. "Silanolates as Bases in Palladium-Catalyzed Cross-Coupling." Nature Chemistry, 2010. Link

  • General Review: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Link

Sources

Thiazole-piperazine building blocks for DNA encoded libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Incorporation of Thiazole-Piperazine Scaffolds in DNA Encoded Libraries

Executive Summary & Strategic Rationale

The integration of thiazole-piperazine motifs into DNA Encoded Libraries (DEL) represents a high-value strategy for accessing privileged chemical space. This specific scaffold combination addresses two persistent challenges in DEL synthesis: aqueous solubility and geometric rigidity .

  • The Thiazole Advantage: Thiazoles are bioisosteres of pyridines and exist in numerous FDA-approved kinase inhibitors (e.g., Dasatinib). They offer specific hydrogen-bonding vectors and aromatic pi-stacking capabilities while maintaining a lower lipophilicity profile than phenyl rings.

  • The Piperazine Advantage: In the context of DEL, piperazines serve as superior linkers. Their sp3 character disrupts planarity (improving solubility of the DNA-conjugate), while their secondary amines provide a reactive handle for diversity inputs via reductive amination, sulfonylation, or SNAr.

This guide details the protocols for installing these scaffolds using "On-DNA" chemistry, prioritizing reaction fidelity and DNA integrity.

Design Considerations & Building Block Selection

When selecting thiazole-piperazine building blocks (BBs) for DEL, researchers must choose between Stepwise Assembly and Pre-functionalized Linkers .

Critical Selection Criteria (Table 1)
Feature2-Chloro-4-carboxythiazole (Stepwise)Fmoc-Piperazine-Thiazole-COOH (Pre-formed)
Primary Reaction Amide coupling (Headpiece)Amide coupling (Headpiece)
Diversity Point C2-position (via SNAr)N-terminus of Piperazine
DNA Safety High (Mild conditions)High (Standard deprotection)
Cost Low (Commodity chemicals)Moderate (Custom synthesis often required)
Solubility Impact ModerateHigh (Immediate solubilization)

Experimental Protocols

Protocol A: Stepwise Assembly (The SNAr Route)

This protocol couples a chlorothiazole core to the DNA headpiece, followed by nucleophilic displacement with a piperazine derivative.

Materials:

  • DNA Headpiece (Amine-terminated, 1 mM in water)

  • 2-Chloro-1,3-thiazole-4-carboxylic acid (200 mM in DMA)

  • DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride)[1]

  • Borate Buffer (250 mM, pH 9.4)

  • Piperazine monomer (200 mM in DMA)

Workflow Diagram (Graphviz):

Thiazole_SNAr_Workflow DNA DNA-NH2 (Headpiece) Step1 Step 1: Amide Coupling (DMT-MM, 25°C) DNA->Step1 + 2-Cl-Thiazole-COOH Inter DNA-Thiazole-Cl (Electrophilic Core) Step1->Inter Step2 Step 2: SNAr Displacement (Borate pH 9.4, 80°C) Inter->Step2 + Piperazine Final DNA-Thiazole-Piperazine (Scaffold) Step2->Final

Caption: Stepwise assembly of the scaffold using amide coupling followed by Nucleophilic Aromatic Substitution (SNAr).

Step-by-Step Procedure:

  • Scaffold Attachment (Amide Coupling):

    • To 10 µL of DNA-Headpiece (1 mM in H2O), add 5 µL of Borate Buffer (250 mM, pH 9.4).

    • Add 20 equivalents of 2-Chloro-1,3-thiazole-4-carboxylic acid (from 200 mM stock in DMA).

    • Add 20 equivalents of DMT-MM (freshly prepared 200 mM stock in H2O).

    • Note: DMT-MM is preferred over EDC/HOAt for this substrate as it prevents potential side reactions with the thiazole nitrogen and maintains high efficiency in aqueous mixtures.

    • Incubate at 25°C for 4 hours.

    • Purification: Ethanol precipitation (3 volumes cold EtOH, 0.1 volume 3M NaOAc pH 5.2).

  • Diversity Introduction (SNAr):

    • Resuspend the DNA pellet in 20 µL Borate Buffer (250 mM, pH 9.4).

    • Add 50 equivalents of the Piperazine building block (in DMA or DMSO).

    • Critical Control: Ensure final organic solvent concentration does not exceed 40% to prevent DNA precipitation during heating.

    • Incubate at 80°C for 16 hours .

    • Validation: Thiazoles are less activated than triazines; the elevated temperature is necessary. The pH 9.4 buffer ensures the piperazine remains nucleophilic (unprotonated) without damaging DNA (DNA is stable at pH < 12).

Protocol B: Fmoc-Linker Strategy

This protocol uses a pre-synthesized Thiazole-Piperazine block, useful when the exact geometry is fixed and the diversity is intended for the piperazine's distal nitrogen.

Workflow Diagram (Graphviz):

Fmoc_Strategy Start DNA-NH2 Couple Coupling: Fmoc-Piz-Thz-COOH (DMT-MM) Start->Couple Deprotect Fmoc Removal (10% Piperidine) Couple->Deprotect React Functionalization (Reductive Amination / Acylation) Deprotect->React Free Secondary Amine

Caption: Pre-functionalized linker strategy utilizing orthogonal Fmoc protection.

Step-by-Step Procedure:

  • Coupling:

    • Follow the DMT-MM conditions from Protocol A, using Fmoc-Piperazinyl-Thiazole-COOH .

  • Fmoc Deprotection (On-DNA):

    • Resuspend DNA in 100 mM piperidine (in H2O).

    • Incubate at 25°C for 30 minutes.

    • Safety Check: Piperidine is widely accepted in DEL synthesis for Fmoc removal; it does not cause depurination under these mild conditions.

    • Purification: Perform ethanol precipitation immediately to remove the dibenzofulvene byproduct.

  • Functionalization (Example: Reductive Amination):

    • Resuspend DNA in 100 mM Borate buffer (pH 8.0).

    • Add 40 eq. Aldehyde (in DMA) and 40 eq. NaBH3CN (in H2O).

    • Incubate at 25°C for 2 hours.

Quality Control & Validation

LC-MS Analysis Parameters: To validate the synthesis, analyze a pilot sample (50 pmol) via LC-MS.

  • Column: C18 Oligonucleotide Column (e.g., XBridge C18).

  • Mobile Phase A: 200 mM HFIP (Hexafluoroisopropanol) + 8 mM TEA in H2O.

  • Mobile Phase B: Methanol.

  • Gradient: 5% to 40% B over 10 minutes.

  • Deconvolution: Use MaxEnt1 or equivalent software to determine the mass of the DNA conjugate.

Troubleshooting Table:

ObservationProbable CauseSolution
Low Conversion (Step 1) Hydrolysis of DMT-MMPrepare DMT-MM immediately before use; do not store in solution.
DNA Degradation (Step 2) pH too low (< 5) or too high (> 12)Re-check Borate buffer pH; Ensure no acidic TFA traces from off-DNA synthesis remain on BBs.
Incomplete SNAr Steric hindrance on PiperazineIncrease temperature to 90°C or extend time to 24h.

References

  • Use of DMT-MM for On-DNA Amide Coupling

    • Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries.[2][3] Chemical Science, 2021.

    • [Link]

  • SNAr Reaction Conditions on DNA

    • Scope of on-DNA nucleophilic aromatic substitution on weakly-activated heterocyclic substrates for the synthesis of DNA-encoded libraries.[4] Bioorganic & Medicinal Chemistry, 2022.[4]

    • [Link]

  • Thiazole-Piperazine Physicochemical Properties

    • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI, 2023.
    • [Link]

  • General DEL Chemistry Compatibility

    • DNA Encoded Libraries: Principle of DNA-Compatible Chemical Reactions.[5] Vipergen Application Notes.

    • [Link]

Sources

Application Notes and Protocols for the N-Alkylation of Thiazolyl Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazolyl piperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The functionalization of the piperazine nitrogen atom via N-alkylation is a critical step in the synthesis of these molecules, allowing for the introduction of diverse substituents to modulate biological activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the primary synthetic strategies for the N-alkylation of thiazolyl piperazines, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind three core protocols—Direct N-Alkylation, Reductive Amination, and Buchwald-Hartwig Amination—offering detailed, step-by-step procedures, troubleshooting insights, and methods for purification and characterization.

Introduction: The Scientific Imperative

The piperazine ring is a cornerstone heterocycle in drug discovery, prized for its ability to engage in multiple biological interactions and improve the physicochemical properties of drug candidates.[3][4] When coupled with a thiazole moiety—a five-membered aromatic ring containing sulfur and nitrogen—the resulting scaffold exhibits a broad spectrum of activities, including anticancer, antimicrobial, and neuroprotective effects.[1][5]

The N-alkylation of the piperazine core is the most common and effective strategy for molecular diversification. The choice of alkylating method is paramount and depends on several factors: the nature of the alkyl group to be introduced (simple alkyl, aryl, heteroaryl), the stability of the starting materials, and the desired scale of the reaction. This document serves as a practical guide to navigate these choices with scientific rigor.

Mechanistic Considerations & Strategic Choices

The N-alkylation of a thiazolyl piperazine hinges on the nucleophilicity of the secondary amine on the piperazine ring. The presence of the thiazole ring, an electron-withdrawing heterocycle, can subtly decrease the basicity and nucleophilicity of the adjacent piperazine nitrogen compared to an unsubstituted piperazine. However, for most synthetic purposes, this effect is minor, and the secondary amine remains a potent nucleophile.

A primary challenge in the N-alkylation of any piperazine is achieving mono-alkylation. Due to the presence of two reactive nitrogen atoms (in the parent piperazine), di-alkylation is a common side reaction. This is typically circumvented by using a starting material where one nitrogen is already substituted (e.g., with the thiazole group) and the other is a secondary amine. If starting from piperazine itself to first attach the thiazole ring, a protecting group strategy is often essential.[3] The tert-butoxycarbonyl (Boc) group is a widely used protecting group that deactivates one nitrogen, allowing for selective alkylation on the other, followed by a straightforward deprotection step.[3][6]

Below is a decision workflow for selecting the appropriate N-alkylation protocol.

Protocol_Selection_Workflow start Define Alkyl Group (R) to be Introduced q1 Is R a simple alkyl or benzyl group from an alkyl halide (R-X)? start->q1 q2 Is R derived from an aldehyde or ketone (R-CHO)? q1->q2 No p1 Protocol 1: Direct N-Alkylation q1->p1 Yes q3 Is R an aryl or heteroaryl group? q2->q3 No p2 Protocol 2: Reductive Amination q2->p2 Yes p3 Protocol 3: Buchwald-Hartwig Amination q3->p3 Yes end_node Proceed to Purification & Characterization q3->end_node No (Consider other methods) p1->end_node p2->end_node p3->end_node

Caption: Decision workflow for selecting the appropriate N-alkylation protocol.

Core Synthetic Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This is the most classical SN2 approach for forming C-N bonds, suitable for introducing primary and secondary alkyl groups. The reaction involves the nucleophilic attack of the piperazine nitrogen on an electrophilic alkyl halide.

Causality & Expertise:

  • Base: A mild to moderate base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is crucial. Its role is to neutralize the hydrogen halide (e.g., HBr, HCl) formed during the reaction, preventing the protonation and deactivation of the starting amine.[7]

  • Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are preferred as they effectively solvate the cation of the base while leaving the nucleophilic amine relatively free, accelerating the SN2 reaction.[3]

  • Controlling Di-alkylation: While the thiazolyl piperazine substrate already has one nitrogen substituted, over-alkylation can still occur if the newly formed tertiary amine reacts further with the alkyl halide to form a quaternary ammonium salt. This is generally disfavored but can be minimized by using a modest excess of the amine, avoiding high temperatures, and monitoring the reaction closely.

Direct_Alkylation_Mechanism cluster_0 Direct N-Alkylation (SN2) Mechanism ThzPip Thiazolyl-Piperazine-H TransitionState [Base---H---N---R---X]‡ ThzPip->TransitionState Nucleophilic Attack AlkylHalide R-X AlkylHalide->TransitionState Base Base (e.g., K2CO3) Base->TransitionState Proton Abstraction Product Thiazolyl-Piperazine-R TransitionState->Product Salt Base-H+ X- TransitionState->Salt

Caption: Simplified mechanism of Direct N-Alkylation.

Experimental Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the thiazolyl piperazine starting material (1.0 equiv).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Add a suitable solvent, such as acetonitrile or DMF (approx. 0.1 M concentration).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 equiv) dropwise.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up: dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product for purification.

Protocol 2: Reductive Amination

This powerful and versatile method is ideal for introducing a wide variety of alkyl groups, especially those derived from aldehydes and ketones. It proceeds in two stages: the formation of an intermediate iminium ion followed by its in-situ reduction.[3]

Causality & Expertise:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice.[6] It is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to reduce the starting aldehyde or ketone, thus preventing the formation of alcohol byproducts. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, but STAB is generally less toxic and highly effective.[3]

  • Solvent: Chlorinated solvents like dichloroethane (DCE) or dichloromethane (DCM) are commonly used. They are effective at solubilizing the reactants and are inert to the reaction conditions.

  • Acid Catalyst: Sometimes, a catalytic amount of acetic acid is added to facilitate the formation of the iminium ion, particularly when using less reactive ketones.

Reductive_Amination_Mechanism cluster_1 Reductive Amination Mechanism ThzPip Thiazolyl-Piperazine-H Iminium Iminium Ion Intermediate ThzPip->Iminium + Carbonyl, -H2O Carbonyl R-CHO (Aldehyde) Carbonyl->Iminium Product Thiazolyl-Piperazine-CH2-R Iminium->Product Reduction Reducer [H] (from NaBH(OAc)3) Reducer->Product

Caption: Key steps in the Reductive Amination pathway.

Experimental Procedure:

  • Dissolve the thiazolyl piperazine (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in dichloroethane (DCE) in a round-bottom flask.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Buchwald-Hartwig Amination

For the introduction of aryl or heteroaryl groups, the palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method. It allows for the formation of C(aryl)-N bonds under relatively mild conditions, a transformation that is difficult to achieve via classical nucleophilic aromatic substitution.[8]

Causality & Expertise:

  • Catalyst System: The reaction requires a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand. The ligand is critical; bulky, electron-rich ligands (e.g., XantPhos, RuPhos) stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[8] Using a pre-formed catalyst complex can also improve reproducibility.

  • Base: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen, making it a more active nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃) are common choices.[8]

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.

Buchwald_Hartwig_Cycle cluster_2 Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(L_n)-X Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(L_n)(Amine)]+X- OxAdd->AmineCoord + Thz-Pip-H + Base, - Base-H+X- RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 + Ar-N-Pip-Thz

Caption: A simplified view of the palladium catalytic cycle in Buchwald-Hartwig amination.

Experimental Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), thiazolyl piperazine (1.2-1.5 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • In a separate vial, prepare the catalyst by mixing the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol%).

  • Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed.

  • Cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude product.

Data Presentation: Comparative Analysis

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of piperazine derivatives, providing a baseline for what to expect when working with thiazolyl piperazine substrates.

Method Alkylating Agent Reagents/Catalyst Solvent Temp (°C) Time (h) Typical Yield (%) References
Direct Alkylation Benzyl BromideK₂CO₃MeCN804-875-95[3][7]
Direct Alkylation Ethyl IodideEt₃NDMF606-1270-90[3]
Reductive Amination BenzaldehydeNaBH(OAc)₃DCE252-1280-98[3][9]
Reductive Amination CyclohexanoneNaBH(OAc)₃DCM254-1675-95[6]
Buchwald-Hartwig 4-BromotoluenePd₂(dba)₃ / XantPhos, NaOt-BuToluene1002-685-99[8][10]
Buchwald-Hartwig 2-ChloropyridinePd(OAc)₂ / RuPhos, Cs₂CO₃Dioxane1108-2470-90[8][11]
Microwave-Assisted VariousVariesVaries100-1500.2-180-95[12][13][14]

Note: Yields and reaction times are highly substrate-dependent and optimization may be required.

Purification and Characterization

Purification

Purification of the final N-alkylated thiazolyl piperazine is most commonly achieved by flash column chromatography on silica gel.[15]

  • Eluent System: A typical eluent system consists of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A gradient elution is often effective. For more polar products, adding a small amount of methanol to a dichloromethane or ethyl acetate mobile phase may be necessary.

  • Tailing: The basic nitrogen atoms of the piperazine ring can cause tailing of the product spot on silica gel. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (~1%), to the eluent system.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be an excellent method for obtaining highly pure material.[15]

Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.[16][17]

    • ¹H NMR: Expect to see characteristic signals for the protons on the newly introduced alkyl group. The piperazine protons typically appear as a set of multiplets in the 2.5-4.0 ppm range. The disappearance of the N-H proton signal (which is often broad or may not be seen) is a key indicator of a successful reaction.

    • ¹³C NMR: The appearance of new signals corresponding to the carbons of the alkyl group and a shift in the signals of the piperazine carbons adjacent to the nitrogen will confirm the structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product by providing a highly accurate molecular weight. LC-MS is an invaluable tool for monitoring the reaction progress.[16]

Safety and Handling

  • Alkylating Agents: Many alkylating agents (e.g., alkyl halides) are toxic, mutagenic, and/or carcinogenic. Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of fine powders.

  • Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Solvents: Use anhydrous and degassed solvents where required, especially for the Buchwald-Hartwig amination. Handle all organic solvents in a well-ventilated area.

Conclusion

The N-alkylation of thiazolyl piperazines is a fundamental and versatile transformation in the synthesis of pharmaceutically relevant molecules. By understanding the mechanistic principles behind direct alkylation, reductive amination, and Buchwald-Hartwig amination, researchers can strategically select the optimal method for their specific synthetic target. The protocols and insights provided in this guide serve as a robust starting point for the successful synthesis, purification, and characterization of this important class of compounds.

References

  • ResearchGate. (n.d.). Comparative synthetic platforms for mono-N-alkylation of piperazine... Retrieved February 19, 2026, from [Link]

  • Ten, A., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved February 19, 2026, from [Link]

  • SSRN. (2022, December 29). Mechanistic Insight into the Photocatalytic N-Alkylation of Piperazine with Alcohols Over Tio2 Supported Pd Catalysts. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). US2525223A - Preparation of n-substituted piperazines.
  • Pittelkow, T., & Christensen, J. B. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved February 19, 2026, from [Link]

  • Rayala, R., et al. (2025, October 12). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. ResearchGate. Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 19, 2026, from [Link]

  • Wiley Online Library. (2022, October 5). Microwave‐Assisted Synthesis of Bioactive Pyridine‐Functionalized N‐Alkyl‐Substituted (Benz)Imidazolium Salts. Retrieved February 19, 2026, from [Link]

  • Kégl, T., et al. (n.d.). On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes. Retrieved February 19, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, January 24). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Retrieved February 19, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). A Novel One-Pot Reductive Amination of Aldehydes and Ketones with Lithium Perchlorate and Zirconium Borohydride—Piperazine Complexes. Retrieved February 19, 2026, from [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025, December 11). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved February 19, 2026, from [Link]

  • PubMed. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Semantic Scholar. (2009, January 15). Microwave Assisted Reactions of Some Azaheterocylic Compounds. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, December 8). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. Retrieved February 19, 2026, from [Link]

  • Encyclopedia.pub. (n.d.). Synthesis of Piperazines by C-H Functionalization. Retrieved February 19, 2026, from [Link]

  • Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved February 19, 2026, from [Link]

  • International Journal of Scientific Research in Science and Technology. (2020, April 24). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Retrieved February 19, 2026, from [Link]

  • PubMed. (2024, May 16). Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. Retrieved February 19, 2026, from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, December 12). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). SU513624A3 - Method for preparing 2-piperazinyl thiazole derivatives.
  • MDPI. (2020, October 27). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Retrieved February 19, 2026, from [Link]

  • Scientific Research Publishing. (n.d.). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. Retrieved February 19, 2026, from [Link]

  • IntechOpen. (n.d.). Microwave-assisted synthesis of nitrogen heterocycles. Retrieved February 19, 2026, from [Link]

  • The University of Queensland. (n.d.). Thiazoles in Peptides and Peptidomimetics. Retrieved February 19, 2026, from [Link]

  • PubMed. (2008, July 3). Direct C-2 arylation of alkyl 4-thiazolecarboxylates: new insights in synthesis of heterocyclic core of thiopeptide antibiotics. Retrieved February 19, 2026, from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved February 19, 2026, from [Link]

Sources

1-(5-Ethyl-1,3-thiazol-2-yl)piperazine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocols for Pharmaceutical Intermediate Handling & Synthesis[1][2]

Abstract

This technical guide provides a comprehensive framework for the utilization of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine (CAS: 42270-37-1), a privileged scaffold in medicinal chemistry.[1] Characterized by the fusion of a lipophilic 5-ethylthiazole core with a hydrophilic piperazine handle, this intermediate is critical in the development of Tyrosine Kinase Inhibitors (TKIs) , GPCR modulators , and ferroptosis inducers .[1][2] This document details optimized protocols for its synthesis, rigorous quality control (QC), and downstream coupling, designed to maximize yield and minimize impurity profiles in late-stage drug discovery.[1][2]

Introduction & Pharmacological Context

The 2-aminothiazole moiety is a "privileged structure" in drug design, appearing in blockbuster drugs like Dasatinib and Dabrafenib .[1] The addition of a piperazine ring at the C2 position creates a versatile semi-rigid linker that improves aqueous solubility and provides a secondary amine for further diversification.[1][2]

The 5-ethyl substitution on the thiazole ring is non-trivial; it imparts specific hydrophobic bulk that fills lipophilic pockets (e.g., the ATP-binding site of kinases) without significantly increasing molecular weight, optimizing Ligand Efficiency (LE).[1][2]

Key Applications:

  • Kinase Inhibition: Acts as the hinge-binding motif or solvent-exposed tail in ATP-competitive inhibitors.[1]

  • CNS Agents: The piperazine ring mimics neurotransmitter structures, relevant for serotonergic and dopaminergic receptor targeting.[1][2]

  • PROTAC Linkers: The diamine nature allows it to serve as a rigid linker between E3 ligase ligands and warheads.[1]

Protocol 1: Optimized Synthesis

Objective: Preparation of high-purity 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine from commercially available precursors.[1]

Reaction Principle: Nucleophilic Aromatic Substitution (


)
The synthesis relies on the displacement of a halogen (Cl or Br) at the activated 2-position of the thiazole ring by piperazine.[1][2]

Reagents:

  • Precursor A: 2-Chloro-5-ethyl-1,3-thiazole (1.0 equiv)[1]

  • Nucleophile: Piperazine (anhydrous, 3.0 - 5.0 equiv)[1][2]

  • Solvent: n-Butanol or DMF (high boiling point required)

  • Base:

    
     (Optional, if piperazine excess is reduced)
    

Step-by-Step Methodology:

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (5.0 equiv) in n-Butanol (10 volumes).

    • Expert Insight: A large excess of piperazine is crucial to prevent the formation of the bis-substituted byproduct (thiazole-piperazine-thiazole), which is a difficult-to-remove impurity.[1]

  • Addition: Add 2-Chloro-5-ethyl-1,3-thiazole (1.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 110°C (Reflux) under a nitrogen atmosphere for 12–16 hours.

    • Monitoring: Monitor by HPLC or TLC (

      
      ).[1][2] The limiting reagent (thiazole) should be fully consumed.[1]
      
  • Work-up:

    • Cool to room temperature.[1][3]

    • Concentrate the n-Butanol under reduced pressure.[1]

    • Resuspend the residue in DCM and wash with Water (3x) to remove excess piperazine and salts.[1][2]

    • Critical Step: The product is basic.[1][2] Ensure the aqueous layer pH is >10 to keep the product in the organic phase.[2]

  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, purify via silica gel chromatography (Gradient: 
    
    
    
    in DCM with
    
    
    ).[1][2]

Yield Expectation: 85–92% Appearance: Pale yellow oil or low-melting solid.[1]

Protocol 2: Quality Control & Characterization

Objective: Validation of structural identity and purity (>98%) prior to downstream coupling.[1][2]

Analytical Logic: The primary impurity risks are the bis-adduct and residual piperazine.[1] NMR integration is the most reliable method for quantification.[1][2]

A. HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Thiazole absorption) and 220 nm (Amide/Peptide bond)
Retention Time Product elutes ~4.5 min; Piperazine elutes near void volume (<1 min).[1][4][2][5][6]
B. NMR Specification (

, 400 MHz)
  • 
     7.0-6.8 ppm (1H, s):  Thiazole C4-H. Diagnostic signal.[1]
    
  • 
     3.4-3.5 ppm (4H, m):  Piperazine 
    
    
    
    adjacent to thiazole.[1][2]
  • 
     2.9-3.0 ppm (4H, m):  Piperazine 
    
    
    
    adjacent to NH.[1][2]
  • 
     2.7 ppm (2H, q):  Ethyl group 
    
    
    
    .[1][2]
  • 
     1.2 ppm (3H, t):  Ethyl group 
    
    
    
    .[1][2]

Visual QC Workflow:

QC_Workflow Start Crude Product HPLC HPLC Analysis (Purity Check) Start->HPLC Purity_Check Purity > 98%? HPLC->Purity_Check NMR 1H NMR (Structure Verification) Purity_Check->NMR Yes Repurify Repurify (Column Chromatography) Purity_Check->Repurify No Bis_Check Bis-adduct < 0.5%? NMR->Bis_Check Release RELEASE FOR SYNTHESIS Bis_Check->Release Yes Bis_Check->Repurify No Repurify->HPLC

Caption: Decision tree for Quality Control ensuring removal of critical bis-alkylated impurities.

Protocol 3: Downstream Application (Amide Coupling)

Objective: Reacting the intermediate with a carboxylic acid core (e.g., for kinase inhibitor synthesis).[1][2]

Context: The secondary amine of the piperazine is a moderate nucleophile.[1][2] However, the thiazole ring withdraws electron density, making the


 nitrogen less nucleophilic than a standard piperazine.[1][2] Standard EDC/NHS couplings may be sluggish; HATU  is recommended.[1]

Reagents:

  • Scaffold: Carboxylic Acid derivative (1.0 equiv)

  • Intermediate: 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1][2]

  • Base: DIPEA (3.0 equiv)[1][2]

  • Solvent: DMF or DMAc (anhydrous)[1]

Procedure:

  • Dissolve the Carboxylic Acid in DMF.[1]

  • Add DIPEA and stir for 5 minutes.

  • Add HATU and stir for 10 minutes to form the activated ester.

    • Observation: Solution typically turns yellow.[1]

  • Add 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine .

  • Stir at Room Temperature for 2–4 hours.

    • Troubleshooting: If conversion is low after 4 hours, heat to 50°C. The steric bulk of the ethyl group rarely interferes with

      
       coupling, but the electronic deactivation requires an efficient coupling agent.[1][2]
      
Safety & Handling
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][2]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The secondary amine can absorb

    
     from the air to form carbamates over long periods.[1][2]
    
  • Stability: Stable in solution for >24 hours. Avoid strong oxidizing agents which may oxidize the thiazole sulfur.[1]

Mechanistic Pathway Visualization

Synthesis_Pathway Precursor 2-Chloro-5-ethylthiazole (Electrophile) TS Meisenheimer-like Transition State Precursor->TS + Heat Pip Piperazine (Nucleophile - Excess) Pip->TS Product 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine (Target) TS->Product - HCl Byproduct HCl (Scavenged) TS->Byproduct

Caption: SNAr reaction mechanism showing the displacement of chloride by the piperazine nitrogen.

References
  • Dasatinib Development & Thiazole Scaffolds: Lombardo, L. J., et al. (2004).[1][2] "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity."[1] Journal of Medicinal Chemistry.

  • Piperazine-Thiazole Synthesis Protocols: Makhinya, A. N., et al. (2023).[1][2][7] "Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity." Molecules.

  • Chemical Properties & Safety Data: PubChem Compound Summary for CID 911806, 1-(Thiazol-2-yl)piperazine (Analogous Core). National Center for Biotechnology Information.[1]

  • Ferroptosis Inducers (Piperazine Erastin): Yang, W. S., et al. (2014).[1][2] "Regulation of ferroptotic cancer cell death by GPX4." Cell.

Sources

Application Note: Preparation of 5-Ethyl-2-Aminothiazole Derivatives

[1][2][3]

Executive Summary

The 5-ethyl-2-aminothiazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structural motif in tyrosine kinase inhibitors (e.g., Dasatinib) and various antimicrobial agents. While 4-substituted thiazoles are easily accessed via standard Hantzsch synthesis using methyl ketones, 5-substituted derivatives require specific

This guide provides a robust, field-proven protocol for the synthesis of 5-ethyl-2-aminothiazole using stable acetal precursors to bypass the handling of volatile

ethyl 2-aminothiazole-5-carboxylate

Synthetic Strategy & Mechanism

The Hantzsch Thiazole Synthesis

The primary route to 2-aminothiazoles is the Hantzsch synthesis, involving the condensation of an

12345
  • Regioselectivity: The sulfur atom of thiourea is the most nucleophilic site and attacks the carbon bearing the halogen (

    
    -carbon). The nitrogen then condenses with the carbonyl carbon.
    
  • 5-Substitution: To achieve a substituent at the 5-position (

    
    ), the starting material must be an aldehyde (
    
    
    ) with the substituent on the
    
    
    -carbon.
    • Target: 5-ethyl-2-aminothiazole.[6]

    • Required Precursor: 2-halobutanal (

      
      ).
      
The "Masked" Aldehyde Advantage

Direct use of 2-bromobutanal is operationally difficult due to its instability and toxicity. We utilize 2-bromo-1,1-dimethoxybutane (an acetal) as a stable surrogate. Acidic conditions during the reaction deprotect the acetal in situ, generating the reactive aldehyde species transiently, which is immediately trapped by thiourea.

Mechanistic Pathway (Graphviz)

HantzschMechanismAcetal2-Bromo-1,1-dimethoxybutane(Stable Precursor)Aldehyde2-Bromobutanal(Transient Species)Acetal->AldehydeH+ / H2O(In-situ Hydrolysis)IntermediateS-AlkylatedIntermediateAldehyde->Intermediate+ Thiourea(S-Attack at C2)ThioureaThioureaThiourea->IntermediateCyclizationCyclization &DehydrationIntermediate->CyclizationN-Attack at C1Product5-Ethyl-2-aminothiazoleCyclization->Product- H2O, - HBr

Caption: Mechanistic pathway utilizing the acetal strategy to bypass unstable aldehyde isolation.

Experimental Protocols

Protocol A: Synthesis of 5-Ethyl-2-Aminothiazole (Core Scaffold)

Objective: Preparation of the alkyl-substituted core using the acetal method.

Materials & Reagents[1][2][3][7][8][9][10][11][12][13]
  • Precursor: 2-Bromo-1,1-dimethoxybutane (CAS: 26305-02-4) - 10 mmol (1.97 g)

  • Reagent: Thiourea - 11 mmol (0.84 g)

  • Solvent: Ethanol (20 mL) + Water (5 mL)

  • Catalyst: Conc. Hydrochloric acid (0.5 mL)

  • Base (Workup): Ammonium hydroxide or 10% NaOH

Step-by-Step Procedure
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add thiourea (11 mmol) to the Ethanol/Water mixture. Stir until dissolved.

  • Addition: Add 2-bromo-1,1-dimethoxybutane (10 mmol) followed by conc. HCl (0.5 mL).

    • Note: The acid is crucial to hydrolyze the dimethyl acetal to the reactive aldehyde.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 3–4 hours .

    • Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting acetal is non-polar; the product is polar and UV active.

  • Concentration: Evaporate the ethanol under reduced pressure (Rotavap) to roughly 25% of the original volume.

  • Neutralization: Cool the residue in an ice bath (0–5°C). Slowly add Ammonium hydroxide (or 10% NaOH) until pH ~9–10.

    • Observation: The product may precipitate as a solid or oil out.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Combine organic layers.

  • Drying: Wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (0-5% MeOH in DCM).

Expected Data
  • Yield: 75–85%

  • Appearance: Pale yellow to tan solid.

  • 1H NMR (DMSO-d6):

    
     1.15 (t, 3H, 
    
    
    ), 2.60 (q, 2H,
    
    
    ), 6.70 (s, 1H, C4-H), 6.90 (s, 2H,
    
    
    ).
Protocol B: Synthesis of Ethyl 2-Aminothiazole-5-Carboxylate

Objective: Synthesis of the functionalized ester derivative (Dasatinib intermediate). This route uses an "in-situ" bromination strategy.[3]

Materials
  • Precursor: Ethyl

    
    -ethoxyacrylate (CAS: 1001-26-9) - 10 mmol
    
  • Brominating Agent: N-Bromosuccinimide (NBS) - 10.5 mmol

  • Reagent: Thiourea - 10 mmol

  • Solvent: Ethanol or 1:1 Dioxane/Water

Procedure
  • Bromination: Dissolve ethyl

    
    -ethoxyacrylate in solvent at 0°C. Add NBS portion-wise. Stir for 1 hour.
    
    • Mechanism:[1][3][14] Forms the

      
      -bromo-aldehyde equivalent.
      
  • Cyclization: Add thiourea directly to the reaction mixture. Heat to 80°C for 2 hours.

  • Workup: Cool to room temperature. Add aqueous ammonia to basify. The product usually precipitates as a solid.

  • Isolation: Filter the solid, wash with water, and dry.[2]

Workflow Visualization

WorkflowStartStart:2-Bromo-1,1-dimethoxybutane+ ThioureaRefluxReflux in EtOH/H2O/HCl(3-4 Hours)Start->RefluxCheckTLC Check(Complete Consumption)Reflux->CheckCheck->RefluxIncompleteWorkupConcentrate & Basify(pH 9-10)Check->WorkupPassExtractExtraction (EtOAc)& Drying (Na2SO4)Workup->ExtractPurifyPurification(Recrystallization/Column)Extract->Purify

Caption: Operational workflow for the synthesis of 5-ethyl-2-aminothiazole.

Optimization & Troubleshooting

The following table summarizes critical process parameters (CPPs) and common failure modes.

ParameterRecommendationImpact / Rationale
Solvent System Ethanol/Water (3:1)Water is required for acetal hydrolysis; Ethanol solubilizes the organic components.
Acidity pH < 2 (Initial)Essential for deprotecting the acetal. Without acid, the reaction will stall at the intermediate.
Temperature 75°C - 80°CReflux is necessary to drive the dehydration step (aromatization).
Stoichiometry 1.1 eq ThioureaSlight excess of thiourea ensures complete consumption of the valuable acetal precursor.
Basification pH 9-10Do not exceed pH 12; extremely high pH can hydrolyze the thiazole ring or ester derivatives.

References

  • Hantzsch, A. (1887).[1][5] "Ueber die Synthese von Thiazolverbindungen (Thiazole synthesis)." Berichte der deutschen chemischen Gesellschaft.

  • BenchChem. (2025).[1][10] "Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols." BenchChem Technical Library.

  • ChemicalBook. (2023). "Ethyl 2-aminothiazole-5-carboxylate Synthesis and Applications."

  • Yin, G., et al. (2012).[4] "Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives." Journal of Chemical and Pharmaceutical Research.

  • Bristol-Myers Squibb. (2004). "Process for preparing 2-aminothiazole-5-aromatic carboxamides (Dasatinib intermediates)." US Patent 7,408,069.

Troubleshooting & Optimization

Improving solubility of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #42270-SOL : Optimization of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine Solubility in DMSO[1][2]

Executive Summary

You are encountering solubility challenges with 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine (CAS: 42270-37-1). This heterocyclic building block contains a secondary amine (piperazine) and a basic thiazole moiety.[2]

Solubility issues with this class of compounds in DMSO (Dimethyl sulfoxide) typically stem from three root causes:

  • Salt Form Lattice Energy: If supplied as a hydrochloride (HCl) salt, the crystal lattice energy may resist disruption by DMSO at room temperature.[1][2]

  • Hygroscopic Aggregation: Piperazine salts are hygroscopic; absorbed atmospheric moisture can cause "clumping" or gelation in anhydrous DMSO.[1][2]

  • Free Base Oxidation: The free base form is prone to oxidation, leading to insoluble impurities over time.[2]

This guide provides a self-validating protocol to overcome these barriers.

Part 1: The Standard Dissolution Protocol

Objective: Achieve a stable stock solution (typically 10–50 mM) for biological assays.

ParameterSpecification
Target Concentration 10 mM – 50 mM (Standard), up to 100 mM (High)
Solvent Grade DMSO, Anhydrous (≥99.9%, water <50 ppm)
Temperature Ambient (20–25°C) initially; warm to 37°C if needed
Vessel Glass vial (Borosilicate); avoid polystyrene for long-term storage

Step-by-Step Procedure:

  • Weighing: Weigh the compound rapidly to minimize moisture uptake.[2] If the powder appears sticky or clumped, it has likely absorbed water (see Troubleshooting).[1]

  • Solvent Addition: Add anhydrous DMSO to the center of the vial. Do not wash down the sides yet.[2]

  • Vortexing: Vortex at medium-high speed for 30–60 seconds.

  • Visual Inspection: Hold the vial against a light source.

    • Clear: Success.[1][2] Proceed to filtration (optional).[1][2][3]

    • Hazy/Particulates:[1][2] Proceed to Part 2 .

Part 2: Troubleshooting & Optimization

If the standard protocol fails, follow this decision matrix.

Scenario A: "I see floating particulates that won't dissolve."
  • Cause: Strong crystal lattice (likely the HCl salt) or kinetic insolubility.[1][2]

  • Solution: Energy input is required to overcome the lattice energy.[2]

    • Sonication: Sonicate in a water bath at 35–40°C for 10–15 minutes. Caution: Do not exceed 50°C to prevent thiazole ring degradation.[1][2]

    • Thermal Shift: Incubate the vial at 37°C for 30 minutes.

    • Verification: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the concentration is above the solubility limit (S_max). Dilute by 50% and repeat.

Scenario B: "The solution turned into a gel or viscous sludge."
  • Cause: Hydrogen bonding network formation between the piperazine nitrogens and trace water in the DMSO.[2]

  • Solution: Disruption of H-bonds.

    • Acidification: Add 1–2 equivalents of Acetic Acid or dilute HCl. This protonates the free amines, preventing intermolecular H-bonding networks.[1][2]

    • Cosolvent Spike: Add 5% v/v Ethanol or Methanol.[1][2] These protic solvents disrupt the DMSO-Water-Piperazine structuring.[1][2]

Scenario C: "It dissolved, but precipitated after freezing."
  • Cause: "Crash-out" upon freeze-thaw.[1][2] DMSO crystallizes at 18.5°C. As it freezes, it excludes the solute, creating pockets of supersaturation that force the compound out of solution.

  • Solution:

    • Thaw Properly: Do not simply leave it on the bench. Thaw in a 37°C water bath to immediately redissolve precipitates.

    • Aliquot: Store in single-use aliquots to avoid repeated freeze-thaw cycles.

Part 3: Advanced Formulation (Animal/Cell Studies)

For high-concentration dosing where DMSO volume must be minimized (<10%), use the following formulation strategy.

Solubility Enhancement Workflow

SolubilityWorkflow Start Start: Solid Compound (1-(5-Ethyl-1,3-thiazol-2-yl)piperazine) Solvent Add Anhydrous DMSO Start->Solvent Check Visual Inspection Solvent->Check Clear Solution Clear? Proceed to Assay Check->Clear Yes Cloudy Cloudy/Precipitate Check->Cloudy No Sonicate Sonicate (40°C, 15 min) Cloudy->Sonicate Check2 Clear? Sonicate->Check2 Check2->Clear Yes Acidify Add 1 eq. HCl or Acetic Acid (Break Aggregates) Check2->Acidify No (Salt Issue) Cosolvent Add 10% PEG400 or 5% Ethanol Acidify->Cosolvent FinalCheck Final Spin (10k g) Cosolvent->FinalCheck FinalCheck->Clear Supernatant

Figure 1: Decision matrix for solubilizing piperazine-thiazole derivatives in DMSO.

Salt vs. Free Base Considerations

The form of your starting material dictates the strategy.[2]

FeatureFree Base FormHydrochloride Salt (HCl)
Appearance Oil or Low-melting solidWhite/Off-white Crystalline Solid
DMSO Solubility Excellent. Dissolves instantly.[1][2]Moderate. May require heat/sonication.[1][2]
Stability Prone to oxidation (store under N2).[1][2]Very stable.
Correction If insoluble in aqueous buffer, add acid (convert to salt).If insoluble in organics (DCM/EtOAc), add base (convert to free base).

Critical Note: If you are performing a Cellular Assay , ensure your final DMSO concentration is <0.5% (v/v).[1][2][4] If the compound precipitates upon dilution into the culture medium (a common issue with lipophilic thiazoles), pre-dilute the DMSO stock into a "buffer" of PBS + 0.1% BSA before adding to cells.[1] The BSA acts as a carrier protein to keep the compound in solution [1].[2]

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use water to help dissolve the salt form before adding DMSO? A: Generally, no .[1][2] While the HCl salt is water-soluble, adding water to DMSO stocks can cause hydrolysis over long-term storage.[1][2] Furthermore, water increases the freezing point of DMSO, exacerbating "crash-out" issues.[1] Only use water if you are preparing a solution for immediate use [2].[1][2]

Q2: My compound turned yellow after a week in DMSO. Is it degraded? A: Likely, yes.[1][2] Piperazines are susceptible to oxidation to N-oxides, and thiazoles can undergo ring opening under oxidative stress.[1][2] DMSO is a mild oxidant.[1][2]

  • Prevention:[1][2] Store stocks at -20°C or -80°C. Flush vials with Argon or Nitrogen gas before sealing.[1][2]

Q3: I need to inject this into mice. Can I inject 100% DMSO? A: Absolutely not. 100% DMSO causes hemolysis and tissue necrosis.[1][2]

  • Recommended Vehicle: Dissolve in DMSO (5% final vol), then add PEG400 (40%), then Saline (55%).[1] Add the saline last and slowly to prevent precipitation [3].[2]

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary: 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine.[1][2][5] Retrieved from [1]

  • Cayman Chemical. (2022).[1][2][6] Solubility Guidelines for Piperazine Derivatives in Organic Solvents. Retrieved from [1]

  • ResearchGate Community. (2020).[1][2] Dissolving Amine Hydrochloride Salts in DMSO: Protocols and Troubleshooting. Retrieved from

Sources

Troubleshooting low yields in 2-aminothiazole nucleophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive" Nucleophile

If you are experiencing low yields (<30%) or recovering starting material when functionalizing 2-aminothiazoles, you are likely falling into one of two mechanistic traps: Ambident Reactivity or Electronic Deactivation .

Unlike standard anilines, 2-aminothiazoles are heterocyclic amidines.[1] The lone pair on the exocyclic amine (


) is heavily delocalized into the electron-deficient thiazole ring (pKa ~5.39), rendering it a poor nucleophile. Furthermore, the ring nitrogen (N3) is often the kinetic site of attack, leading to unstable iminothiazoline intermediates that degrade or revert during workup.

This guide provides a root-cause analysis and validated protocols to correct these issues.

Module 1: The Regioselectivity Trap (Endo vs. Exo Attack)

Symptom:

  • Formation of crystalline solids that are water-soluble (salts).

  • NMR shows a shift in the ring proton signals but no alkyl group on the exocyclic amine.

  • Product reverts to starting material upon aqueous base workup.

Diagnosis: You have likely alkylated the endocyclic nitrogen (N3) instead of the exocyclic amine. Under neutral or weakly acidic conditions, the N3 is the "softer" nucleophile and kinetically favored.

Troubleshooting Protocol:

VariableRecommendationMechanistic Rationale
Base Selection Switch to NaH or LHMDS (1.1–1.2 equiv)You must fully deprotonate the exocyclic amine (forming the anion) to make it the dominant nucleophile (

-attack).
Solvent DMF or DMAc (Polar Aprotic)Stabilizes the anionic species and promotes

attack. Avoid protic solvents which solvate the anion too strongly.
Temperature Heat to >80°C

-alkylation is often reversible. Thermodynamic control (high heat) favors the stable

-product.
Electrophile Avoid soft electrophiles (e.g., Methyl Iodide)Soft electrophiles prefer the soft N3. Use harder electrophiles (Alkyl Bromides/Chlorides) or add hard additives (LiCl).

Corrective Workflow (The "Anion" Method):

  • Dissolve 2-aminothiazole in anhydrous DMF (0.2 M).

  • Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) .

  • Stir for 30 min until gas evolution ceases (Formation of sodium salt).

  • Add electrophile dropwise.

  • Warm to RT. If conversion is low, heat to 60–80°C to drive thermodynamic equilibration to the exocyclic product.

Module 2: Overcoming Electronic Deactivation (Acylation & )

Symptom:

  • Reaction stalls at 10–20% conversion.

  • Recovered unreacted 2-aminothiazole.

  • Acyl chlorides hydrolyze before reacting.

Diagnosis: The 2-aminothiazole is too electron-poor to attack the electrophile efficiently, especially if the electrophile is sterically hindered or deactivated.

Troubleshooting Protocol:

Q: My acylation with acid chloride failed. What now? A: Standard bases (TEA, DIPEA) are insufficient.

  • The Fix: Use DMAP (0.1–0.5 equiv) as a nucleophilic catalyst. The DMAP forms a highly reactive N-acylpyridinium intermediate that the weak thiazole amine can attack.

  • Alternative: Use Pyridine as the solvent.

Q: I am trying an


 reaction on a halo-heterocycle, but it won't work. 
A:  2-aminothiazoles are poor nucleophiles for standard 

.
  • The Fix: You need the Buchwald-Hartwig protocol (See Module 3). If you must do

    
    , use LiHMDS (2.0 equiv)  to generate the lithium amide, which is a significantly more potent nucleophile than the neutral amine.
    

Module 3: The Buchwald-Hartwig Solution (Pd-Catalysis)

Symptom:

  • Black precipitation (Pd black) formation.

  • Dehalogenation of the aryl halide.

  • Yields <40% with standard conditions (

    
    /BINAP).
    

Diagnosis: 2-aminothiazoles can poison Pd catalysts via N3 coordination. Standard ligands bind too weakly. You need bulky, electron-rich ligands to prevent catalyst deactivation and facilitate reductive elimination.

Recommended System (The "Gold Standard"):

ComponentChoiceWhy?
Pre-Catalyst XPhos Pd G3 or tBuBrettPhos Pd G3 Rapid activation without requiring reduction of Pd(II). "G3" scaffolds ensure 1:1 L:Pd ratio.
Ligand tBuBrettPhos or XPhos Bulky biaryl phosphines prevent N3-binding to Pd and speed up the difficult reductive elimination step.
Base

(Weak) or NaOtBu (Strong)
Use

if your substrate has base-sensitive groups (esters). Use NaOtBu for maximum reactivity.
Solvent t-Amyl Alcohol or Dioxane High boiling points allow for necessary thermal activation (100–110°C).

Step-by-Step Protocol (Inert Atmosphere Critical):

  • Charge vial with 2-aminothiazole (1.2 equiv), Aryl Halide (1.0 equiv), tBuBrettPhos Pd G3 (2 mol%) , and NaOtBu (1.4 equiv) .

  • Evacuate and backfill with Argon (3 cycles). Oxygen kills this reaction.

  • Add anhydrous t-Amyl Alcohol (degassed).

  • Heat to 100°C for 4–12 hours.

  • Note: If using aryl chlorides, increase temp to 110°C and catalyst loading to 4 mol%.

Module 4: Visualization & Logic Flow

Figure 1: Mechanistic Decision Tree & Regioselectivity

G Start Start: 2-Aminothiazole Functionalization Type Select Reaction Type Start->Type Alkylation Alkylation (R-X) Type->Alkylation Arylation Arylation (Ar-X) Type->Arylation Acylation Acylation (R-COCl) Type->Acylation BaseCheck Base Used? Alkylation->BaseCheck MethodCheck Method? Arylation->MethodCheck WeakBase Weak/No Base (K2CO3, Neutral) BaseCheck->WeakBase Neutral/Weak StrongBase Strong Base (NaH, LHMDS) BaseCheck->StrongBase Deprotonation Endo Endo-Attack (N3) Kinetic Product (Unstable Salt) WeakBase->Endo Favored Exo Exo-Attack (NH2) Thermodynamic Product (Desired) StrongBase->Exo Favored Endo->Exo Heat/Rearrange (Substrate Dependent) SNAr SNAr (Requires LiHMDS) MethodCheck->SNAr Electron Poor Ar-X Buchwald Buchwald-Hartwig (Pd-Catalysis) MethodCheck->Buchwald General Ar-X Buchwald->Exo Ligand Control (tBuBrettPhos)

Caption: Figure 1. Decision matrix for optimizing regioselectivity. Note that strong bases favor the thermodynamic exocyclic amine product, while neutral conditions favor the kinetic endocyclic nitrogen attack.

FAQ: Rapid Fire Troubleshooting

Q: I see a new spot on TLC, but after aqueous workup, it disappears. What happened? A: You likely formed the N-acylpyridinium salt (if using pyridine) or the Endo-alkylated salt (N3 attack). These are water-soluble or hydrolytically unstable.

  • Fix: Don't do an aqueous workup immediately. Evaporate volatiles first, or quench with a non-aqueous nucleophile (like an amine scavenger) if removing excess reagent. For alkylations, ensure you used NaH to force the stable Exo-product.

Q: Can I use Cu-catalysis (Ullmann) instead of Palladium? A: Yes, but it generally requires higher temperatures (110–130°C) and stoichiometric copper in many cases.

  • Protocol: CuI (10 mol%), DMEDA (20 mol%),

    
     (2.0 equiv) in Dioxane. Palladium (Buchwald G3) is usually superior for yield and substrate scope.
    

Q: My product is stuck in the aqueous layer during extraction. A: 2-aminothiazoles are polar.

  • Fix: Use DCM:Isopropanol (3:1) as your organic extraction solvent instead of pure EtOAc. Salt out the aqueous layer with NaCl.

References

  • Regioselectivity Mechanisms: Al-Mulla, A. (2020). Regioselectivity in the Alkylation of 2-Aminothiazoles: A Computational and Experimental Study. Journal of Heterocyclic Chemistry. Link

  • Buchwald-Hartwig Optimization: McGowan, M. A., et al. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432–1435. Link

  • Nucleophilicity Scales: Baidya, M., et al. (2006). Assessing the Nitrogen and Carbon Nucleophilicities of 2-Aminothiazoles. The Journal of Organic Chemistry, 71(15), 5785-5788. Link

  • General Synthesis Guide: BenchChem Technical Notes. (2025).[2][3][4][5] Protocol for N-Alkylation of 2-Aminothiazoles. Link

Sources

Technical Support Center: Optimizing Workup for Hydrophilic Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the unique challenges encountered during the workup and purification of hydrophilic piperazine derivatives. The inherent physicochemical properties of the piperazine moiety, such as high polarity and basicity, often complicate standard laboratory procedures.[1] This resource is designed to provide both theoretical understanding and practical, field-proven solutions to streamline your experimental workflow.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude piperazine derivative reactions?

A1: Impurities are often structurally similar to the target compound and can originate from starting materials, side reactions, or degradation. Common impurities include unreacted starting materials like ethylene diamine and diethylene triamine, as well as byproducts from side reactions such as N-hydroxyalkyl piperazines.[1] Improper storage or elevated temperatures can also lead to the formation of degradation products.[1]

Q2: Why is my piperazine derivative so difficult to extract from an aqueous solution?

A2: The high polarity and basicity of the piperazine ring are the primary reasons for extraction difficulties.[1] The two nitrogen atoms (with pKa values around 5.3 and 9.7) can become protonated in acidic or even neutral aqueous solutions, forming highly water-soluble salts that partition poorly into common organic solvents.[1] This effect is amplified by the presence of other hydrophilic functional groups on the derivative.

Q3: Can I use normal-phase silica gel chromatography to purify my hydrophilic piperazine derivative?

A3: While possible, it is often challenging. The basic nitrogen atoms in the piperazine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant tailing, poor separation, and even irreversible adsorption of the product onto the column.[1] This can result in low recovery and impure fractions.

Q4: My purified piperazine derivative is a sticky oil or gum. How can I induce crystallization?

A4: The hygroscopic nature of many piperazine derivatives can make them difficult to handle and crystallize.[1] If your compound is an oil, it may be due to residual solvent or the presence of impurities that inhibit crystallization. Techniques to induce crystallization include:

  • Salt Formation: Converting the free base to a salt (e.g., hydrochloride or dihydrochloride) can significantly increase its crystallinity.[2]

  • Solvent Trituration: Repeatedly washing the oil with a non-polar solvent in which the product is insoluble (but impurities are soluble) can help to remove contaminants and induce solidification.

  • Co-evaporation: Dissolving the oil in a suitable solvent and then adding a non-polar anti-solvent followed by concentration under reduced pressure can sometimes promote crystallization.

Q5: How does the choice of a salt form affect the workup and properties of my piperazine derivative?

A5: The selection of a salt form is a critical decision that impacts solubility, stability, hygroscopicity, and bioavailability.[3] For instance, forming a hydrochloride salt can make a water-soluble compound easier to handle as a solid and may improve its stability.[3] However, it also means that the free base will need to be liberated by neutralization before extraction into an organic solvent. The choice of the counter-ion can significantly modulate the physicochemical properties of the final compound.[3]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the workup of hydrophilic piperazine derivatives.

Problem 1: Low Recovery After Aqueous Extraction

Symptom: A significant portion of the product remains in the aqueous layer after extraction with an organic solvent, leading to a lower than expected yield.[1]

Possible Causes & Solutions:

CauseExplanationRecommended Solution
Protonation of Piperazine Nitrogens At a neutral or acidic pH, the piperazine nitrogens are protonated, rendering the molecule highly water-soluble.Basify the Aqueous Layer: Before extraction, adjust the pH of the aqueous layer to >10 using a suitable base (e.g., 1-2 M NaOH, K₂CO₃) to ensure the piperazine is in its free base form, which is more soluble in organic solvents. Verify the pH with litmus paper or a pH meter.
Inappropriate Organic Solvent Common extraction solvents like diethyl ether or ethyl acetate may not be polar enough to efficiently extract hydrophilic piperazine derivatives.Use a More Polar Solvent: Employ a more polar, water-immiscible solvent such as dichloromethane (DCM) or a mixture of DCM with an alcohol (e.g., 10% isopropanol or n-butanol).[4]
"Salting Out" Effect is Needed The high concentration of salts in the aqueous layer can sometimes hinder the partitioning of the organic product into the organic phase.Saturate the Aqueous Layer: Add a saturated solution of NaCl or solid NaCl to the aqueous layer. This increases the polarity of the aqueous phase and can "push" the organic compound into the organic layer, a phenomenon known as the "salting out" effect.
Experimental Protocol: Optimized Basic Extraction
  • Combine the reaction mixture with water and transfer to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate or 1M NaOH to adjust the pH to approximately 10-11.

  • Add solid sodium chloride until the aqueous layer is saturated.

  • Extract the aqueous layer 3-5 times with dichloromethane or a 9:1 mixture of dichloromethane:isopropanol.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

G cluster_0 Aqueous Workup A Reaction Mixture in Aqueous Solution B Adjust pH > 10 (e.g., NaOH, K2CO3) A->B Basify C Add Saturated NaCl ('Salting Out') B->C Increase Ionic Strength D Extract with Polar Organic Solvent (3x) (e.g., DCM/IPA) C->D Partitioning E Combined Organic Layers D->E Collect Organic Phase F Aqueous Waste D->F Discard Aqueous Phase G Dry (Na2SO4), Filter, Concentrate E->G Drying & Concentration H Isolated Product G->H Final Product

Caption: Optimized basic extraction workflow.

Problem 2: Product Co-elutes with Impurities During Column Chromatography

Symptom: It is difficult to achieve baseline separation of the desired product from polar impurities using standard silica gel chromatography.[5]

Possible Causes & Solutions:

CauseExplanationRecommended Solution
Strong Interaction with Silica The basic piperazine moiety interacts strongly with the acidic silica gel, causing streaking and poor separation.[1]Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA) (0.1-1%) or ammonium hydroxide (0.5-2%), into the mobile phase.[1] This will occupy the active sites on the silica, reducing tailing of the desired compound.
Silica Gel is Not Ideal For very polar and basic compounds, silica gel may not be the appropriate stationary phase.Alternative Stationary Phases: Consider using alumina (basic or neutral) which is less acidic than silica.[6] Reverse-phase chromatography (C18) with a suitable mobile phase (e.g., water/acetonitrile with a modifier like TFA or formic acid) can also be an effective alternative for purifying polar compounds.
Incomplete Salt Formation If attempting to purify a salt, incomplete formation can lead to a mixture of the salt and free base, which will behave differently on the column.Ensure Complete Salt Formation: When performing salt crystallization, ensure that at least a stoichiometric amount of the acid has been added.[1] Verify the pH of the solution to confirm it is within the optimal range for salt formation.
Experimental Protocol: Column Chromatography with a Mobile Phase Additive
  • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% dichloromethane).

  • Pack the column and equilibrate with the starting mobile phase containing 0.5% triethylamine.

  • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., from 100% DCM to 90:10 DCM:methanol), ensuring the mobile phase consistently contains 0.5% triethylamine.

  • Collect fractions and analyze by TLC or LC-MS to identify the pure product.

G cluster_1 Chromatography Strategy start Crude Product decision Is Normal Phase (Silica) Chromatography Effective? start->decision np_mod Add Base to Mobile Phase (e.g., 0.5% TEA or NH4OH) decision->np_mod No, due to streaking rp_chrom Use Reverse Phase (C18) Chromatography decision->rp_chrom No, compound is too polar end_node Pure Product decision->end_node Yes alumina Use Alumina Chromatography (Basic or Neutral) np_mod->alumina Still ineffective np_mod->end_node rp_chrom->end_node alumina->end_node

Sources

Technical Support Center: Boc Deprotection of Thiazolyl Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of removing tert-butyloxycarbonyl (Boc) protecting groups from thiazolyl piperazine intermediates. This guide is designed for drug development professionals, researchers, and synthetic chemists who encounter this critical transformation in their workflows. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reactions for success.

Core Principles: The "Why" Behind Boc Deprotection

The Boc group is a cornerstone of modern organic synthesis, prized for its stability in various conditions and its clean removal under acidic treatment.[1] The standard acid-catalyzed deprotection mechanism is a two-step process involving protonation and fragmentation.[2][3]

  • Protonation: The reaction is initiated by the protonation of the carbamate oxygen by a strong acid (e.g., TFA, HCl).[2][4]

  • Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to fragmentation. This generates a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the desired protonated amine.[3][5]

The generation of the highly reactive tert-butyl cation is the primary source of many side reactions, a critical point we will address in the troubleshooting section.[6]

Boc_Deprotection_Mechanism Start Boc-Protected Thiazolyl Piperazine Protonated Protonated Carbamate Start->Protonated + H⁺ (Acid) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Fragmentation tBu_Cation tert-Butyl Cation (Reactive) Protonated->tBu_Cation FinalAmine Deprotected Amine Salt (Product) CarbamicAcid->FinalAmine - CO₂ Isobutylene Isobutylene / Side Products tBu_Cation->Isobutylene Deprotonation or Reaction with Nucleophile CO2 CO₂ Troubleshooting_Side_Products Problem Side Products Observed (e.g., tert-butylation) Scavenger_Check Was a cation scavenger (e.g., TES, anisole) used? Problem->Scavenger_Check Temp_Check Was the reaction run at low temperature (0 °C)? Scavenger_Check->Temp_Check Yes Action_Add_Scavenger Action: Add scavenger (1-5 equivalents) Scavenger_Check->Action_Add_Scavenger No Acid_Check Consider switching acid (e.g., TFA to HCl/Dioxane) Temp_Check->Acid_Check Yes Action_Lower_Temp Action: Lower temperature to 0 °C and monitor over a longer period Temp_Check->Action_Lower_Temp No Action_Change_Acid Action: Test alternative acid conditions Acid_Check->Action_Change_Acid No Success Minimized Side Products Acid_Check->Success Yes Action_Add_Scavenger->Temp_Check Action_Lower_Temp->Acid_Check Action_Change_Acid->Success Decision_Tree Start Start: Select Deprotection Method Acid_Sensitive_Check Are other acid-sensitive groups present (e.g., esters, acetals)? Start->Acid_Sensitive_Check Robust_Substrate Is the substrate robust and non-complex? Acid_Sensitive_Check->Robust_Substrate No Method_Mild_Acid Method 3: Dilute TFA (10-25%) or HCl/Dioxane at 0 °C Acid_Sensitive_Check->Method_Mild_Acid Yes Method_TFA Method 1: TFA/DCM (with scavenger) Robust_Substrate->Method_TFA Yes Method_HCl Method 2: HCl/Dioxane Robust_Substrate->Method_HCl No Method_Alternative Method 4: Alternative Chemistry (e.g., Oxalyl Chloride/MeOH or Thermal) Method_Mild_Acid->Method_Alternative Degradation Still Observed?

Sources

Technical Support Center: Storage Stability of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the storage and handling of solutions containing this compound. Adherence to proper storage protocols is critical for ensuring the integrity of your experimental results.

I. Compound Overview and Intrinsic Stability

1-(5-Ethyl-1,3-thiazol-2-yl)piperazine is a heterocyclic compound featuring a thiazole ring linked to a piperazine moiety.[1][2] The stability of this molecule in solution is influenced by the chemical properties of both ring systems. The thiazole ring, an aromatic heterocycle, is a component of vitamin B1 (thiamine) and is generally stable, though susceptible to certain degradation pathways.[3] The piperazine ring is a non-aromatic, six-membered ring containing two nitrogen atoms, which can be susceptible to oxidation.[4][5] Understanding the potential degradation pathways is the first step in preventing them.

Potential Degradation Pathways

The primary degradation pathways for 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine in solution are predicted to be hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The thiazole ring can undergo hydrolytic cleavage under acidic conditions.[6] This process involves the attack of water on the protonated thiazole ring, which can lead to ring opening.

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[4][5][7] This can lead to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Thiazole derivatives can be sensitive to light, particularly UV radiation.[8] Absorption of light energy can lead to the formation of reactive intermediates that can undergo various degradation reactions.

The following diagram illustrates the potential degradation pathways for 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine.

G cluster_0 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine cluster_1 Stress Conditions cluster_2 Potential Degradation Products A 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine B Acid/Base Hydrolysis A->B Hydrolysis C Oxidation (e.g., H₂O₂) A->C Oxidation D Photodegradation (UV/Vis Light) A->D Photodegradation E Hydrolytic Ring-Opened Products B->E F Piperazine N-Oxides C->F G Photolytic Degradants D->G

Caption: Predicted degradation pathways of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine solutions.

Q1: What are the recommended storage conditions for stock solutions of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine?

A1: For optimal stability, stock solutions should be stored at low temperatures, such as -20°C or -80°C.[9] It is also recommended to prepare small, single-use aliquots to minimize freeze-thaw cycles, which can accelerate degradation.[9] Solutions should be stored in tightly sealed, light-resistant containers to protect against oxidation and photodegradation.[9][10]

Q2: Which solvents are most suitable for preparing solutions of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine?

A2: The choice of solvent can significantly impact the stability of the compound. For many piperazine derivatives, organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) are suitable.[11] When preparing aqueous solutions, it is often recommended to first dissolve the compound in a minimal amount of an organic solvent like DMF and then dilute with the aqueous buffer of choice.[11] It is crucial to use high-purity, HPLC-grade solvents to avoid impurities that could act as catalysts for degradation.[8][12]

Q3: How can I prevent photodegradation of my solutions during experiments?

A3: To prevent photodegradation, always handle and store solutions in amber-colored vials or wrap clear containers in aluminum foil.[8] When conducting experiments, it is advisable to work under subdued lighting conditions whenever possible.[9] If your experimental setup involves prolonged exposure to light, consider using a photostability chamber with controlled light exposure.[8]

Q4: I am observing inconsistent results in my assays. Could this be a stability issue?

A4: Yes, inconsistent experimental results are a common indicator of compound degradation.[9] If you suspect instability, it is crucial to verify the integrity of your solution. This can be done by preparing fresh solutions for each experiment and comparing the results to those obtained with stored solutions.[9] Analytical techniques such as HPLC can be used to assess the purity of the solution and detect the presence of degradation products.[13]

Q5: What is the expected shelf-life of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine solutions?

A5: The shelf-life of a solution is highly dependent on the storage conditions, including temperature, solvent, and exposure to light and air.[14] Long-term stability testing is necessary to establish a definitive shelf-life under specific conditions.[15][16] As a general guideline, when stored as recommended (-20°C or -80°C in single-use aliquots and protected from light), solutions can be expected to be stable for several months. However, for critical applications, it is always best to use freshly prepared solutions or to re-qualify stored solutions periodically.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to the storage stability of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine solutions.

Observed Issue Potential Cause(s) Recommended Action(s) Scientific Rationale
Loss of Potency or Activity in Biological Assays Compound degradation due to improper storage (temperature, light, freeze-thaw cycles).1. Prepare a fresh stock solution and repeat the experiment. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[9] 3. Store aliquots at -80°C for long-term storage.[9]Degradation reduces the concentration of the active compound, leading to diminished biological effects. Freshly prepared solutions provide a reliable baseline for activity.[9]
Appearance of New Peaks in HPLC Chromatogram Chemical degradation (hydrolysis, oxidation, or photodegradation).1. Analyze the sample using a stability-indicating HPLC method to separate the parent compound from degradation products.[13] 2. Conduct forced degradation studies to identify potential degradation products and their retention times.[17]A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradants. Forced degradation studies help in understanding the degradation pathways.[18]
Change in Solution Color or Clarity Formation of degradation products, possibly due to oxidation or photodegradation.1. Discard the solution. 2. Prepare a fresh solution using high-purity solvents. 3. Store the new solution in an amber vial or a container wrapped in foil to protect from light.[8] 4. For highly sensitive compounds, consider purging the solution with an inert gas (e.g., nitrogen or argon) before sealing.[8]Colored byproducts are often indicative of oxidative or photolytic degradation.[9] Using inert gas minimizes contact with atmospheric oxygen, a key driver of oxidation.[9]
Precipitation in a Stored Aqueous Solution Poor solubility of the compound in the aqueous buffer, which may be exacerbated by temperature changes.1. Before storing, ensure the compound is fully dissolved. It may be necessary to first dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding the aqueous buffer.[11] 2. If precipitation occurs upon thawing, gently warm the solution and vortex to redissolve. Visually inspect for complete dissolution before use.The solubility of many organic compounds in aqueous solutions is limited and can decrease at lower temperatures. A co-solvent can improve and maintain solubility.
Experimental Protocol: Forced Degradation Study

A forced degradation study is an essential tool for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[17][18]

Objective: To identify the potential degradation products of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine under various stress conditions.

Materials:

  • 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Appropriate buffers for HPLC analysis

  • Calibrated oven and photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a known concentration. Store the solution at an elevated temperature (e.g., 60°C) for a specified period. Withdraw samples at various time points, neutralize with an equivalent amount of base, and dilute for HPLC analysis.[9]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a known concentration. Store the solution at an elevated temperature (e.g., 60°C) for a specified period. Withdraw samples, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.[9]

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Store the solution at room temperature for a specified period. Withdraw samples and dilute for HPLC analysis.[9]

  • Thermal Degradation: Place the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period.[9]

  • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.[8]

Analysis: Analyze all samples by a suitable, validated HPLC method to determine the extent of degradation and to profile the degradation products.

Caption: Workflow for a forced degradation study.

IV. Summary of Recommended Storage Conditions

Condition Recommendation Rationale
Temperature -20°C for short-term storage (weeks). -80°C for long-term storage (months).[9]Minimizes thermal degradation and slows down chemical reactions.
Solvent Use high-purity, anhydrous solvents (e.g., DMSO, DMF, Ethanol).[11] For aqueous solutions, use a co-solvent if necessary and freshly prepared buffers.Prevents degradation caused by reactive impurities or microbial growth in aqueous media.
Light Exposure Store in amber vials or protect from light with aluminum foil.[8]Prevents photodegradation.
Atmosphere For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., nitrogen, argon).[9]Minimizes oxidative degradation.
Container Use tightly sealed vials to prevent solvent evaporation and moisture absorption.[19][20]Maintains solution concentration and prevents hydrolysis from atmospheric moisture.
Freeze/Thaw Cycles Aliquot solutions into single-use volumes to avoid repeated freezing and thawing.[9]Minimizes physical stress on the molecule and potential for degradation with each cycle.

By following these guidelines, researchers can ensure the stability and integrity of their 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine solutions, leading to more reliable and reproducible experimental outcomes.

References
  • Overview of the Chemistry of 2-Thiazolines.
  • Reactions of Piperazines. Ambeed.com.
  • Thiazole. Wikipedia.
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. (2019).
  • What is Long Term Testing?. Amplelogic. (2024).
  • Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide. Benchchem.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventiona. Paho.org.
  • Oxidation of Piperazines by Bromamine-B in Acidic Buffer Medium: A Kinetic and Mechanistic Study.. Open Access Journals - Research and Reviews. (2014).
  • PIPERAZINE ANHYDROUS FOR SYNTHESIS. Loba Chemie.
  • Microsomal mixed-function amine oxidase. Oxidation products of piperazine-substituted phenothiazine drugs. PubMed.
  • Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical.
  • Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)
  • The Importance of Stability Testing in Pharmaceuticals. Darwin Chambers. (2024).
  • Piperazine. PubChem - NIH.
  • Stability Testing of Pharmaceutical Products. (2012).
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Piperazine. Apollo Scientific.
  • Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degrad
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (2023).
  • Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State.
  • Processes for preparing thiazole carboxylic acids.
  • Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties.
  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede.
  • Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society.
  • Review of Characteristics and Analytical Methods for Determin
  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • Forced Degradation Studies for Biopharmaceuticals.
  • Stability indicating study by using different analytical techniques. IJSDR.
  • 1-(5-ethyl-1,3-thiazol-2-yl)piperazine. PubChemLite.
  • 1-(Thiazol-2-yl)piperazine. PubChem.
  • Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food M
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. (2019).
  • Forced Degradation – A Review. Biomedical Journal of. (2022).
  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. PMC. (2023).
  • 1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine. Fluorochem.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • Q3C (R6) Step 5 - impurities: guideline for residual solvents. European Medicines Agency (EMA). (2019).
  • Solvents Applic
  • 1-(2-Thiazolyl)piperazine. BuyersGuideChem.
  • 1-(3,5-Dimethylphenyl)
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2010).

Sources

Minimizing side reactions in thiazole ring lithiation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazole ring lithiation. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful synthetic transformation. Lithiated thiazoles are key intermediates in the synthesis of a vast array of biologically active molecules and functional materials.[1][2][3] However, the reaction is often plagued by side reactions that can diminish yields and complicate purification.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of thiazole lithiation and achieve optimal results in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the lithiation and subsequent quenching of the thiazole ring.

Question 1: My reaction is yielding a complex mixture of products with a low yield of the desired compound. What are the likely side reactions?

Answer: A low yield and a complex product mixture are classic indicators of competing side reactions. In thiazole lithiation, the two most common culprits are thiazole ring opening and lack of regioselectivity .

  • Thiazole Ring Opening: This is a significant issue, particularly when using highly nucleophilic organolithium reagents like n-butyllithium (n-BuLi).[4][5] The organolithium can attack the electrophilic sulfur atom, initiating a cascade of reactions that leads to the fragmentation of the thiazole ring.[4][5][6] This is especially prevalent at temperatures above -70 °C.

  • Lack of Regioselectivity: The thiazole ring has two primary sites for deprotonation: the C2 and C5 positions.[7][8][9] The C2 proton is generally the most acidic due to the inductive effect of the adjacent nitrogen and sulfur atoms.[10][11][12] However, the C5 proton's acidity is also significant, and its deprotonation can be favored under certain conditions, leading to a mixture of C2- and C5-lithiated species.[7][8][13] The presence of substituents on the ring will further influence this selectivity.

To diagnose the issue, it is crucial to obtain detailed analytical data (¹H NMR, ¹³C NMR, and LC-MS) of your crude reaction mixture to identify the major byproducts.

Question 2: I am observing significant thiazole ring opening. How can I prevent this?

Answer: Preventing the nucleophilic attack of the organolithium reagent on the ring sulfur is key to minimizing ring opening. Here are several strategies, ordered from most common to more specialized:

  • Strict Temperature Control: This is the most critical parameter. The lithiation should be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath). At this temperature, the rate of deprotonation is significantly faster than the rate of nucleophilic attack on the sulfur atom. Allowing the reaction to warm even slightly can lead to a dramatic increase in ring-opened byproducts.

  • Choice of Organolithium Reagent:

    • Use a Hindered Base: Lithium diisopropylamide (LDA) is an excellent choice for deprotonating thiazoles.[13] Its bulky isopropyl groups sterically hinder its ability to act as a nucleophile, making it a highly selective proton abstractor.[14]

    • Consider s-BuLi or t-BuLi with Caution: While stronger bases, sec-butyllithium and tert-butyllithium, can be effective, their increased reactivity can also lead to more side reactions if not handled with extreme care regarding temperature and stoichiometry.[14]

    • Avoid Excess n-BuLi: If you must use n-BuLi, use it in a slight excess (1.05-1.1 equivalents) to ensure complete deprotonation without having a large excess available to engage in side reactions.

  • Solvent Effects: Tetrahydrofuran (THF) is the most common solvent for these reactions. Its ability to coordinate with the lithium cation can modulate the reactivity of the organolithium reagent.

A decision-making workflow for minimizing ring opening is presented below:

start Problem: Thiazole Ring Opening temp Is the reaction temperature strictly maintained at -78°C? start->temp base What organolithium base is being used? temp->base Yes check_temp Action: Ensure rigorous temperature control with a cryostat or well-maintained dry ice/acetone bath. temp->check_temp No nBuLi n-BuLi base->nBuLi LDA LDA or other hindered base base->LDA optimize_nBuLi Action: Use a minimal excess of n-BuLi (1.05-1.1 eq) and ensure slow, dropwise addition. nBuLi->optimize_nBuLi success Outcome: Minimized Ring Opening LDA->success check_temp->temp switch_base Action: Switch to a less nucleophilic, sterically hindered base like LDA. optimize_nBuLi->success

Figure 1: Decision workflow for preventing thiazole ring opening.

Question 3: My lithiation is not regioselective, and I'm getting a mixture of C2 and C5 functionalized products. How can I control the site of deprotonation?

Answer: Achieving high regioselectivity is a common challenge. The outcome depends on a delicate balance of electronic and steric factors.

  • Intrinsic Reactivity: For an unsubstituted thiazole, the C2 proton is kinetically the most acidic.[11][12] Therefore, using a strong, non-hindered base like n-BuLi at -78 °C will generally favor C2 deprotonation.

  • Directing Groups: The presence of substituents can dramatically alter the regioselectivity.

    • A directing group at C2 (e.g., a halogen) will promote deprotonation at C5.

    • A directing group at C4 can sterically hinder the C5 position, favoring C2 lithiation.

    • A directing group at C5 will generally direct lithiation to C2.

  • Halogen-Lithium Exchange: If your thiazole is substituted with a bromine or iodine atom (e.g., 2-bromothiazole), a highly effective method for generating a specific lithiated species is through halogen-lithium exchange.[7] This reaction is typically very fast, even at -78 °C, and provides a clean route to the C2-lithiated thiazole. n-BuLi or t-BuLi are commonly used for this purpose.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Deprotonation (Favors C2): Achieved at low temperatures (-78 °C) with rapid addition of the electrophile. This deprotonates the most acidic proton.

    • Thermodynamic Deprotonation (Can Favor C5): If the C5-lithiated species is more stable (e.g., due to chelation or other stabilizing interactions), allowing the reaction to warm slightly or equilibrate for a longer period before adding the electrophile may favor the C5 product. However, this also increases the risk of ring opening.

The table below summarizes the expected major lithiation site based on substitution patterns:

Substituent PositionSubstituent TypeBaseExpected Major Lithiation SiteRationale
Unsubstituted-n-BuLiC2Highest kinetic acidity.[11][12]
C2Halogen (Br, I)n-BuLi / t-BuLiC2Halogen-lithium exchange is faster than deprotonation.[7]
C2Alkyl, ArylLDAC5C2 is blocked; C5 is the next most acidic position.
C4Methyln-BuLiC2C5 is sterically hindered.
C5Halogen (Br, I)LDAC2C5 is blocked; C2 is the most acidic position.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for thiazole lithiation? A1: The optimal temperature is almost universally -78 °C . This temperature is low enough to favor the kinetics of deprotonation over nucleophilic ring opening.

Q2: Which organolithium reagent is best for my specific thiazole derivative? A2:

  • For unsubstituted or C5-substituted thiazoles where C2 lithiation is desired, n-BuLi is often sufficient, provided the temperature is well-controlled.

  • For C2-substituted thiazoles where C5 lithiation is desired, or if you are experiencing ring-opening issues, LDA is the reagent of choice due to its non-nucleophilic, sterically hindered nature.[13]

  • For halogen-lithium exchange on a bromothiazole, n-BuLi or t-BuLi are highly effective.

Q3: Are there alternatives to organolithium reagents for functionalizing the thiazole ring? A3: Yes. Direct C-H activation/arylation reactions catalyzed by transition metals like palladium are becoming increasingly popular.[15][16] These methods can offer excellent regioselectivity for C5 arylation and avoid the use of cryogenic temperatures and pyrophoric organolithium reagents, making them more amenable to large-scale synthesis.[15][17][18]

Key Experimental Protocol: General Procedure for Regioselective C2-Lithiation of Thiazole

This protocol provides a step-by-step method for the C2-lithiation of thiazole using n-butyllithium, followed by quenching with an electrophile.

Materials:

  • Thiazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

  • Electrophile (e.g., benzaldehyde, trimethylsilyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add thiazole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Solvent Addition: Add anhydrous THF via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (often to yellow or orange) is typically observed. Stir the solution at -78 °C for 30-60 minutes.

  • Quenching: Add the chosen electrophile (1.2 eq) dropwise, again maintaining the temperature at -78 °C.

  • Warm-up: After the addition of the electrophile is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours, then allow it to slowly warm to room temperature.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

The diagram below illustrates the competition between the desired deprotonation and the undesired ring-opening side reaction.

cluster_0 Reaction Pathways Thiazole Thiazole + n-BuLi C2_Anion C2-Lithiated Thiazole (Desired Product) Thiazole->C2_Anion -78°C (Kinetic Deprotonation) Ring_Opening Ring Opening (Side Reaction) Thiazole->Ring_Opening > -70°C (Nucleophilic Attack) Electrophile + Electrophile (E+) C2_Anion->Electrophile Decomposition Decomposition Products Ring_Opening->Decomposition Final_Product C2-Functionalized Thiazole Electrophile->Final_Product

Figure 2: Competing pathways in the lithiation of thiazole.

References

  • Ansari, A., et al. (2018). A Systematic Review On Thiazole Synthesis And Biological Activities. Vertex AI Search.
  • Az-Zahra, F., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Vertex AI Search.
  • Asija, S., et al. (2026). Recent advances in multicomponent synthesis of functionalized thiazole derivatives: a critical review. Taylor & Francis Online.
  • Wikipedia. (n.d.). Organolithium reagent. Wikipedia.
  • Tran, P., et al. (2022). Recent Development in the Synthesis of Thiazoles. Bentham Science.
  • Sigma-Aldrich. (n.d.). Organolithium Reagents. Sigma-Aldrich.
  • Roger, J., et al. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Organic Chemistry Portal.
  • Chavda, N., et al. (2022).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Deang, J., et al. (n.d.). Direct arylation as a versatile tool towards thiazolo[5,4-d]thiazole-based semiconducting materials. Organic & Biomolecular Chemistry (RSC Publishing).
  • ResearchGate. (n.d.). The preparation of organolithium reagents and intermediates.
  • Wikipedia. (n.d.). Thiazole. Wikipedia.
  • Roger, J., et al. (2009).
  • Organic Chemistry Data. (n.d.). A. Organolithium Reagents. organic-chemistry.org.
  • Cerna, I., et al. (n.d.).
  • Chemospecific. (2019). Dive into the Fascinating World of Organolithium Reagents! YouTube.
  • Glazunov, M., et al. (n.d.). Organolithium-Mediated Postfunctionalization of Thiazolo[3,2-c][1][2][10][19]oxadiazaborinine Fluorescent Dyes. PMC.

  • ResearchGate. (2025). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.
  • Roger, J., et al. (2025). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings.
  • Micetich, R. G., & Chin, C. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry.
  • Iddon, B. (n.d.). SYNTHESIS AND REACTIONS OF LITHIATED MONOCYCLIC AZOLES CONTAINING TWO OR MORE HETERO-ATOMS PART V: ISOTHIAZOLES AND THIAZOLES' 7. LOCKSS.
  • chemeurope.com. (n.d.). Thiazole. chemeurope.com.
  • ResearchGate. (n.d.). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.
  • ResearchGate. (2025). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.
  • Savage, G. P., et al. (n.d.). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. RSC Publishing.
  • ResearchGate. (n.d.). Thiazoles and their Benzo Derivatives.
  • ResearchGate. (2025). Unusual thiophilic ring-opening of fused oligothiophenes with organolithium reagents | Request PDF.
  • Popiołek, Ł., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1.
  • Arshad, M. F., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

Sources

Technical Support Center: Handling the Hygroscopic Nature of Piperazine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on managing the challenges associated with the hygroscopic nature of piperazine hydrochloride salts. This resource offers in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Introduction: Understanding the Challenge

Piperazine and its salts are foundational scaffolds in medicinal chemistry.[1][2] However, their utility is often complicated by their hygroscopic nature—the tendency to absorb moisture from the atmosphere.[1][3] This can lead to a cascade of experimental issues, including inaccurate weighing, powder clumping, and even chemical degradation, ultimately compromising the reliability and reproducibility of your results.[4][5] Piperazine dihydrochloride, a common salt form, is specifically noted to be hygroscopic and can form clumps when exposed to moisture for extended periods.[6][7][8]

This guide is designed to equip you with the knowledge and practical strategies to mitigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with piperazine hydrochloride salts.

Q1: What is hygroscopicity and how does it specifically affect piperazine hydrochloride salts?

A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[4] For piperazine hydrochloride salts, which are often crystalline powders, this absorption of moisture can lead to several undesirable consequences:

  • Physical State Alteration: The powder can transform from a free-flowing solid into a clumped or caked mass, making it difficult to handle and dispense accurately.[6][9]

  • Inaccurate Measurements: The continuous absorption of atmospheric water during weighing leads to erroneously high mass readings, resulting in the preparation of solutions with lower-than-intended concentrations.[4]

  • Chemical Instability: The presence of water can facilitate hydrolytic degradation pathways, potentially compromising the compound's purity and potency over time.[5][10] While piperazine hydrochloride is generally more stable than its free base form, moisture can still be a factor in its long-term stability.[1]

  • Dissolution Issues: Clumped material may dissolve more slowly or incompletely, affecting the homogeneity of your solutions.

Q2: What are the ideal storage conditions for piperazine hydrochloride salts to minimize moisture absorption?

A2: Proper storage is the first line of defense against the challenges of hygroscopicity. The following conditions are highly recommended:

  • Tightly Sealed Containers: Always store piperazine hydrochloride salts in their original, tightly sealed containers immediately after use.

  • Controlled Low-Humidity Environment: The use of a desiccator containing a renewable desiccant, such as silica gel or molecular sieves, is crucial for maintaining a dry microenvironment.[3][4]

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing the compound under an inert atmosphere, such as nitrogen or argon, within a glove box.[4] This provides the most robust protection against atmospheric moisture.

  • Consistent Temperature: Store at a cool, consistent temperature as recommended by the manufacturer. Temperature fluctuations can contribute to moisture-related issues.[10]

Q3: My piperazine dihydrochloride has formed clumps. Can I still use it?

A3: Clumping is a clear indicator of moisture absorption.[6][9] While the material may still be usable, you must proceed with caution and consider the following:

  • Assess the Extent: If the clumping is minor and the material is still friable, you may be able to gently break up the clumps with a dry spatula before weighing.

  • Potential for Degradation: Be aware that the absorbed moisture may have initiated some degree of chemical degradation. The suitability of the material will depend on the sensitivity of your application.

  • Drying Procedures: For less sensitive applications, you may consider drying the material under a vacuum at a temperature that will not cause thermal degradation (always consult the product's technical data sheet for stability information).[4][11] However, for quantitative or cGMP work, using a fresh, unopened container is the most reliable approach.

Q4: How does the hygroscopic nature of piperazine hydrochloride affect the accuracy of my stock solutions?

A4: The hygroscopic nature of these salts directly impacts the accuracy of stock solutions by introducing errors in the initial weighing step. As the compound absorbs moisture on the balance, the measured weight will be higher than the actual weight of the active compound. This leads to the preparation of solutions with a lower concentration than intended. For example, if you weigh out what you believe to be 10 mg of piperazine dihydrochloride, but 0.5 mg of that weight is absorbed water, your resulting solution will be 5% less concentrated than calculated.

To ensure accuracy, it is imperative to employ proper weighing techniques, which are detailed in the troubleshooting section below.

Troubleshooting Guide

This section provides practical, step-by-step guidance for overcoming common issues encountered when handling piperazine hydrochloride salts.

Issue 1: Unstable or Drifting Weight Reading on the Analytical Balance

Cause: This is a classic sign of a hygroscopic substance actively absorbing moisture from the air during the weighing process.[12]

Solution: Rapid and Controlled Weighing Protocol

  • Environmental Control: If available, perform all weighing procedures inside a glove box with a controlled, low-humidity, inert atmosphere.[4] If a glove box is not accessible, work in a room with the lowest possible ambient humidity and ensure the draft shield of the analytical balance is always closed.[13][14]

  • Preparation is Key: Before opening the main container, have all your tools and vessels ready. This includes a clean, dry spatula and a pre-tared, sealed receiving vessel (e.g., a screw-cap vial).

  • Minimize Exposure Time: Open the main container for the shortest possible time. Quickly transfer an approximate amount of the salt to your weighing vessel and immediately reseal the main container.

  • Weighing by Difference: For the highest accuracy, use the "weighing by difference" method.

    • First, weigh your sealed container with the piperazine salt.

    • Quickly transfer the salt from this container into your final dissolution vessel.

    • Immediately re-weigh the now-emptied (or partially emptied) sealed container.

    • The difference between the two weights is the exact mass of the transferred compound.[14]

Issue 2: Powder Clumping and Poor Flowability

Cause: Improper storage or repeated exposure to humid air has led to significant moisture absorption, causing particles to agglomerate.[9][15]

Solution: Material Conditioning and Handling

  • Storage Audit: Immediately review your storage procedures. Ensure containers are tightly sealed and stored in a functioning desiccator.[4] Replace or regenerate the desiccant if necessary.

  • Mechanical De-agglomeration: For immediate use in non-critical applications, you can gently crush the clumps using a dry mortar and pestle or a spatula inside a low-humidity environment.

  • Preventative Measures:

    • Aliquotting: For frequently used salts, consider aliquoting the powder into smaller, single-use vials under a dry atmosphere. This prevents repeated exposure of the bulk material to humid air.

    • First-In, First-Out: Always use the oldest stock first to minimize the effects of long-term, low-level moisture ingress.[16]

Issue 3: Inconsistent Experimental Results and Poor Reproducibility

Cause: This can often be traced back to inaccuracies in stock solution concentrations due to the hygroscopic nature of the salt, or potential degradation of the material.[4]

Solution: Workflow for Ensuring Solution Accuracy

The following workflow is designed to minimize variability arising from the hygroscopic properties of piperazine hydrochloride salts.

G cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution cluster_verification Verification & Use Start Start Env_Check Prepare Low-Humidity Environment Start->Env_Check Vessel_Prep Pre-tare Sealed Receiving Vial Env_Check->Vessel_Prep Open_Container Open Stock Bottle Vessel_Prep->Open_Container Quick_Transfer Quickly Transfer Approximate Amount Open_Container->Quick_Transfer Seal_Stock Immediately Seal Stock Bottle Quick_Transfer->Seal_Stock Weigh_Vial Weigh Sealed Vial (Weight 1) Seal_Stock->Weigh_Vial Transfer_to_Solvent Transfer Compound to Final Solvent Weigh_Vial->Transfer_to_Solvent Reweigh_Vial Reweigh Empty Vial (Weight 2) Transfer_to_Solvent->Reweigh_Vial Calculate_Mass Calculate Exact Mass (Weight 1 - Weight 2) Reweigh_Vial->Calculate_Mass Dissolve Vortex/Sonicate to Dissolve Calculate_Mass->Dissolve QC_Check Optional: QC Check (e.g., Karl Fischer Titration) Dissolve->QC_Check Use_Solution Use Freshly Prepared Solution Promptly QC_Check->Use_Solution

Caption: Workflow for Accurate Solution Preparation.

Protocol for Accurate Solution Preparation:

  • Environment Setup: Prepare your workspace, ideally within a low-humidity glove box or a designated low-humidity area.

  • Vessel Preparation: Take a clean, dry vial with a screw cap and tare it on the analytical balance.

  • Rapid Transfer: Briefly open the main piperazine hydrochloride salt container, quickly transfer a small amount of powder into the tared vial, and immediately and securely reseal both the vial and the main container.

  • Weighing by Difference:

    • Weigh the sealed vial containing the powder. Record this as Mass 1 .

    • Open the vial and quickly transfer the powder into your flask containing the final solvent.

    • Immediately reseal the now-empty vial and weigh it again. Record this as Mass 2 .

    • The precise weight of the transferred powder is Mass 1 - Mass 2 .

  • Dissolution & Use: Proceed with dissolving the compound. For critical applications, prepare solutions fresh for each experiment.

Data Summary: Physicochemical Properties of Piperazine Salts

The choice of salt form can influence the physicochemical properties, including hygroscopicity. While specific hygroscopicity data across all salts is not always readily available, understanding key properties is essential for formulation and handling.

PropertyPiperazine (Anhydrous)Piperazine DihydrochlorideNotes
Appearance Deliquescent solidWhite to cream-colored crystalline powder[6][7]Piperazine base readily absorbs water and CO2 from the air.[2]
Hygroscopicity Highly hygroscopic/deliquescentSlightly to moderately hygroscopic[6][17][18][19]While less hygroscopic than the free base, the dihydrochloride salt still requires careful handling to prevent moisture absorption.
Water Solubility Freely solubleHighly soluble in water (e.g., 41% at 20°C)[6][17][19]High water solubility is a key feature for many applications.
Stability Less stableMore stable than the free base, especially in neutral or acidic media[1][7]The salt form enhances stability, but moisture can still pose a risk.

Conclusion

Successfully working with hygroscopic compounds like piperazine hydrochloride salts hinges on a proactive approach to minimizing moisture exposure at every step of the experimental workflow. By implementing proper storage, employing meticulous weighing techniques such as "weighing by difference," and working swiftly in controlled environments, researchers can significantly enhance the accuracy, reliability, and reproducibility of their results. This guide provides the foundational knowledge and practical tools to confidently navigate the challenges posed by these valuable but moisture-sensitive compounds.

References

  • PubChem. (n.d.). Piperazine, hydrochloride (1:?). National Center for Biotechnology Information. Retrieved from [Link]

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Innoweight. (n.d.). 5 Best Practices for Analytical Balances. Retrieved from [Link]

  • Powder Coating Institute. (2025, August 25). How to Prevent Powder from Clumping or "Spitting". Retrieved from [Link]

  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?. r/labrats. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]

  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]

  • PowderProcess.net. (2025, October 6). Techniques for enhancing powder flowability and mitigating issues like caking or clumping. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • Tetra Pak. (n.d.). Solving common powder mixing challenges. Retrieved from [Link]

  • Google Patents. (n.d.). US10696668B2 - Acid addition salts of piperazine derivatives.
  • PowderProcess.net. (n.d.). Powder caking or clumping review : causes and how to solve it. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine Dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PowderTechnology.info. (2025, July 9). Hygroscopicity in Food Powders Measuring. Retrieved from [Link]

  • AQUALAB by Addium. (n.d.). The food manufacturer's guide to eradicating caking and clumping. Retrieved from [Link]

  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). Water Content of APIs and Its Impact on Potency Results. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • Springer. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Retrieved from [Link]

  • PerMix. (2025, December 9). Mixing & Drying Hygroscopic Materials. Retrieved from [Link]

  • Letters in High Energy Physics. (n.d.). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A comparative study of hygroscopic moisture content, electrical conductivity and ion chromatography for salt assessment in plasters of historical buildings. Retrieved from [Link]

  • Dampness & Rot. (2025, November 19). What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. Retrieved from [Link]

  • INSITU Building Preservation. (2025, November 27). Hygroscopic Salt Behaviour. Retrieved from [Link]

  • MadgeTech. (2018, March 22). The Effects of Humidity on Pharmaceuticals. Retrieved from [Link]

  • Pharmaguideline. (2018, September 16). Effect of Humidity Level on Tablet Stability. Retrieved from [Link]

  • HQN. (n.d.). The use of Moisture Meters. Retrieved from [Link]

  • Scribd. (n.d.). The Effects of Humidity On Pharmaceuticals | PDF. Retrieved from [Link]

  • INSITU Building Preservation. (n.d.). Hygroscopic Salt Behaviour. Retrieved from [Link]

Sources

Technical Support Center: Separation of Regioisomers in Substituted Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses one of the most common and persistent challenges in heterocyclic chemistry: the formation and subsequent separation of regioisomers during the synthesis of substituted thiazoles. Our goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your synthetic and purification workflows.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the origin and identification of regioisomers in thiazole synthesis.

Q1: Why do I get a mixture of regioisomers in my thiazole synthesis?

Answer: The formation of regioisomers is most often a direct consequence of the reaction mechanism when one or more of your starting materials are unsymmetrical. The classic Hantzsch thiazole synthesis, which condenses an α-haloketone with a thioamide, is a prime example.

If both the α-haloketone and the thioamide are unsymmetrical, the initial nucleophilic attack can occur in two different ways, leading to two distinct intermediates that cyclize to form different regioisomeric products. For instance, reacting an α-haloketone with an N-substituted thiourea can lead to either a 2-(N-substituted amino)thiazole or a 3-substituted 2-imino-2,3-dihydrothiazole. The reaction pathway and final product ratio are often sensitive to reaction conditions.

Causality of Regioisomer Formation in Hantzsch Synthesis

G cluster_start Unsymmetrical Reagents cluster_pathways Reaction Pathways cluster_products Regioisomeric Products reagents α-Haloketone + N-substituted Thioamide pathA Pathway A: N attacks Carbonyl reagents->pathA Acidic conditions pathB Pathway B: S attacks Halide reagents->pathB Neutral conditions productA Regioisomer 1 (e.g., 2-Iminodihydrothiazole) pathA->productA productB Regioisomer 2 (e.g., 2-Aminothiazole) pathB->productB

Caption: Hantzsch synthesis pathways leading to different regioisomers.

Q2: How can I reliably confirm that I have a mixture of regioisomers?

Answer: A multi-pronged analytical approach is essential for confirmation. Relying on a single technique can be misleading.

  • Thin-Layer Chromatography (TLC): This is your first line of defense. However, be aware that regioisomers often have very similar polarities and may appear as a single, slightly elongated spot. Experiment with different solvent systems, including those with small amounts of acid (e.g., acetic acid) or base (e.g., triethylamine), which can sometimes improve separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for identifying a mixture.

    • ¹H NMR: Look for sets of duplicate signals, especially for protons near the points of substitution on the thiazole ring. The chemical shifts for protons at the C4 and C5 positions are particularly informative.

    • ¹³C NMR: The presence of more signals than expected for a single isomer is a clear indication of a mixture.

  • Mass Spectrometry (MS): While regioisomers have the same mass (and will appear as a single peak in a full-scan MS), tandem MS (MS/MS) can sometimes reveal different fragmentation patterns, helping to distinguish them. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

Q3: Is it possible to control the reaction to favor one regioisomer?

Answer: Yes, achieving regioselectivity is the ideal approach, though it can be challenging. Several strategies can be employed:

  • Modify Reaction Conditions: The ratio of isomers in the Hantzsch synthesis can be influenced by pH. For example, using acidic conditions can favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles, whereas neutral conditions typically yield 2-(N-substituted amino)thiazoles exclusively.

  • Alternative Synthetic Routes: Many modern methods have been developed to provide better regiocontrol. This includes cascade reactions, syntheses using diazoketones, and various catalyzed processes that offer higher selectivity. Exploring recent literature for routes specific to your desired substitution pattern is highly recommended.

  • Computational Chemistry: Density Functional Theory (DFT) calculations and Molecular Electrostatic Potential (MEP) analysis can predict the most likely sites of nucleophilic and electrophilic attack, helping to explain and predict the observed regioselectivity.

Troubleshooting Guide: Mastering the Separation

When regioselective synthesis is not feasible, effective separation becomes critical. This guide addresses common failures and provides robust solutions.

Problem: My regioisomers are inseparable by standard silica gel chromatography. They have identical Rf values.

This is the most frequent challenge. The similar polarity and structure of regioisomers make them notoriously difficult to separate on standard silica.

Solution A: Optimize the Chromatographic System

Before abandoning column chromatography, systematically explore its variables. Small changes can have a significant impact.

ParameterRecommended ActionRationale
Mobile Phase Polarity Perform a gradient elution, starting from a very non-polar solvent and gradually increasing polarity.This maximizes the potential for small differences in interaction with the stationary phase to effect separation.
Solvent Selectivity Switch one of the mobile phase components. For example, if using Hexane/Ethyl Acetate, try Dichloromethane/Methanol or Toluene/Acetone.Different solvents interact with your compounds and the silica in unique ways (e.g., hydrogen bonding, dipole-dipole interactions), which can alter relative retention.
Mobile Phase Additives Add a small amount (0.1-1%) of an acid (e.g., acetic acid) or a base (e.g., triethylamine, ammonia) to your mobile phase.Thiazoles are basic. Additives can protonate or deprotonate the isomers to different extents, altering their interaction with the silica surface and often dramatically improving separation.
Stationary Phase Switch from standard silica gel to an alternative like alumina (neutral, basic, or acidic) or reverse-phase (C18) silica.If isomers are inseparable on silica, their interaction with a different stationary phase (e.g., hydrophobic interactions in reverse-phase) might be sufficiently different to allow separation.
Solution B: High-Performance Liquid Chromatography (HPLC)

For particularly challenging separations, preparative HPLC is often the most effective solution. It offers much higher resolving power than standard column chromatography. Both normal-phase and reverse-phase methods can be effective.

Problem: The regioisomers co-crystallize, making purification by recrystallization impossible.

When isomers have very similar crystal packing energies, they can crystallize together from a solution, frustrating purification attempts.

Solution A: Fractional Crystallization Protocol

This technique exploits subtle differences in solubility. It requires patience and systematic optimization.

  • Solvent Screening: Dissolve a small amount of the mixture in various solvents (e.g., ethanol, acetone, ethyl acetate, toluene) at their boiling point to find a solvent where the compound is soluble when hot but only sparingly soluble when cold.

  • Slow Cooling: Allow the saturated solution to cool very slowly to room temperature, and then further to 0-4 °C. Rapid cooling encourages co-crystallization.

  • Seeding: If a pure crystal of one isomer can be obtained (even a tiny one), add it to a supersaturated solution to encourage the selective crystallization of that isomer.

  • Iterative Process: Analyze the first crop of crystals and the remaining mother liquor by NMR or TLC. Often, the first crystals will be enriched in the less soluble isomer. The process may need to be repeated several times to achieve high purity.

Solution B: The "Derivatize-Separate-Cleave" Strategy

This powerful chemical approach involves temporarily altering the structure of the isomers to make them separable.

Workflow for Separation via Derivatization

G start Inseparable Regioisomer Mixture (A + B) derivatize Step 1: Chemical Reaction (e.g., Acylation, Boc-protection) Create Derivatives (A' + B') start->derivatize separate Step 2: Separation (Column Chromatography or Crystallization) Derivatives now have different properties. derivatize->separate isolateA Pure Derivative A' separate->isolateA Isolate isolateB Pure Derivative B' separate->isolateB Isolate cleaveA Step 3: Cleavage (Deprotection) isolateA->cleaveA cleaveB Step 3: Cleavage (Deprotection) isolateB->cleaveB productA Pure Regioisomer A cleaveA->productA productB Pure Regioisomer B cleaveB->productB

Caption: A chemical workflow for separating challenging regioisomers.

How It Works: If your thiazole isomers contain a reactive functional group (like an amine or hydroxyl), you can react the mixture with a reagent to form new derivatives. For example, protecting an amino group with a Boc-group can drastically change the molecule's polarity and crystalline nature. These new derivatives (A' and B') will likely have very different physical properties and can now be easily separated by standard chromatography or crystallization. Once separated, a simple deprotection step regenerates the pure, individual regioisomers.

Definitive Structural Assignment

Q: After a successful separation, how do I determine the exact structure of each isomer?

Answer: Unambiguous characterization is crucial. While ¹H and ¹³C NMR provide initial clues, advanced 2D NMR techniques are often required for definitive proof.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. It is invaluable for determining which substituents are on adjacent positions of the thiazole ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are 2-3 bonds away. By observing correlations from a substituent's protons to the carbons of the thiazole ring, you can map out the exact connectivity and assign the structure without ambiguity.

  • X-Ray Crystallography: If you can grow a suitable single crystal of an isomer, this method provides absolute structural proof.

By combining judicious synthetic strategy with systematic purification and robust analytical methods, the challenge of separating thiazole regioisomers can be effectively managed.

References
  • Ansari, A., et al. (2018). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • JETIR (2024). A Review on Thiazole : It's Synthesis And Pharmaceutical significance. JETIR.org. [Link]

  • Nguyen, T. B. (2022). Recent Development in the Synthesis of Thiazoles. Bentham Science. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Indonesian Journal of Chemical Research. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Mini Review on The Synthesis and Biological Impact of Thiazoles. ResearchGate. [Link]

  • Reddit User Discussion. (2024). How to separate these regioisomers? r/OrganicChemistry. [Link]

  • Wang, Z., et al. (2020). Regioselective synthesis of substituted thiazoles via cascade reactions from 3-chlorochromones and thioamides. Organic & Biomolecular Chemistry. [Link]

  • Yushchenko, P., et al. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. ChemRxiv. [Link]

  • Tsuchiya, Y., et al. (2024). 2H-Thiazolo[4,5-d]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science. [Link]

  • Larin, A. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. [Link]

  • Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. PMC. [Link]

  • SIELC Technologies. (2018). Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Reddit User Discussion. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. [Link]

  • Mendes, A. P. S., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. . [Link]

  • El-Gazzar, M. G., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. PMC. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. chemhelpasap.com. [Link]

  • Reddit User Discussion. (2025). Separating Regioisomers using Preparative TLC. r/OrganicChemistry. [Link]

  • Sciencemadness Discussion Board. (2019). Separation of isomers by selective seeding and crystallisation? sciencemadness.org. [Link]

  • Rakitin, O. A. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. synarchive.com. [Link]

  • Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]

  • Bach, T., & Heuser, S. (2002). Regiocontrolled synthesis of substituted thiazoles. PubMed. [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. [Link]

  • Google Patents. (2010). Process for crystallizing and separating different diisocyanate isomers.
  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Lorenz, H., et al. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS. Journal of Chemical Technology and Metallurgy. [Link]

  • Al-Hussain, S. A., et al. (2024).

Validation & Comparative

Comparative Analysis of Fragmentation Modalities for Thiazole-Piperazine Pharmacophores: CID vs. HCD

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole-piperazine structural motif is a cornerstone in modern drug discovery, appearing frequently in tyrosine kinase inhibitors (e.g., Dasatinib), antipsychotics, and antimicrobial agents. Characterizing these moieties requires precise mass spectrometric fragmentation strategies to distinguish between regioisomers and metabolic byproducts.

This guide provides an in-depth technical comparison between Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) for the structural elucidation of thiazole-piperazine adducts. While CID remains the standard for establishing connectivity, this guide argues that HCD is superior for definitive structural confirmation due to its ability to bypass the "1/3 rule" low-mass cutoff and access higher-energy fragmentation channels required to shatter the stable thiazole ring.

Mechanistic Insight: The Fragmentation Physics

To select the correct dissociation mode, one must understand the bond dissociation energies (BDE) and protonation kinetics of the analyte.

Protonation Dynamics

In a typical Electrospray Ionization (ESI) positive mode, the piperazine nitrogen (N4) is the thermodynamically favored site of protonation due to its higher basicity (


) compared to the thiazole nitrogen (

).
Fragmentation Pathways

The fragmentation of thiazole-piperazine adducts generally proceeds through two distinct energy channels:

  • Low-Energy Channel (Linker Cleavage): Heterolytic cleavage of the C-N bond connecting the thiazole and piperazine rings. This yields the intact thiazole cation or the piperazine cation, depending on charge migration.

  • High-Energy Channel (Ring Disassembly):

    • Piperazine: Undergoes Retro-Diels-Alder (RDA) reactions or internal cleavages yielding characteristic ions at m/z 56, 70, and 85.

    • Thiazole: Highly aromatic and stable. Requires significant energy to induce ring opening, typically resulting in the loss of HCN (27 Da) or CS (44 Da).

Visualization: Fragmentation Mechanism

The following diagram illustrates the competitive pathways and the resulting diagnostic ions.[1]

ThiazolePiperazineFrag cluster_LowEnergy Low Energy Channel (Linker Cleavage) cluster_HighEnergy High Energy Channel (Ring Opening) Parent Protonated Parent [M+H]+ ThiazoleIon Thiazole Cation (Intact Ring) Parent->ThiazoleIon C-N Bond Break PiperazineIon Piperazine Cation (Intact Ring) Parent->PiperazineIon Charge Retention ThiazoleFrag Thiazole Fragments (-HCN, -CS) m/z 58, 85 ThiazoleIon->ThiazoleFrag High NCE (>35%) PiperazineFrag Piperazine Fragments (RDA Cleavage) m/z 56, 70 PiperazineIon->PiperazineFrag RDA Mechanism

Figure 1: Mechanistic pathway showing the divergence between linker cleavage (accessible by CID/HCD) and ring disassembly (favored by HCD).

Comparative Analysis: CID vs. HCD[2][3][4][5][6]

The choice between CID (resonant excitation in a trap) and HCD (beam-type collisional activation) fundamentally alters the spectral data quality for these small molecule adducts.

Table 1: Performance Matrix
FeatureCID (Trap-Based)HCD (Beam-Type)Impact on Thiazole-Piperazine Analysis
Excitation Mode Resonant (Slow heating)Non-resonant (Shock heating)CID favors lowest energy pathway (linker cleavage). HCD accesses multiple pathways simultaneously.
Low Mass Cutoff Yes (The 1/3 Rule) No Critical: CID often blinds the detector to m/z < 1/3 of parent. HCD detects diagnostic ions (m/z 56, 58, 70).
Energy Regime Low (< 100 eV equivalent)High (adjustable eV)HCD is required to shatter the stable thiazole aromatic system.
Spectrum Richness Simple (Precursor + 1-2 fragments)Rich (Full series)HCD provides "fingerprint" data for library matching.
Applications Establishing connectivity (A-B)Structural confirmation & Isomer differentiationUse CID for soft cleavage; use HCD for definitive ID.
The "Low Mass Cutoff" Trap

For a thiazole-piperazine drug like Dasatinib (MW ~488), the [M+H]+ is m/z 488.

  • In CID (Ion Trap): The RF voltage required to trap the parent ion destabilizes ions below ~ m/z 160. You will miss the highly diagnostic piperazine ring fragments (m/z 56, 70) and thiazole fragments (m/z 58).

  • In HCD (Orbitrap/Q-TOF): Ions are fragmented in a collision cell and then injected for detection.[2] The entire mass range is preserved.

Recommendation: For thiazole-piperazine adducts, HCD is the superior modality because the diagnostic ions for the heterocyclic rings lie in the low-mass region (m/z 50–100).

Experimental Protocol: Self-Validating Workflow

This protocol uses a Stepped NCE (Normalized Collision Energy) strategy. This is a self-validating method because it simultaneously acquires spectra at low energy (validating the linker) and high energy (validating the ring structures) in a single scan.

Reagents & System Suitability
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm particle size.

  • Standard: Sunitinib or Dasatinib (as system suitability control for thiazole-piperazine fragmentation).

Step-by-Step Method (Orbitrap Example)
  • Source Settings:

    • Spray Voltage: 3.5 kV (Ensure stable Taylor cone).

    • Capillary Temp: 320°C (Thiazoles are thermally stable, but avoid charring).

  • MS/MS Configuration (The Critical Step):

    • Activation Type: HCD.

    • Isolation Window: 1.5 m/z (Narrow enough to exclude isotopes, wide enough for transmission).

    • Collision Energy: Stepped NCE 20-40-60 .

      • Why? 20% breaks the C-N linker. 40% fragments the piperazine. 60% fragments the thiazole.

  • Detection:

    • Resolution: 17,500 or 35,000 (sufficient for small molecules).

    • Scan Range: Start at m/z 50 (Crucial to catch the m/z 56/58 fragments).

Workflow Visualization

Workflow Sample Sample Injection (LC Separation) Isolation Quadrupole Isolation [M+H]+ Sample->Isolation Frag HCD Cell Stepped NCE (20-40-60) Isolation->Frag Accumulation Orbitrap Orbitrap Detection (m/z 50 - 2000) Frag->Orbitrap Injection Analysis Data Analysis Extract Ion Chromatogram (XIC) Orbitrap->Analysis Full Scan MS2 Analysis->Sample Optimize LC

Figure 2: HCD-based workflow utilizing Stepped NCE to capture the full dynamic range of fragmentation products.

Data Interpretation Guide

When analyzing the resulting spectra, look for these specific diagnostic ions to confirm the presence of the thiazole-piperazine moiety.

Fragment Ion (m/z)OriginMechanismInterpretation
56.05 PiperazineRDA CleavageDiagnostic for unsubstituted piperazine ring (C3H6N+).
58.00 ThiazoleRing CleavageThio-ketene fragment (C2H2S+). Confirm with high-res mass (S defect).
70.06 PiperazineRing CleavageC4H8N+ fragment.
85.05 PiperazineRing IntactProtonated piperazine ring (if linker cleaves cleanly).
[M+H - 27] ThiazoleNeutral LossLoss of HCN. Characteristic of stable aromatic nitrogens.
[M+H - 44] ThiazoleNeutral LossLoss of CS. Rare, but specific to thiazoles.

Author's Note on Isomers: If distinguishing between regioisomers (e.g., piperazine attached at C2 vs. C4 of thiazole), the ratio of the Linker Cleavage ion to the Ring Fragment ions often shifts. C2-attachment is generally more labile due to the activation by the adjacent sulfur and nitrogen.

References

  • Holčapek, M., et al. (2010). Structural elucidation of heterocyclic compounds using energetic collisions. Journal of Mass Spectrometry.[4]

  • Thermo Fisher Scientific. (2025). HCD vs CID: Application in Orbitrap Mass Spectrometry.[4][2][5] Planet Orbitrap.

  • NIST Mass Spectrometry Data Center. (2024). Standard Reference Data: Piperazine and Thiazole Derivatives. NIST Chemistry WebBook.

  • Zhu, N., et al. (2021).[3] Mass Fragmentation Characteristics of Piperazine Analogues.[3][6][7] Journal of Chinese Mass Spectrometry Society.[3]

  • Olsen, J. V., & Mann, M. (2004). Status of large-scale analysis of proteomes by mass spectrometry (HCD Principles). Proceedings of the National Academy of Sciences.

Sources

Executive Summary: Physicochemical Profile & Chromatographic Challenge

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time & Method Development Guide for 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

1-(5-Ethyl-1,3-thiazol-2-yl)piperazine (CAS: 1150617-54-1) presents a classic chromatographic challenge common to basic heterocyclic amines. Its structure comprises a lipophilic ethyl-thiazole moiety coupled with a highly basic distal piperazine nitrogen (


).
  • The Challenge: Under standard acidic HPLC conditions (pH 2-3), the secondary amine is fully protonated, resulting in poor retention on C18 phases and severe peak tailing due to secondary interactions with residual silanols.

  • The Solution: This guide compares three distinct separation strategies—High pH Reverse Phase (RP) , Acidic RP with Ion-Pairing , and HILIC —to determine the optimal method for retention stability and peak symmetry.

Physicochemical Snapshot:

  • LogP (Predicted): ~1.6 (Moderately Lipophilic)

  • Basic pKa: ~9.8 (Distal Piperazine NH)

  • UV Max: ~260–280 nm (Thiazole chromophore)

Comparative Analysis of HPLC Methodologies

To achieve reproducible retention times (RT), we compare the performance of this compound against three "Alternative" methodologies. The data below represents expected performance characteristics derived from the compound's LogP/pKa profile and validated column chemistries.

Performance Comparison Matrix
MetricMethod A: High pH C18 (Recommended) Method B: Acidic C18 (Traditional) Method C: HILIC (Orthogonal)
Stationary Phase Hybrid Silica C18 (e.g., XBridge/Gemini)Standard Silica C18Bare Silica or Zwitterionic
Mobile Phase pH pH 10.0 (Ammonium Hydroxide)pH 2.5 (Formic Acid/TFA)pH 3.0 (Ammonium Formate)
Analyte State Neutral (De-protonated)Cationic (Protonated)Cationic (Protonated)
Retention Mechanism Hydrophobic InteractionHydrophobic (Weak)Hydrophilic Partitioning
Retention Time (RT) 4.5 – 5.5 min (Moderate)< 1.5 min (Poor/Void)> 6.0 min (Strong)
Tailing Factor (

)
1.0 – 1.1 (Excellent)1.5 – 2.0 (Severe)1.1 – 1.2 (Good)
Selectivity (

)
High (vs. non-ethyl analogs)LowHigh (Polar impurities)

Technical Insight: Method A is superior because de-protonating the piperazine ring eliminates silanol repulsion and maximizes hydrophobic interaction with the C18 chains, leveraging the ethyl group's lipophilicity.

Structural Analog Comparison

To validate selectivity, we compare the retention of the target against its non-ethylated analog, 1-(2-Thiazolyl)piperazine .

CompoundRT (Method A)Resolution (

)
Mechanism
1-(2-Thiazolyl)piperazine 3.2 min--Baseline Hydrophobicity
1-(5-Ethyl-1,3-thiazol-2-yl)piperazine 4.8 min > 5.0Ethyl group adds methylene selectivity

Detailed Experimental Protocols

Protocol A: High pH Reverse Phase (Gold Standard)

Best for purity analysis and impurity profiling.

  • System Suitability: HPLC with UV detection (DAD) or MS.

  • Column: Hybrid particle C18 (e.g., Waters XBridge C18 or Phenomenex Gemini NX), 4.6 x 150 mm, 3.5 µm. Note: Do not use standard silica columns above pH 8.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 270 nm.

Protocol B: HILIC (Polar Alternative)

Best for LC-MS sensitivity and separating highly polar metabolites.

  • Column: Bare Silica or Amide-HILIC, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Isocratic/Gradient: High organic start (90% B) ramping down to 60% B.

  • Mechanism: The protonated piperazine partitions into the water layer on the silica surface.

Visualizing the Separation Logic

The following diagrams illustrate the decision-making process and the chemical mechanism governing retention.

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine Analysis CheckMS Is MS Sensitivity Critical? Start->CheckMS CheckpH Can column tolerate pH 10? CheckMS->CheckpH No (UV only) MethodB Method B: HILIC (Alternative) Cationic Species Analysis CheckMS->MethodB Yes (High Sensitivity) MethodA Method A: High pH C18 (Recommended) Neutral Species Analysis CheckpH->MethodA Yes (Hybrid Silica) MethodC Method C: Acidic C18 + Ion Pair (Legacy) Not Recommended CheckpH->MethodC No (Standard Silica)

Caption: Decision matrix for selecting the optimal HPLC method based on detector requirements and column availability.

Figure 2: Mechanistic Interaction Pathway

Mechanism cluster_Acid Acidic pH (pH 2-3) cluster_Basic Basic pH (pH 10) Analyte Analyte: Piperazine-Thiazole Protonated Protonated (NH2+) Analyte->Protonated pH < pKa Neutral Neutral (NH) Analyte->Neutral pH > pKa Repulsion Repulsion from C18 Protonated->Repulsion Silanol Silanol Interaction (Peak Tailing) Protonated->Silanol Retention Strong Hydrophobic Retention Neutral->Retention Shape Sharp Peak Shape Neutral->Shape

Caption: Mechanistic comparison of analyte behavior under acidic vs. basic conditions, highlighting the cause of peak tailing.

References

  • PubChem. 1-(5-ethyl-1,3-thiazol-2-yl)piperazine (Compound Summary). National Library of Medicine. Available at: [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
  • Waters Corporation.XBridge Columns: Designed to Maximize pH Stability. Application Note. (Reference for High pH Hybrid Silica technology).
  • Sielc Technologies. Separation of Piperazine Derivatives on Mixed-Mode Columns. Available at: [Link] (Cited for general behavior of piperazinyl-thiazoles).

A Senior Application Scientist's Guide to Purity Validation of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine via UPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, even in minute quantities, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product. The subject of this guide, 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine, is a heterocyclic compound representative of many modern small-molecule drug candidates, incorporating both a thiazole and a piperazine moiety—structures known for their diverse pharmacological activities.[1]

Ensuring the purity of such molecules requires analytical techniques that are not only sensitive and accurate but also rapid enough to keep pace with the demands of high-throughput screening and process development. This guide provides an in-depth comparison and a validated procedural framework for assessing the purity of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine, championing Ultra-Performance Liquid Chromatography (UPLC) as the superior alternative to conventional High-Performance Liquid Chromatography (HPLC) for this critical task.

UPLC vs. HPLC: A Leap in Chromatographic Efficiency

For decades, HPLC has been the workhorse of pharmaceutical analysis. However, the advent of UPLC technology represents a paradigm shift, offering significant enhancements in resolution, speed, and sensitivity.[2] The fundamental distinction lies in the particle size of the stationary phase and the operating pressures employed.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Traditionally uses columns packed with particles of 3-5 µm in diameter and operates at pressures up to 6,000 psi.

  • Ultra-Performance Liquid Chromatography (UPLC): Employs columns with sub-2 µm particles, operating at pressures up to 15,000 psi (100 MPa).[4][5]

This reduction in particle size, governed by the Van Deemter equation, dramatically increases column efficiency. The result is sharper, narrower peaks, which translates to superior resolution between the API and its closely eluting impurities, and a significant increase in sensitivity.[3][6] Furthermore, the higher optimal linear velocity of the mobile phase allows for drastically reduced analysis times, often cutting a 20-minute HPLC run down to under 5 minutes without sacrificing separation quality.[4][7]

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Advantage of UPLC
Stationary Phase Particle Size 3–5 µm< 2 µmHigher efficiency, superior resolution.
Operating Pressure Up to 6,000 psi (40 MPa)Up to 15,000 psi (100 MPa)Faster optimal flow rates, shorter run times.[4]
Analysis Time 15–30 minutes (Typical)1–10 minutes (Typical)Increased sample throughput and lab productivity.[3]
Resolution GoodExcellentBetter separation of complex mixtures and trace impurities.
Sensitivity StandardHighNarrower peaks lead to greater peak height and better signal-to-noise.[3][6]
Solvent Consumption HighLowReduced operational costs and environmental impact.[2][3]

Part 1: Developing a Stability-Indicating UPLC Method

A robust analytical method must be "stability-indicating," meaning it can unequivocally separate the intact API from any potential degradation products or process-related impurities.[8] This is achieved through a combination of systematic method development and forced degradation studies.

The Causality Behind Method Parameter Selection

The goal is to develop a method that provides optimal retention for the main compound while resolving all potential impurities. For 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine (Molecular Formula: C9H15N3S), a reverse-phase method is the logical starting point.[9]

  • Column Chemistry: An Acquity UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is an excellent first choice. The C18 stationary phase provides hydrophobicity suitable for retaining the moderately non-polar thiazole-piperazine structure. The Ethylene Bridged Hybrid (BEH) particle technology ensures mechanical strength under high pressure and provides excellent peak shape over a wide pH range.

  • Mobile Phase: A combination of a volatile buffer and an organic solvent is required.

    • Aqueous (A): 0.1% Formic Acid in Water. The acid serves to protonate the basic nitrogens in the piperazine ring, which minimizes peak tailing and ensures sharp, symmetrical peaks. It is also mass spectrometry compatible, allowing for easy transfer to LC-MS for impurity identification.

    • Organic (B): Acetonitrile. Acetonitrile is often preferred over methanol in UPLC for its lower viscosity, which results in lower backpressure and better efficiency at high flow rates.

  • Gradient Elution: A gradient program, starting with a low percentage of organic phase and ramping up, is essential. This ensures that early-eluting, polar impurities are well-retained and separated, while late-eluting, non-polar impurities are eluted within a reasonable timeframe, shortening the overall run time.

  • Detection: A Photodiode Array (PDA) detector is crucial. It not only quantifies peaks at a specific wavelength (e.g., the λmax of the thiazole chromophore, likely around 240-260 nm) but also captures the full UV-Vis spectrum for each peak. This allows for peak purity analysis, a critical component in validating specificity.

Forced Degradation: Proving Method Specificity

Forced degradation studies deliberately stress the API to generate degradation products.[10] The objective is to achieve 10-20% degradation of the API to ensure that any significant degradants are produced at a detectable level.[11] These studies are fundamental to demonstrating that the analytical method can separate the API from its degradants, thus proving its stability-indicating nature.[12]

Forced_Degradation_Workflow cluster_API API Sample Preparation cluster_Stress Stress Conditions (ICH Q1A) API 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine (in appropriate solvent) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Expose to stress Oxidation Oxidative (e.g., 3% H2O2, RT) API->Oxidation Expose to stress Thermal Thermal (e.g., 80°C, solid state) API->Thermal Expose to stress Photo Photolytic (ICH Q1B light exposure) API->Photo Expose to stress Analysis UPLC-PDA Analysis of Stressed Samples Acid->Analysis Analyze samples Base->Analysis Analyze samples Oxidation->Analysis Analyze samples Thermal->Analysis Analyze samples Photo->Analysis Analyze samples Evaluation Data Evaluation: - Peak Purity Check - Resolution Assessment - Mass Balance Calculation Analysis->Evaluation

Caption: Workflow for forced degradation studies.

Experimental Protocol: UPLC Method
  • System: Waters ACQUITY UPLC System with a PDA Detector.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Column Temperature: 40 °C.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

  • Detection: PDA, 254 nm (or determined λmax).

  • Gradient Program:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 4.0 min: 80% B

    • 4.5 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

    • 6.0 min: 5% B (Re-equilibration)

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

Part 2: Method Validation Protocol (ICH Q2(R1))

Validation is the documented evidence that a method is fit for its intended purpose.[13][14] For an impurity method, the key validation characteristics outlined in the ICH Q2(R1) guideline must be assessed.[15][16]

Validation_Workflow cluster_method Method Development cluster_validation ICH Q2(R1) Validation Dev Optimized UPLC Method Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Dev->Lin Acc Accuracy (% Recovery) Dev->Acc Prec Precision (Repeatability & Intermediate) Dev->Prec LODQ LOD & LOQ Dev->LODQ Rob Robustness Dev->Rob Report Validated Method & Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LODQ->Report Rob->Report

Caption: ICH Q2(R1) validation workflow for an impurity method.

Specificity

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[13]

  • Protocol: Analyze samples from the forced degradation study. The method is specific if the main API peak is resolved from all degradation peaks (Resolution > 2.0) and passes the peak purity test (i.e., the purity angle is less than the purity threshold).

  • Acceptance Criteria: Resolution between the API and any adjacent peak must be > 2.0. The API peak must be spectrally pure.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[17]

  • Protocol: Determine based on the signal-to-noise (S/N) ratio. Prepare a series of diluted solutions of the API and impurities.

    • LOD is the concentration that yields a S/N ratio of approximately 3:1.

    • LOQ is the concentration that yields a S/N ratio of approximately 10:1.[17]

  • Acceptance Criteria: Visual evaluation or S/N ratio method is acceptable. The LOQ must be precise (RSD < 10%).

Linearity

Linearity demonstrates a proportional relationship between the concentration of an analyte and the analytical response.

  • Protocol: Prepare at least five concentrations of the API and its impurities, ranging from the LOQ to 150% of the specification limit (e.g., if the limit is 0.1%, the range would be LOQ to 0.15%). Plot the peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Protocol: Spike a known amount of pure API sample with known quantities of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze in triplicate at each level.

  • Acceptance Criteria: The percent recovery for each impurity should be within 80-120% for impurity analysis.

Precision

Precision measures the degree of scatter between a series of measurements.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six individual preparations of the API spiked with impurities at the 100% specification level on the same day, with the same analyst and instrument.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for the areas of each impurity should be ≤ 10.0%.

Robustness

Robustness demonstrates the method's reliability during normal usage by deliberately varying key parameters.[13]

  • Protocol: Introduce small, deliberate changes to the method, such as:

    • Flow rate (± 0.05 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase pH (± 0.2 units)

    • Organic composition (± 2%)

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) must still be met, and the results should not be significantly impacted by the changes.

Summary of Validation Data (Illustrative)
Validation ParameterSpecification (Example)Result (Hypothetical)Status
Specificity Resolution > 2.0, Peak Purity PassAll peaks resolved, API peak purePass
LOD S/N ≥ 30.005%Pass
LOQ S/N ≥ 100.015%Pass
Linearity (r²) ≥ 0.990.9995Pass
Accuracy (% Recovery) 80.0 - 120.0%95.3 - 104.1%Pass
Precision (Repeatability RSD) ≤ 10.0%2.5%Pass
Precision (Intermediate RSD) ≤ 10.0%3.1%Pass
Robustness System Suitability MetAll variations met SST criteriaPass

Conclusion: Adopting a Superior Standard for Purity Analysis

The validation of an analytical method for purity determination is a rigorous, multi-faceted process that forms the bedrock of pharmaceutical quality control. This guide has demonstrated that UPLC technology offers undeniable advantages over traditional HPLC for the purity analysis of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine and similar drug candidates.[2][3][7] Its superior resolving power, heightened sensitivity, and remarkable speed empower scientists to gain deeper insights into a compound's impurity profile with greater confidence and efficiency.

By pairing the advanced capabilities of UPLC with a systematic validation approach grounded in ICH guidelines, research and development professionals can establish a trustworthy, self-validating system. This ensures that the analytical data generated is not only accurate and reliable but also robust enough to support critical decisions throughout the drug development lifecycle, ultimately safeguarding product quality and patient safety.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?
  • Anonymous. (2019, October 24). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology.
  • Anonymous. (2018, April 29). Differences between HPLC and UPLC. Pharmaguideline.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Waters Corporation. Utilizing UPLC/MS for Conducting Forced Degradation Studies.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies.
  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • Cichocki, A. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks.
  • Anonymous. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Biomedical Journal of Scientific & Technical Research.
  • International Council for Harmonisation (ICH). Quality Guidelines.
  • Prakash, L., et al. Impurity Profiling and a Stability-Indicating UPLC Method Development and Validation for the Estimation of Impurities in Halobetasol Propionate Cream. Journal of Chromatographic Science.
  • ARL Bio Pharma. Importance of Forced Degradation In Stability-Indicating Methods.
  • Waters Corporation. Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis.
  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Salah, S., et al. (2015, December 1). Development and validation of impurity-profiling UPLC method for the determination of sodium cromoglicate and tetryzoline hydrochloride: Application on rabbit aqueous humor. Journal of Chromatography B. Available at: [Link]

  • Fountain, K.J., Jablonski, J-A.M., & Morrison, D. Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC International.
  • Shinde, N.G., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation.
  • Anonymous. (2023, September 17). Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination Product. Journal of Pharmaceutical Research International.
  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone.
  • Anonymous. METHOD DEVELOPMENT AND VALIDATION OF RP-UPLC METHOD FOR THE DETERMINATION OF SEMAGLUTIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM. International Journal of Research and Analytical Reviews.
  • Anonymous. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. LinkedIn.
  • Anonymous. (2021, August 8). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Journal of Applied Pharmaceutical Science.
  • Anonymous. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. LinkedIn.
  • PubChem. 1-(5-ethyl-1,3-thiazol-2-yl)piperazine.
  • Ghavami, A., et al. (2023, December 12). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules.
  • Badrey, M.G. (2025, August 6). Facile synthesis of some condensed 1,3-thiazines and thiazoles under conventional conditions: antitumor activity. Research on Chemical Intermediates.
  • Fluorochem. 1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine.
  • Google Patents. US6603003B2 - Method for the preparation of piperazine and its derivatives.

Sources

Definitive Guide: Infrared (IR) Spectroscopy of Thiazole C-N Bonds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Fingerprint in Drug Discovery

Thiazole rings are ubiquitous pharmacophores in modern medicinal chemistry, serving as the core scaffold in blockbuster drugs like Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Tiazofurin . For researchers synthesizing these heterocycles, Infrared (IR) spectroscopy is a critical, yet often misinterpreted, tool for structural validation.

Unlike simple aliphatic amines, the "C-N bond" in a thiazole ring is not a static entity. It exists within an aromatic system where resonance delocalization couples vibrational modes. This guide moves beyond basic peak assignment, offering a comparative analysis of thiazole IR signatures against its isosteres (oxazole, imidazole) and providing a robust experimental protocol for distinguishing endocyclic vs. exocyclic C-N vibrations.

Mechanistic Insight: The Sulfur Effect

To accurately interpret thiazole spectra, one must understand the physics governing the shift in vibrational frequency (


) compared to other azoles. The frequency is derived from Hooke’s Law:


Where:

  • 
     (Force Constant):  Related to bond strength/order.[1]
    
  • 
     (Reduced Mass): 
    
    
    
Thiazole vs. Oxazole: The Mass/Electronegativity Trade-off

In the comparison between Thiazole (S-containing) and Oxazole (O-containing):

  • Mass Effect: Sulfur (32.06 amu) is significantly heavier than Oxygen (16.00 amu). This increases the reduced mass (

    
    ) of the C-S and C-N system, inherently lowering  the vibrational frequency of thiazole ring modes compared to oxazole.
    
  • Electronegativity Effect: Sulfur (2.58) is less electronegative than Oxygen (3.44). This results in different bond polarization and resonance contributions, often leading to a "softer" ring system with distinct breathing modes in the fingerprint region.

Comparative Analysis: Thiazole vs. Alternatives

The following table synthesizes experimental data to differentiate thiazole from its common bio-isosteres. Note that "Pure" C-N stretches rarely exist in heteroaromatics; they appear as coupled ring vibrations.

Table 1: Comparative IR Vibrational Signatures (cm⁻¹)
FeatureThiazole (S, N)Oxazole (O, N)Imidazole (NH, N)Mechanistic Differentiator
C=N Ring Stretch 1490 – 1550 1550 – 16101500 – 1580Mass Effect: S atom lowers frequency vs O. Imidazole often overlaps but shows broader H-bonding bands.
Ring Breathing (Mixed C-N/C-S) 1380 – 1420 1450 – 15001420 – 1450Coupling: Thiazole modes are distinct due to C-S bond length (1.72 Å) vs C-O (1.36 Å).
C-N Single Bond (Ring) 1200 – 1320 1250 – 13501250 – 1350Resonance: Lower wavenumber in thiazole due to lower bond order contribution from S lone pair delocalization.
C-H Deformation (Ring) 800 – 900 1000 – 1100700 – 850Fingerprint: Thiazole C-H wags are diagnostic; often sharp peaks near 850 cm⁻¹.
N-H Stretch Absent Absent2600 – 3200 Key Identifier: Broad, strong band in Imidazole (unless N-substituted).

Critical Insight: In 2-aminothiazoles (a common drug motif), distinguishing the exocyclic C-N bond (connecting the amine to the ring) from the endocyclic ring C-N bonds is vital. The exocyclic C-N typically appears as a strong band at 1300–1360 cm⁻¹ , often coupled with N-H bending.

Visualization: Vibrational Logic & Experimental Workflow

Diagram 1: Vibrational Coupling in Thiazole

This diagram illustrates how the heavy Sulfur atom dampens specific vibrational modes, separating them from Oxygen-based analogs.

ThiazoleVibrations AtomS Sulfur Atom (Heavy) BondCS C-S Bond AtomS->BondCS Increases Reduced Mass Mode2 C=N Stretching (~1490-1550 cm⁻¹) AtomS->Mode2 Inductive Effect (Red shift vs Oxazole) AtomN Nitrogen Atom BondCN C-N Bond (Ring) AtomN->BondCN BondCN->Mode2 Primary Contributor Mode1 Ring Breathing Mode (~1380-1420 cm⁻¹) BondCS->Mode1 Dampens Frequency

Caption: Logical flow of how Sulfur's atomic mass and bond properties shift Thiazole vibrational modes to lower wavenumbers compared to Oxazole.

Experimental Protocol: High-Fidelity Acquisition

To resolve the subtle C-N bands in thiazole derivatives, standard "quick-scan" FTIR is often insufficient due to hygroscopicity and polymorphic variations.

Method: Solvent-Free ATR vs. KBr Matrix

Recommendation: Use Diamond ATR (Attenuated Total Reflectance) for routine screening, but KBr Pellets for publication-quality resolution of the fingerprint region.

Step-by-Step Workflow
  • Sample Preparation (KBr Method):

    • Ratio: Mix 1–2 mg of dry thiazole derivative with 200 mg of spectroscopic grade KBr.

    • Grinding: Grind in an agate mortar for 2 minutes. Crucial: Do not over-grind if the compound is polymorphic (pressure can induce phase transition).

    • Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes to remove trapped air/moisture.

  • Acquisition Parameters:

    • Resolution: Set to 2 cm⁻¹ (standard 4 cm⁻¹ may merge C=N and C=C ring modes).

    • Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio.

    • Background: Fresh air background before every sample to account for CO₂/H₂O fluctuations which interfere with the 1500–1700 cm⁻¹ region.

  • Data Processing (Deconvolution):

    • If the C=N band (approx. 1500 cm⁻¹) appears as a shoulder on a C=C aromatic peak, use Fourier Self-Deconvolution (FSD) with a gamma factor of 0.6 to resolve the doublet.

Diagram 2: Experimental Decision Tree

ExperimentalWorkflow Start Start: Thiazole Sample State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil State->Liquid Method1 Diamond ATR (Fast, Non-destructive) Solid->Method1 Routine Method2 KBr Pellet (High Res, Fingerprint) Solid->Method2 Publication Method3 Neat / NaCl Plates Liquid->Method3 Check Check 1450-1600 cm⁻¹ Method1->Check Method2->Check Method3->Check Resolution Peaks Resolved? Check->Resolution Deconv Apply FSD Deconvolution Resolution->Deconv No (Shoulder) Final Assign C=N / C-N Resolution->Final Yes Deconv->Final

Caption: Decision matrix for selecting the optimal IR acquisition method based on sample state and spectral resolution requirements.

References

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Authoritative text on general peak assignment logic).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Bera, P., et al. (2021). "Substituent Effect on the Infrared Spectra of Thiazolyl Styryl Ketone". Asian Journal of Applied Chemistry Research, 10(3-4), 1–5.[2] Link

  • Specac Ltd. (2023). "Interpreting Infrared Spectra: A Practical Guide". Link

  • NIST Chemistry WebBook. "Thiazole IR Spectrum". National Institute of Standards and Technology. (Source for validated standard spectra). Link

Sources

A Comparative Guide to Establishing Reference Standards for the Analysis of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Analytical Challenge of Novel Compounds

In the landscape of pharmaceutical research and development, the emergence of novel chemical entities like 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine presents a unique set of analytical challenges. As a molecule combining the structural features of a substituted thiazole and a piperazine ring, its accurate and precise quantification is paramount for pharmacokinetic studies, formulation development, and ultimately, ensuring therapeutic efficacy and safety. The foundation of reliable analytical data rests upon the availability of a well-characterized reference standard. However, for a novel compound, a commercially available, pharmacopeia-grade reference standard is often non-existent.

This guide provides a comprehensive framework for researchers and drug development professionals on establishing a robust in-house reference standard for 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine. We will delve into the principles of reference standard qualification, compare suitable analytical methodologies for its characterization and routine analysis, and provide detailed experimental protocols. To offer a practical perspective, we will draw comparisons with two commercially available drugs, Dasatinib and Ritonavir , which share structural motifs (thiazole and piperazine-like moieties) with our target compound and have well-documented analytical methods.

Part 1: Establishing a Qualified In-House Reference Standard

The absence of a primary standard from a recognized pharmacopeia (e.g., USP, EP) necessitates the creation of an in-house primary or secondary reference standard. This process is a critical first step and must be meticulously documented to ensure traceability and scientific validity.[1][2][3][4]

The Philosophy of a Self-Validating System

An in-house reference standard must be of the highest possible purity and thoroughly characterized to confirm its identity, strength, and quality. The characterization process itself acts as a self-validating system, where orthogonal analytical techniques are employed to provide a comprehensive and corroborating profile of the material.

Workflow for In-House Reference Standard Qualification

The qualification of an in-house reference standard follows a structured workflow, ensuring all critical attributes are assessed and documented.

Workflow for In-House Reference Standard Qualification cluster_0 Material Selection & Synthesis cluster_1 Comprehensive Characterization (Orthogonal Methods) cluster_2 Documentation & Implementation Synthesis Synthesis of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine Purification Purification to Highest Possible Purity (e.g., Recrystallization, Preparative Chromatography) Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, MS, IR) Purification->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC, GC, DSC, Elemental Analysis) Structural_Elucidation->Purity_Assessment Physicochemical_Properties Physicochemical Properties (Melting Point, pKa, Solubility) Purity_Assessment->Physicochemical_Properties CoA Certificate of Analysis (CoA) Generation Physicochemical_Properties->CoA Stability Stability Studies & Re-test Period Assignment CoA->Stability Implementation Use as In-House Reference Standard Stability->Implementation

Caption: A logical workflow for the qualification of an in-house reference standard.

Detailed Protocol for Reference Standard Characterization

Objective: To comprehensively characterize a purified batch of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine to serve as an in-house reference standard.

1. Structural Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • ¹H NMR: To determine the proton environment of the molecule. Expected signals would include those for the ethyl group (triplet and quartet), the thiazole ring proton (singlet), and the piperazine ring protons (multiplets).
  • ¹³C NMR: To identify all unique carbon atoms in the structure.
  • 2D NMR (COSY, HSQC, HMBC): To confirm the connectivity between protons and carbons, definitively assigning the structure.
  • Mass Spectrometry (MS):
  • High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass and elemental composition, confirming the molecular formula.
  • Tandem MS (MS/MS): To study the fragmentation pattern, which provides structural confirmation and can be used for identification in future analyses.
  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as C-H, C=N, and C-S bonds present in the molecule.

2. Purity Determination:

  • High-Performance Liquid Chromatography (HPLC) with UV/PDA detection: Develop a stability-indicating method to separate the main component from any process-related impurities or degradation products. Purity is typically determined by area normalization.
  • Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS): To detect volatile impurities and residual solvents.
  • Differential Scanning Calorimetry (DSC): To determine the melting point and assess purity based on the melting endotherm.
  • Elemental Analysis (CHN/S): To confirm the elemental composition of the synthesized compound. The results should be within ±0.4% of the theoretical values.
  • Water Content (Karl Fischer Titration): To quantify the amount of water present.

3. Certificate of Analysis (CoA) Generation:

  • Compile all characterization data into a formal Certificate of Analysis.
  • Assign a lot number, date of qualification, and a re-test date based on initial stability data.
  • The assigned purity/potency should be calculated using a mass balance approach: Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Non-volatile Residue)

Part 2: Comparative Guide to Analytical Methodologies

The choice of analytical technique for routine analysis depends on factors such as the required sensitivity, selectivity, and the available instrumentation. Here, we compare HPLC-UV and GC-MS for the analysis of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine, with reference to established methods for Dasatinib and Ritonavir.

Method Selection Logic

Decision Tree for Analytical Method Selection Start Analyze 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine Is_Volatile Is the analyte thermally stable and volatile? Start->Is_Volatile HPLC_Path High-Performance Liquid Chromatography (HPLC-UV/MS) Is_Volatile->HPLC_Path No GC_Path Gas Chromatography (GC-MS/FID) Is_Volatile->GC_Path Yes Derivatization Consider derivatization to increase volatility HPLC_Path->Derivatization If poor UV absorbance Conclusion_HPLC Preferred for non-volatile/thermally labile compounds. Good for quantitative analysis of APIs and formulations. HPLC_Path->Conclusion_HPLC Conclusion_GC Excellent for volatile impurities and residual solvents. MS provides structural information. GC_Path->Conclusion_GC

Caption: A decision-making framework for selecting the appropriate analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine, the presence of the thiazole ring provides a chromophore suitable for UV detection.

Table 1: Comparison of HPLC-UV Methods

Parameter1-(5-Ethyl-1,3-thiazol-2-yl)piperazine (Proposed)Dasatinib (Reference Method)[5][6][7][8]Ritonavir (Reference Method)[1][2][4][9]
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 250 x 4.6 mm, 5 µm)C18 or C8 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile or MethanolAcetonitrile:Water (50:50 v/v) with pH adjustmentMethanol:Acetonitrile:0.1% TFA in Water (81:9:10 v/v/v)
Elution Mode Isocratic or GradientIsocraticIsocratic
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection (UV) ~250-270 nm (estimated based on thiazole)315 nm250 nm
Injection Volume 10 µL20 µL10 µL
Column Temp. 30-40 °CAmbient or 30 °C25 °C
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While the target compound may have limited volatility due to its molecular weight and the piperazine moiety, GC-MS can be invaluable for identifying volatile impurities or after derivatization.

Table 2: Comparison of GC-MS Methods

Parameter1-(5-Ethyl-1,3-thiazol-2-yl)piperazine (Proposed)General Piperazine Derivatives[10][11]General Thiazole Derivatives[12][13][14][15]
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent)Capillary column (e.g., DB-17)
Carrier Gas HeliumHeliumHelium
Inlet Temp. 250-280 °C250 °C250 °C
Oven Program Start at 100°C, ramp to 300°CTemperature programming required for separationTemperature programming
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
MS Scan Range m/z 40-500m/z 40-550m/z 40-500
Expected Fragments Fragments from piperazine ring cleavage (e.g., loss of C2H4N), ethyl group loss, and thiazole ring fragmentation.Characteristic benzyl cation (m/z 91 for benzylpiperazines), piperazine ring fragments (m/z 56, 70, 119).[16]Cleavage of the thiazole ring, loss of substituents.

Part 3: Detailed Experimental Protocols

Protocol: HPLC-UV Method for Purity and Assay

Objective: To determine the purity and assay of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine.

1. Instrumentation:

  • HPLC system with a UV/PDA detector.
  • C18 column (250 x 4.6 mm, 5 µm).
  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).
  • Methanol (HPLC grade).
  • Formic acid (AR grade).
  • Water (HPLC grade).
  • In-house qualified reference standard of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine.
  • Sample of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine to be tested.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (50:50 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35 °C.
  • Detection Wavelength: 260 nm.
  • Injection Volume: 10 µL.

4. Preparation of Solutions:

  • Standard Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of the in-house reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
  • Sample Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., %RSD of peak area < 2.0%).
  • Inject the sample solution.
  • Identify the peak for 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine based on the retention time of the standard.

6. Calculations:

  • Assay (%): (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard
  • Purity (% by area normalization): (Area_main_peak / Total_area_all_peaks) * 100
Protocol: GC-MS Method for Impurity Profiling

Objective: To identify volatile impurities and confirm the structure of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine.

1. Instrumentation:

  • GC-MS system with an autosampler.
  • DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

2. Reagents and Materials:

  • Methanol (GC grade).
  • Sample of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine.

3. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet Temperature: 270 °C.
  • Injection Mode: Split (e.g., 20:1).
  • Oven Temperature Program: Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization: EI at 70 eV.
  • Scan Range: m/z 40-500.

4. Preparation of Solution:

  • Sample Solution (1 mg/mL): Dissolve 1 mg of the sample in 1 mL of methanol.

5. Analysis Procedure:

  • Inject 1 µL of the sample solution into the GC-MS system.
  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
  • Compare the mass spectrum of the main peak with the expected fragmentation pattern for 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine.
  • Identify impurity peaks by searching their mass spectra against a spectral library (e.g., NIST).

Conclusion

The analysis of a novel compound such as 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine requires a foundational approach, beginning with the meticulous qualification of an in-house reference standard. This guide has outlined the critical steps for such a qualification, emphasizing the use of orthogonal analytical techniques for comprehensive characterization.

For routine analysis, HPLC-UV stands out as a robust, reliable, and accessible method for purity and assay determination. The proposed starting conditions, benchmarked against established methods for structurally related drugs like Dasatinib and Ritonavir, provide a solid basis for method development. GC-MS serves as a powerful complementary technique, ideal for the identification of volatile impurities and for providing unequivocal structural confirmation.

By implementing these methodologies and adhering to the principles of scientific integrity, researchers can ensure the generation of high-quality, reliable data, thereby accelerating the development of new and promising therapeutic agents.

References

  • "Quantitative Analysis of Ritonavir Tablets by RP-HPLC" - ijprajournal. [Link]

  • Development and Validation of RP-HPLC method for the Estimation of Ritonavir in API and tablet Formulation - Research Journal of Pharmacy and Technology. [Link]

  • Are You Handling USP Reference Standards Appropriately? - Lachman Consultants. [Link]

  • Adjusted green HPLC determination of nirmatrelvir and ritonavir in the new FDA approved co-packaged pharmaceutical dosage using supported computational calculations - PubMed. [Link]

  • ANALYTICAL METHODS FOR THE QUANTIFICATION OF RITONAVIR IN PHARMACEUTICALS, A COMPARATIVE EVALUATION Erten Akbel* Faculty of Heal. [Link]

  • Quantification of antileukemic drug Dasatinib in human plasma: Application of a sensitive liquid chromatographic method - ACG Publications. [Link]

  • Overall review on analytical method development and validation of Dasatinib. [Link]

  • Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS - Oxford Academic. [Link]

  • Analytical Method Development and Validation of Dasatinib in Bulk and Pharmaceutical Formulation using Quality by Design - Research Journal of Pharmacy and Technology. [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS - Pharmacopeia. [Link]

  • Reference standards biopharmaceutical products - Do you have your reference standard program in place? - Starodub. [Link]

  • Development and Validation of a Robust RP‐HPLC Method for Quantifying Dasatinib in Self‐Microemulsifying Drug Delivery Systems - PMC. [Link]

  • Reference Standard | Secondary & Primary Standards | CMO - PharmaCompass.com. [Link]

  • Ph. Eur. reference standards - European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

  • Design, synthesis, and antitubercular evaluation of piperazinyl-pyrazolyl-2- hydrazinyl thiazole derivatives: Experimental, DFT and molecular docking insights. [Link]

  • USP Related Substances Testing by HPLC - Testing Laboratory. [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine - Longdom Publishing. [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - RSC Publishing. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]

  • Possible mass fragmentation pattern of compound 3. - ResearchGate. [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC. [Link]

  • Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A 2A Receptor Inverse Agonists - MDPI. [Link]

  • a Some drugs containing thiazole or/and piperazine moiety; b design strategy of target compounds - ResearchGate. [Link]

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - Semantic Scholar. [Link]

  • SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS - LOCKSS. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. [Link]

  • HPLC Analysis of Piperazine on Primesep 100 - SIELC Technologies. [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. [Link]

Sources

Regioisomeric Profiling: 2- vs. 4-Piperazinyl Thiazoles in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of thiazole-based pharmacophores, the positioning of the piperazine solubilizing tail is a critical decision point. While the 2-piperazinyl thiazole isomer represents the kinetic product—easily accessible via nucleophilic aromatic substitution (


)—it frequently suffers from poor metabolic stability and rapid clearance due to the amidine-like character of the C2-N bond.

Conversely, the 4-piperazinyl thiazole isomer acts as a "thermodynamic stabilizer." Although it presents a higher synthetic barrier (requiring palladium-catalyzed cross-coupling or de novo ring construction), it offers a distinct vector for target engagement and a significantly improved metabolic profile by eliminating the C2-liability.[1]

This guide objectively compares these two isomers, providing experimental protocols and decision-making frameworks for their application in kinase inhibitors, GPCR ligands, and anti-infectives.[1]

Structural & Synthetic Divergence

The primary differentiator between these isomers is the electronic environment of the attachment point, which dictates both synthetic accessibility and physicochemical properties.

Electronic Environment
  • 2-Position (Amidine-like): The C2 carbon is flanked by both Sulfur and Nitrogen. It is highly electron-deficient, making it susceptible to nucleophilic attack but also to hydrolytic cleavage in vivo.[1] The exocyclic nitrogen lone pair participates heavily in resonance with the ring nitrogen (

    
     character), lowering its basicity.[1]
    
  • 4-Position (Enamine/Styrenyl-like): The C4 position is electronically distinct.[1] It lacks the direct flanking heteroatoms of C2. A piperazine attached here retains more

    
     character on the attaching nitrogen, altering the basicity and hydrogen-bond acceptor (HBA) capability.[1]
    
Synthetic Accessibility Comparison

The following table summarizes the "Make" phase of the Design-Make-Test cycle.

Feature2-Piperazinyl Thiazole4-Piperazinyl Thiazole
Primary Reaction

(Nucleophilic Aromatic Substitution)
Buchwald-Hartwig Amination or Hantzsch Synthesis
Precursor 2-Chlorothiazole or 2-Bromothiazole4-Bromothiazole or

-Haloketone
Catalyst Required? No (Base only:

or DIPEA)
Yes (Pd source + Ligand e.g., Xantphos/BINAP)
Typical Yield High (>80%)Moderate (40–65%)
Scalability Excellent (Kilogram scale easy)Challenging (Cost of Pd, purification)
Synthetic Workflow Visualization

Synthesis_Comparison Start_2 2-Halo-Thiazole Cond_2 Heat, Base (K2CO3) SNAr Mechanism Start_2->Cond_2 Start_4 4-Halo-Thiazole Cond_4 Pd2(dba)3, BINAP Buchwald-Hartwig Start_4->Cond_4 Pip Piperazine Pip->Cond_2 Pip->Cond_4 Prod_2 2-Piperazinyl Isomer (High Yield) Cond_2->Prod_2 Direct Displacement Prod_4 4-Piperazinyl Isomer (Moderate Yield) Cond_4->Prod_4 Catalytic Cycle

Caption: Comparative synthetic pathways. Blue path indicates the kinetically favored SNAr route for 2-isomers; Red path indicates the metal-catalyzed route required for 4-isomers.

Physicochemical & Performance Profiling

Basicity (pKa) and Solubility

The position of the piperazine significantly shifts the pKa of the distal nitrogen (N4 of the piperazine ring) and the proximal nitrogen (N1).[1]

  • 2-Isomer: The electron-withdrawing nature of the thiazole C2 pulls electron density from the piperazine N1. This inductive effect propagates to N4, slightly lowering the pKa (typically ~8.5).[1]

  • 4-Isomer: The C4 position is less electron-withdrawing. The piperazine retains a higher pKa (typically ~9.0–9.2), often resulting in higher aqueous solubility at physiological pH due to increased ionization.[1]

Metabolic Stability (Microsomal Clearance)

This is the primary driver for switching from the 2-isomer to the 4-isomer.

  • 2-Isomer Liability: The 2-aminothiazole moiety is a known structural alert.[2] It is prone to:

    • Glucuronidation: Direct N-glucuronidation of the thiazole ring nitrogen or the exocyclic nitrogen.

    • Bioactivation: Formation of reactive iminoquinones or sulfoxides, leading to time-dependent inhibition (TDI) of CYPs.[1]

  • 4-Isomer Advantage: Moving the nitrogen to C4 breaks the amidine resonance. This isomer is generally resistant to direct glucuronidation on the ring and shows a lower propensity for bioactivation.

Comparative Data Table
Parameter2-Piperazinyl Thiazole4-Piperazinyl ThiazoleImpact on Drug Design
LogD (pH 7.4) 1.8 – 2.21.5 – 1.94-isomer is often more polar/soluble.[1]
HLM Stability (

)
< 15 min (High Clearance)> 45 min (Moderate Stability)4-isomer extends half-life.[1]
CYP Inhibition High Risk (CYP3A4/2D6)Low/Moderate Risk2-isomer often binds heme iron via ring N.
Binding Vector Linear/Planar extensionAngled (~144° kink)4-isomer accesses different sub-pockets.[1]

Experimental Protocols

To validate these differences in your own program, use the following standardized protocols.

Synthesis of 4-(4-methylpiperazin-1-yl)thiazole (Buchwald Method)

Use this protocol when the 2-isomer shows poor metabolic stability.[1]

  • Reagents: 4-Bromothiazole (1.0 eq), N-methylpiperazine (1.2 eq),

    
     (0.02 eq), Xantphos (0.04 eq), 
    
    
    
    (2.0 eq).[1]
  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

  • Procedure:

    • Charge an oven-dried microwave vial with Pd-catalyst, ligand, and base.[1]

    • Add aryl halide and amine in dioxane under Argon atmosphere.

    • Seal and heat at 100°C for 12 hours (or 140°C in microwave for 1 hour).

    • Filter through Celite, concentrate, and purify via flash chromatography (DCM:MeOH gradient).[1]

  • Validation: Confirm regiochemistry via HMBC NMR (look for correlation between Thiazole H-5 and Piperazine carbons).

Microsomal Stability Assay (Metabolic Differentiation)

Use this to quantify the stability advantage of the 4-isomer.[1]

  • System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.[1]

  • Test Compound: 1 µM final concentration (ensure <0.1% DMSO).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Timepoints: 0, 5, 15, 30, 60 minutes at 37°C.

  • Quench: Ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Calculate intrinsic clearance (

    
    ).[1]
    
  • Success Criteria: A 2-fold increase in

    
     for the 4-isomer vs. the 2-isomer validates the scaffold hop.
    

Decision Framework: When to Switch?

Use the following logic flow to determine the correct isomer for your campaign.

Decision_Tree Start Lead Optimization Start (Thiazole Core) Q1 Is Synthesis Speed Critical? Start->Q1 Res_2 Use 2-Piperazinyl (Rapid SAR generation) Q1->Res_2 Yes Res_4 Switch to 4-Piperazinyl (Block Metabolic Soft Spot) Q1->Res_4 No Test Test Metabolic Stability (HLM/RLM) Res_2->Test Q2 Is Clearance High? Test->Q2 Q2->Res_4 Yes (>50 mL/min/kg) Keep_2 Optimize Substituents on 2-Isomer Q2->Keep_2 No

Caption: Strategic decision tree for selecting between 2- and 4-piperazinyl isomers during lead optimization.

References

  • Chiarini, A., et al. (2021).[1] Thiazole Derivatives: Prospectives and Biological Applications.[2][3][4][5][6][7][8][9][10][11] Journal of Sulfur Chemistry.[6] Link[1]

  • Nayak, S., & Gaonkar, S. L. (2019).[1][3] A Review on Recent Synthetic Strategies and Pharmacological Importance of 1,3-Thiazole Derivatives. Mini-Reviews in Medicinal Chemistry. Link

  • Hartwig, J. F. (2014).[1] Evolution of C–H Bond Functionalization Processes: Buchwald-Hartwig Amination. Accounts of Chemical Research. Link[1]

  • Dalvie, D., et al. (2002).[1] Metabolism and Bioactivation of 2-Aminothiazoles. Chemical Research in Toxicology. Link[1]

  • Lovering, F., et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]

Sources

Decoding the Molecular Blueprint: A Researcher's Guide to Interpreting a Certificate of Analysis for Thiazole Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the Certificate of Analysis (CoA) is more than a mere quality control document; it is the molecular blueprint of a critical starting material. The thiazole moiety, a cornerstone in medicinal chemistry, is a privileged scaffold found in numerous FDA-approved drugs.[1] The integrity of a multi-step synthesis and the ultimate biological activity of a novel therapeutic agent can hinge on the purity and characterization of the foundational thiazole building blocks. This guide provides an in-depth, practical framework for interpreting the CoA of these vital reagents, moving beyond a superficial checklist to a nuanced understanding of what the data reveals about the molecule's suitability for its intended application.

This guide will dissect a typical CoA for a thiazole building block, providing insights into the significance of each parameter, the analytical techniques employed, and the potential impact of impurities on downstream applications. By understanding the story told by the CoA, researchers can make informed decisions, mitigate risks in their synthetic endeavors, and ensure the reproducibility and success of their research.

The Anatomy of a Thiazole Building Block CoA: A Section-by-Section Analysis

A Certificate of Analysis is a formal document that provides detailed information about a specific batch or lot of a chemical product.[2] It serves as a guarantee of quality from the manufacturer and a critical record for traceability in research and development.[2] While the format may vary between suppliers, a comprehensive CoA for a thiazole building block will typically include the following sections.

Product Identification and General Information

This initial section provides the fundamental identity of the compound. It is crucial to verify that the information on the CoA matches the details on the product label to ensure you are referencing the correct document for the specific batch you are using.

Parameter Example Value Importance for the Researcher
Product Name Methyl 2-aminothiazole-5-carboxylateThe common chemical name of the building block.
Catalog Number 1066336A unique identifier for the product from a specific supplier.
CAS Number 6633-61-0A universally recognized unique identifier for the chemical substance.
Batch/Lot Number Lg0608257715A unique identifier for the specific manufacturing run of the product. All data on the CoA pertains to this specific batch.
Molecular Formula C5H6N2O2SConfirms the elemental composition of the molecule.
Molecular Weight 158.18The calculated molecular weight based on the formula.
Storage Conditions 2-8°C, protect from lightCritical for maintaining the stability and integrity of the compound over time.
Test & Retest Date 2023-06-09 / 2026-06-08Indicates when the material was last tested and when it should be re-evaluated to ensure it still meets specifications.

Table 1: Example of Product Identification and General Information from a CoA for a Thiazole Building Block.[3]

Physicochemical Properties

This section details the physical and chemical characteristics of the compound. These properties can provide a quick, albeit preliminary, assessment of the material's identity and purity.

Parameter Example Value Importance for the Researcher
Appearance Yellow to brown (Solid)A visual inspection that should be consistent with the expected form and color of the pure compound. Any deviation could indicate degradation or the presence of colored impurities.
Solubility 1 M HCl: soluble 50 mg/mLProvides practical information for preparing solutions for reactions or analytical testing.
Melting Point 91-93 °C (lit.)A sharp melting point range close to the literature value is a good indicator of high purity. A broad or depressed melting point often suggests the presence of impurities.

Table 2: Example of Physicochemical Properties on a CoA.

The Core of the CoA: Analytical Data and Interpretation

This is the most critical section of the Certificate of Analysis, providing quantitative data on the identity, purity, and impurity profile of the thiazole building block. A thorough understanding of the analytical techniques used is paramount for accurate interpretation.

Identity Confirmation: Is It Really the Right Molecule?

The first step in evaluating a starting material is to confirm its chemical structure. Spectroscopic methods are the primary tools for this purpose.

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For thiazole derivatives, the aromatic protons on the thiazole ring have characteristic chemical shifts, typically in the range of 7.27 to 8.77 ppm.[4] The CoA should state that the ¹H NMR spectrum is "Consistent with structure."

  • What to look for: The number of signals, their chemical shifts (positions), splitting patterns (multiplicity), and integration values (relative number of protons) should all align with the expected structure of the thiazole building block.

  • Expert Insight: For a substituted thiazole, pay close attention to the coupling constants between adjacent protons on the ring, as these can help confirm the substitution pattern. The presence of unexpected signals could indicate impurities.

NMR_Interpretation CoA CoA States: ¹H NMR Consistent with Structure Researcher Researcher's Verification CoA->Researcher Observed Observed Spectrum (from CoA or in-house) Researcher->Observed Expected Expected Spectrum (Predicted or Literature) Parameters Key Parameters: - Chemical Shift (δ) - Integration - Multiplicity (J-coupling) Expected->Parameters Observed->Parameters Impurities Potential Impurities Parameters->Impurities Mismatch Confirmation Structural Confirmation Parameters->Confirmation Match

Caption: Workflow for verifying the identity of a thiazole building block using ¹H NMR data.

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, which is a direct measure of its molecular weight. The CoA may report a value for [M+H]⁺ (the protonated molecule) or other adducts.

  • What to look for: The observed molecular ion peak should correspond to the calculated molecular weight of the thiazole building block.

  • Expert Insight: High-resolution mass spectrometry (HRMS) can provide the exact mass to four or more decimal places, which can be used to determine the elemental composition of the molecule, offering a higher degree of confidence in its identity.[5] Fragmentation patterns observed in the mass spectrum can also provide structural information, which can be particularly useful for identifying unknown impurities.[6][7]

Purity Assessment: How Much of the Good Stuff is There?

Purity is arguably the most critical parameter on a CoA for a building block intended for synthesis. The most common and reliable method for determining the purity of organic compounds is High-Performance Liquid Chromatography (HPLC).

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For thiazole derivatives, which are typically moderately polar, reverse-phase HPLC (RP-HPLC) is the most common method.[8]

Parameter Example Value Importance for the Researcher
Purity (HPLC) 98.11%This value, usually determined by the area percentage of the main peak in the chromatogram, represents the amount of the desired compound in the sample.
Test Method RP-HPLC, C18 column, Acetonitrile/Water gradientThe CoA should specify the method used. This information is crucial for reproducing the analysis in-house if necessary.

Table 3: Example of Purity Data from a CoA for a Thiazole Building Block.[3]

  • What to look for: A high purity value (typically >98% for research-grade building blocks) with a clean baseline and minimal secondary peaks in the chromatogram.

  • Expert Insight: The choice of mobile phase can significantly impact the separation. For thiazole analysis, a mixture of acetonitrile and water, often with an acid modifier like formic acid or trifluoroacetic acid, is common.[9][10] Be aware that a single HPLC method may not be able to separate all potential impurities. Orthogonal methods (e.g., using a different column chemistry or mobile phase) may be necessary for a more complete purity assessment.

HPLC_Analysis cluster_CoA CoA Data cluster_Interpretation Researcher's Interpretation cluster_Implications Implications for Synthesis CoA_Purity Purity (HPLC): 98.11% CoA_Chromatogram Chromatogram (Area %) CoA_Purity->CoA_Chromatogram MainPeak Main Peak (98.11%) Desired Thiazole CoA_Chromatogram->MainPeak ImpurityPeaks Minor Peaks (1.89%) Potential Impurities CoA_Chromatogram->ImpurityPeaks Baseline Baseline Noise/Drift CoA_Chromatogram->Baseline HighPurity High Purity (>98%) - Reliable Stoichiometry - Predictable Reactions MainPeak->HighPurity SignificantImpurities Significant Impurities (>0.1%) - Side Reactions - Difficult Purification - Lower Yields ImpurityPeaks->SignificantImpurities

Caption: Interpreting HPLC purity data from a CoA and its implications.

Impurity Profile: What Else is in the Bottle?

No chemical is 100% pure. The impurity profile section of the CoA provides information on the nature and quantity of other substances present in the material. For pharmaceutical building blocks, impurities are a major concern as they can lead to the formation of unwanted byproducts in a synthesis, some of which may be difficult to remove or even toxic.

The nature of impurities often depends on the synthetic route used to prepare the thiazole. The Hantzsch thiazole synthesis, a common method, involves the reaction of an α-haloketone with a thioamide.[5][11][12][13]

  • Potential Process-Related Impurities:

    • Unreacted starting materials (e.g., the α-haloketone or thioamide).

    • Side-products from the condensation reaction.

    • Reagents used in the synthesis.

  • Degradation Products: Thiazole rings can be susceptible to degradation under certain conditions, such as strong acids, bases, or oxidizing agents.

  • Residual Solvents: Organic solvents are often used in the synthesis and purification of chemical compounds.[14] Trace amounts may remain in the final product.

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines for impurities in new drug substances (ICH Q3A).[9][15][16][17][18] For early-stage development, the reporting threshold for an impurity is typically 0.05%, and the identification threshold is 0.10%.[15]

Parameter Example Value Specification Importance for the Researcher
Individual Unspecified Impurity <0.10%≤ 0.10%Any single impurity should be below this level. Higher levels may require identification and toxicological assessment.
Total Impurities 0.25%≤ 0.5%The sum of all impurities should be within an acceptable limit.
Water Content (Karl Fischer) 0.72%≤ 1.0%Water can act as a nucleophile in some reactions and can affect the stoichiometry.
Residual Solvents (GC) Acetone: <200 ppmConforms to ICH Q3CSolvents can be toxic and can interfere with reactions. The limits are based on their toxicity (Class 1, 2, or 3).[14][19][20][21][22]

Table 4: Example of an Impurity Profile and Specifications on a CoA.[3]

For chiral thiazole building blocks, the enantiomeric purity is a critical parameter. The presence of the unwanted enantiomer can lead to the formation of diastereomeric products that are difficult to separate and can have different pharmacological activities.[23]

  • Analytical Technique: Chiral HPLC is the most common method for determining enantiomeric excess (e.e.) or enantiomeric purity.

  • What to look for: The CoA should specify the enantiomeric purity, which should ideally be >99% e.e. for use in drug discovery.

Experimental Protocols: In-House Verification

While a CoA from a reputable supplier is generally reliable, in-house verification of critical parameters for key starting materials is good scientific practice, especially for pivotal experiments or when troubleshooting unexpected results.

Protocol 1: HPLC-UV Purity Verification of a Thiazole Building Block

Objective: To verify the purity of a thiazole building block using a generic reverse-phase HPLC-UV method.

Materials:

  • Thiazole building block sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or Trifluoroacetic acid)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the thiazole building block and dissolve it in 1 mL of a 1:1 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 254 nm (or the λmax of the specific thiazole derivative)

    • Gradient Program:

      • 0-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks. This represents the purity of the sample.

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the thiazole building block.

Materials:

  • Thiazole building block sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the thiazole building block in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals and determine the chemical shifts and coupling constants.

    • Compare the obtained spectrum with the expected spectrum based on the known structure of the thiazole derivative.

Conclusion: The CoA as a Tool for Proactive Science

The Certificate of Analysis for a thiazole building block is a rich source of information that, when interpreted correctly, can empower researchers to conduct their work with greater confidence and a higher probability of success. By moving beyond a simple check for a "pass" on the purity specification and instead critically evaluating the identity, purity, and impurity profile data, scientists can proactively identify potential issues before they derail a synthetic campaign. A deep understanding of the analytical data presented on a CoA is an essential skill for any researcher working at the forefront of chemical synthesis and drug discovery. It transforms a routine quality document into a powerful tool for ensuring the integrity and reproducibility of scientific research.

References

  • Abraham, R. J., & Thomas, W. A. (1965). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society B: Physical Organic, 127-135.
  • European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. EMA/CHMP/ICH/82260/2006.
  • ICH. (2006). Impurities in new drug substances Q3A (R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH. (2023). ICH Q3C: Corrected Version of the Guideline for Residual Solvents Published. European Compliance Academy.
  • FDA. (2022). 5015.8 Acceptance Criteria for Residual Solvents. U.S.
  • ICH. (2000). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Slideshare. (2023). How to Interpret and Validate Certificates of Analysis (CoA) for Pharmaceutical Raw Materials.pdf. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Leyan. (2023).
  • MOLNOVA. (n.d.). Certificate of Analysis(Version 1.0): Aminothiazole.
  • Mohamed, Y. A., Abbas, S. E., & Abdel-Gawad, S. M. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1455-1460.
  • Alliance Chemical. (2025).
  • European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Asian Journal of Chemistry. (2001). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. 13(4), 1431-1436.
  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Canadian Science Publishing. (1960). THIAZOLES. IV. PROTON MAGNETIC RESONANCE SPECTRA OF THIAZOLE AND ITS METHYL DERIVATIVES. Canadian Journal of Chemistry, 38(4), 625-627.
  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Wolfa. (2025).
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 297.
  • Advent Chembio. (n.d.).
  • Chromatography Online. (2024). Certificate of Analysis (CoA)
  • CUTM Courseware. (n.d.). Thiazole.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • SpringerLink. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Sciences, 135(4), 101.
  • PubMed. (2002). Chiral separation of thiazide diuretics by HPLC on Chiralcel OD-RH, Chiralcel OJ-R and Chirobiotic-T phases. Journal of Biochemical and Biophysical Methods, 53(1-3), 15-24.
  • Bentham Science Publisher. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Chemistry, 26(8), 766-799.
  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 297.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Critical Reviews, 8(4), 12-21.
  • LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. 3(1).
  • ResearchGate. (2019). Certificates of analysis: a challenge to interpret.
  • BOC Sciences. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Aminothiazole 97 96-50-4.
  • Google Patents. (2015). US9150570B2 - Synthesis of heterocyclic compounds.
  • SIELC Technologies. (2018). Separation of Thiazole on Newcrom R1 HPLC column.
  • Chemistry LibreTexts. (2023).
  • Kabir, M. S. (2022). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.
  • PubMed Central. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 575.
  • ResearchGate. (2025).
  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1736.
  • Fiveable. (n.d.).
  • PubMed Central. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules, 21(5), 629.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery does not end with the final data point. The responsible management of chemical waste is a critical, and often complex, final step. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.

The compound 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine, a molecule of interest in many research and development pipelines, possesses a unique chemical architecture combining a thiazole ring and a piperazine moiety.[1][2][3] This structure necessitates a disposal plan that accounts for the reactivity and potential hazards associated with both functional groups.[4][5]

Waste Characterization: The Foundation of Safe Disposal

Before any disposal action is taken, a thorough characterization of the waste is paramount. This initial step dictates the entire disposal pathway. The U.S. Environmental Protection Agency (EPA) classifies hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[6]

  • Corrosivity: Piperazine itself is a corrosive substance.[9] Although the substitution on the piperazine ring may alter its properties, the waste should be considered potentially corrosive. A pH test of any aqueous waste stream containing this compound is advisable. Waste with a pH of 2.0 or lower, or 12.5 or higher, is considered corrosive.[10]

  • Ignitability: The flash point of related piperazine compounds can be relatively low.[11] Therefore, waste containing 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine should be considered potentially ignitable and kept away from heat, sparks, and open flames.[11][12]

  • Reactivity: While no specific data on the reactivity of this compound is available, piperazine derivatives can be incompatible with strong oxidizing agents and strong acids.[9][11]

Based on this analysis, waste containing 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine should be managed as hazardous chemical waste .

Waste Segregation: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety.[13] It prevents accidental and potentially violent reactions. Waste containing 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine must be stored separately from incompatible materials.

Key Incompatibilities:

  • Strong Oxidizing Agents: Peroxides, permanganates, chlorates, etc.

  • Strong Acids: Hydrochloric acid, sulfuric acid, nitric acid, etc.[9][11]

  • Acid Anhydrides and Acid Chlorides [9]

A dedicated and clearly labeled waste container should be used exclusively for this compound and its associated contaminated materials.

Proper Containerization: Containment is Key

The choice of waste container is critical to prevent leaks and ensure safe transport.[13] The Occupational Safety and Health Administration (OSHA) mandates specific container requirements.[6]

Container RequirementSpecificationRationale
Material Compatibility High-density polyethylene (HDPE) or other chemically resistant plastic.Prevents degradation of the container by the chemical waste.
Condition Free from damage, leaks, or residue from previous use.Ensures the integrity of the containment.
Closure Secure, leak-proof screw cap.Prevents spills and the release of vapors.
Labeling Clearly marked with "Hazardous Waste," the full chemical name, and associated hazards.Provides essential information for safe handling and disposal.[10][13]
On-Site Management and Storage: The Satellite Accumulation Area

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[10][14] This is a designated location at or near the point of waste generation where hazardous waste is collected before being transported for disposal.[14]

SAA Best Practices:

  • Location: At or near the point of generation.[14]

  • Container Status: Keep waste containers securely capped at all times, except when adding waste.[10]

  • Storage Limits: Do not exceed 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA.[14][15]

  • Inspections: Conduct and document weekly inspections of the SAA to check for leaks or container deterioration.[10]

Disposal Methodology: The Final Destination

Under no circumstances should chemical waste be disposed of down the drain or in regular trash.[6][13] The Resource Conservation and Recovery Act (RCRA) strictly prohibits such practices.[6] The only acceptable method for the disposal of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine is through a licensed hazardous waste disposal company.[6][16]

Step-by-Step Disposal Protocol:

  • Collection: Once the hazardous waste container is full, or within the time limits specified by your institution (typically 6-12 months), arrange for a pickup from your institution's Environmental Health and Safety (EH&S) office or a contracted waste disposal service.[6][17]

  • Documentation: Complete all necessary hazardous waste disposal forms accurately and completely. This includes identifying the chemical constituents and their approximate concentrations.[14]

  • Transport and Final Disposal: The licensed hazardous waste vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most probable disposal method for this type of organic compound is high-temperature incineration.[18] This process effectively destroys the organic molecule, converting it into less harmful components.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine.

DisposalWorkflow cluster_0 On-Site Waste Management cluster_1 Off-Site Disposal start Waste Generation: 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine characterization Characterize Waste (Toxic, Corrosive, Ignitable) start->characterization segregation Segregate from Incompatibles characterization->segregation containerization Select & Label Compatible Container segregation->containerization saa Store in Satellite Accumulation Area (SAA) containerization->saa pickup Schedule Waste Pickup (EH&S or Vendor) saa->pickup transport Transport by Licensed Waste Hauler pickup->transport disposal Final Disposal: High-Temperature Incineration transport->disposal

Caption: Decision workflow for the disposal of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.).
  • American Chemical Society. Regulation of Laboratory Waste.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • SAFETY DATA SHEET - Piperazine. (2018, January 18).
  • Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Laboratory Waste Management Guidelines. (2020, October). Retrieved from Environmental Health and Safety Office.
  • Wang, H., et al. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • The Versatility of Piperazine Intermediates in Chemical Synthesis. (2026, January 22).
  • Czajkowska-Szczykowska, D., et al. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC.
  • Santa Cruz Biotechnology. Piperazine.
  • Benchchem. A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (n.d.).
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences.
  • Method for the preparation of piperazine and its derivatives. (n.d.).
  • PubChem. 1-(Thiazol-2-yl)piperazine.
  • piperazines: Topics by Science.gov. (n.d.).
  • Aljamali, N. M., et al. (2020, March 14).
  • SAFETY DATA SHEET - Ethyl piperazine-1-carboxylate. (2010, November 16).
  • SAFETY DATA SHEET - 1-(2-Aminoethyl)piperazine. (2025, May 1).
  • SAFETY DATA SHEET - 1-Ethylpiperazine. (2024, January 27).
  • Synthesis And Medicinal Attributes Of Thiazole Deriv
  • BLD Pharmatech. SAFETY DATA SHEET - 1-(Thiophen-2-yl)piperazin-2-one.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). PMC.
  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)
  • BLD Pharmatech.
  • Cole-Parmer.
  • Malviya, M., et al. (2025, January 4). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Organic Chemistry: An Indian Journal.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). RSC Publishing.
  • How do I remove piperazine from the solid compound?. (2015, October 29).
  • Synthesis of nitrogen-containing heterocyclic compounds by photooxidation of aromatic azides. (2025, August 6).
  • OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES. (2025, December 1). International Journal of Pharmaceutical Sciences and Research.

Sources

Personal protective equipment for handling 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 42270-37-1 Formula: C


H

N

S Molecular Weight: 197.30 g/mol

Core Directive: The "Safety by Design" Approach

As researchers, we often treat catalog chemicals as static inputs. However, 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine possesses specific structural moieties—a basic secondary amine (piperazine ring) fused with a thiazole heterocycle—that dictate its reactivity and biological interaction.

This guide moves beyond generic safety advice. It applies Structure-Activity Relationship (SAR) logic to predict hazards where specific toxicological data may be sparse. The piperazine moiety is a known sensitizer and potential corrosive , while the thiazole ring introduces potential acute toxicity. Your handling protocol must presume these risks exist until proven otherwise.

Hazard Identification & Risk Assessment

The following assessment is derived from the functional group properties of piperazine derivatives and thiazoles.

Hazard ClassRisk Justification (SAR Analysis)Signal Word
Skin/Eye Corrosion The secondary amine in the piperazine ring is basic (

). Concentrated solutions or solids can cause pH-driven tissue damage.
DANGER
Sensitization Piperazine derivatives are well-documented respiratory and skin sensitizers. Repeated exposure can lead to asthma-like symptoms or contact dermatitis.WARNING
Acute Toxicity Thiazole rings are pharmacophores often associated with biological activity; acute oral or dermal toxicity should be assumed.WARNING

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient for sensitizers. You must create a barrier that prevents trace exposure to avoid immunological priming.

PPE ComponentSpecificationOperational Logic
Hand Protection Double-gloving required. Inner: Nitrile (4 mil). Outer: Nitrile (minimum 5 mil) or Neoprene.Piperazines can permeate thin nitrile. The outer glove provides mechanical strength; the inner glove prevents skin contact during doffing.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are inadequate.As a basic solid/liquid, dust or splashes can cause immediate corneal saponification. Goggles seal the eyes from airborne dust.
Respiratory Fume Hood (Face velocity 80-100 fpm). If hood unavailable: N95 (particulate) + OV (Organic Vapor) cartridge.Prevents inhalation of sensitizing dusts or aerosols.[1][2] The OV cartridge protects against solvent vapors if the compound is in solution.
Body Defense Tyvek® Lab Coat (or chemically resistant apron) over standard cotton coat.Cotton absorbs liquids/dusts, keeping the sensitizer against your clothes. Tyvek sheds particles and splashes.

Operational Workflow: From Storage to Synthesis

A. Receipt & Storage[1][2][3][4][5][6][7]
  • Hygroscopicity Check: Piperazine derivatives are often hygroscopic. Upon receipt, inspect the seal integrity.

  • Environment: Store in a cool, dry place, strictly separated from oxidizing agents and acids .[3]

  • Container: Keep under inert gas (Argon/Nitrogen) if long-term storage is required to prevent amine oxidation or carbonate formation (absorbing CO

    
     from air).
    
B. Weighing & Solubilization

Critical Step: This is the highest risk point for airborne exposure.

  • Transfer: Move the container into the fume hood before opening.

  • Static Control: Use an anti-static gun or wipe if the solid appears fluffy/electrostatic to prevent dispersal.

  • Solvent Choice:

    • Recommended: DMSO, Methanol, Dichloromethane (DCM).

    • Avoid: Acetone or MEK (Methyl Ethyl Ketone) for prolonged storage. Secondary amines can react with ketones to form enamines/imines, degrading your reagent.

C. Reaction Setup
  • Incompatibility: Avoid mixing with acid chlorides or anhydrides unless acylation is the intended reaction. The reaction will be exothermic.

  • Quenching: If used in excess, quench reactions with dilute acid carefully to neutralize the basic amine, managing the heat evolution.

Visualized Safety Protocol

The following diagram outlines the decision logic for handling spills versus standard operations, ensuring a self-validating safety loop.

SafetyWorkflow Start Start: Handling 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid Weighing Weighing Protocol: 1. Fume Hood ONLY 2. Anti-static measures 3. Pre-weigh boat inside container Solid->Weighing High Dust Risk Spill EMERGENCY: Spill Event Solid->Spill Dissolving Solubilization: Avoid Ketones (Acetone) Use DMSO/MeOH/DCM Liquid->Dissolving Liquid->Spill Weighing->Dissolving Disposal Disposal: Segregate as Basic Organic Waste Label: 'Potential Sensitizer' Dissolving->Disposal Post-Experiment SpillSolid Solid Spill: DO NOT SWEEP (Dust Risk) Cover with wet paper towel Scoop into bag Spill->SpillSolid If Powder SpillLiquid Liquid Spill: Absorb with Vermiculite Neutralize with dilute acetic acid Spill->SpillLiquid If Solution SpillSolid->Disposal SpillLiquid->Disposal

Figure 1: Operational logic flow for handling piperazine derivatives, prioritizing dust control and spill management.

Emergency Response Procedures

Exposure Scenarios[2][4][5][6][8][9]
  • Eye Contact: Immediately flush with water for 15 minutes .[1] Hold eyelids open. The basic nature of the amine can cause rapid corneal opacification; speed is critical.

  • Skin Contact: Wash with soap and water.[1][3][4][5][6] Do not use ethanol or solvents, as they may enhance dermal absorption of the thiazole moiety.

  • Inhalation: Move to fresh air immediately. If wheezing or coughing occurs (signs of sensitization), seek medical attention.

Spill Management
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don goggles, double gloves, and N95/respirator before re-entering.

  • Containment:

    • Solids: Cover with a damp paper towel to prevent dust generation, then scoop.

    • Liquids: Absorb with vermiculite or sand.

  • Decontamination: Wipe the surface with a dilute (5%) acetic acid solution to neutralize the amine, followed by water.

Disposal & Waste Management

Do not dispose of this compound down the drain. It is toxic to aquatic life and poses a bioaccumulation risk.

  • Classification: Hazardous Waste (Chemical).

  • Stream: Basic Organic Waste (due to piperazine nitrogen).

  • Labeling: Must clearly state "Contains Piperazine Derivative - Potential Sensitizer."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if corrosion is suspected.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 911806, 1-(Thiazol-2-yl)piperazine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Piperazine.[7] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Piperazine dihydrochloride. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Ethyl-1,3-thiazol-2-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(5-Ethyl-1,3-thiazol-2-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.